Product packaging for Decyl isoundecyl phthalate(Cat. No.:CAS No. 96507-80-1)

Decyl isoundecyl phthalate

Cat. No.: B15176940
CAS No.: 96507-80-1
M. Wt: 460.7 g/mol
InChI Key: IKSMHHLEDXGDIF-UHFFFAOYSA-N
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Description

Decyl Isoundecyl Phthalate (CAS 19295-82-0) is a mixed-chain phthalate ester with the molecular formula C29H48O4 and an average molecular weight of 460.689 g/mol . It is part of the high molecular weight phthalate (HMW) family, which are diesters of phthalic acid primarily used as plasticizers to increase the flexibility, durability, and workability of polyvinyl chloride (PVC) and other polymers . As a research chemical, its primary value lies in material science and polymer chemistry. Researchers utilize this compound to study the effects of plasticizer structure on the performance properties of polymers, such as low-temperature flexibility, migration resistance, and extraction resistance . Its mixed alkyl chain length is of particular interest for investigating the relationship between plasticizer molecular structure and the permanence, volatility, and compatibility within polymer matrices. Phthalate esters like this one typically function by embedding themselves between polymer chains, spacing them apart and reducing the intermolecular forces, thereby making the plastic more flexible . From a toxicological research perspective, studies on phthalates as a class indicate they can act as endocrine disruptors, interfering with the hormonal system by modulating nuclear receptors, membrane receptors, and intracellular signaling pathways . While specific mechanistic studies on this compound are limited, research on related phthalates shows they can induce alterations in steroidogenesis and cause reproductive toxicity, neurotoxicity, and nephrotoxicity through mechanisms involving oxidative stress, inflammation, and activation of the PPAR signaling pathway . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H48O4 B15176940 Decyl isoundecyl phthalate CAS No. 96507-80-1

Properties

CAS No.

96507-80-1

Molecular Formula

C29H48O4

Molecular Weight

460.7 g/mol

IUPAC Name

1-O-decyl 2-O-(9-methyldecyl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C29H48O4/c1-4-5-6-7-8-10-13-18-23-32-28(30)26-21-16-17-22-27(26)29(31)33-24-19-14-11-9-12-15-20-25(2)3/h16-17,21-22,25H,4-15,18-20,23-24H2,1-3H3

InChI Key

IKSMHHLEDXGDIF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Decyl Isoundecyl Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis pathway for decyl isoundecyl phthalate, a mixed-ester plasticizer. The document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the synthesis process. This guide covers the core chemical reactions, a detailed experimental protocol, and the necessary post-synthesis purification steps.

Introduction

This compound is a high molecular weight phthalate ester utilized as a plasticizer to enhance the flexibility and durability of polymers. Its synthesis is a multi-step process involving the esterification of phthalic anhydride with a mixture of decyl and isoundecyl alcohols. The reaction proceeds in two main stages: the rapid formation of a monoester, followed by a slower, catalyzed conversion to the diester.

Synthesis Pathway

The overall synthesis of this compound involves the reaction of phthalic anhydride with a mixture of decyl and isoundecyl alcohols. This reaction is typically carried out in the presence of a catalyst and at elevated temperatures to drive the esterification process and remove the water byproduct.

The synthesis proceeds through two key stages:

  • Monoesterification: A rapid, non-catalyzed reaction where one molecule of alcohol reacts with phthalic anhydride to form a monoester intermediate.

  • Diesterification: A slower, catalyzed reaction where a second molecule of alcohol reacts with the monoester to form the final diester product, this compound. The removal of water is crucial to drive this equilibrium reaction to completion.

A variety of catalysts can be employed for the diesterification step, including strong acids like sulfuric acid and p-toluenesulfonic acid, as well as organometallic compounds such as titanium alkoxides (e.g., isopropyl titanate).[1] Solid acid catalysts, like zeolites and ion-exchange resins, or metal oxides such as titanium dioxide (TiO2) and zirconium dioxide (ZrO2) are also viable options.[1]

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for similar high molecular weight phthalates.[1]

3.1. Materials and Equipment

  • Reactants:

    • Phthalic Anhydride (C₈H₄O₃)

    • Decyl Alcohol (C₁₀H₂₂O)

    • Isoundecyl Alcohol (C₁₁H₂₄O)

  • Catalyst:

    • Isopropyl titanate (or alternative acid catalyst)

  • Neutralizing Agent:

    • Sodium Carbonate (Na₂CO₃) solution

  • Equipment:

    • Reaction vessel equipped with a stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser.

    • Heating mantle

    • Separatory funnel

    • Vacuum distillation apparatus

3.2. Reaction Procedure

Step 1: Monoesterification

  • Charge the reaction vessel with phthalic anhydride and a mixture of decyl and isoundecyl alcohols. The molar ratio of total alcohols to phthalic anhydride should be in slight excess, typically between 2.1:1 and 3.0:1, to ensure complete conversion of the anhydride.[1]

  • Begin stirring and purge the reactor with nitrogen to create an inert atmosphere.[1]

  • Heat the mixture to a temperature of 140-150°C.[1]

  • Maintain this temperature for approximately 10-30 minutes to ensure the completion of the monoesterification stage.[1]

Step 2: Diesterification

  • After the monoesterification is complete, increase the temperature of the reaction mixture to approximately 180°C.

  • Introduce the catalyst (e.g., a small amount of isopropyl titanate).[1]

  • Continue to heat the mixture to the final reaction temperature, typically between 210-230°C.[1]

  • Continuously remove the water byproduct using the Dean-Stark trap to drive the reaction towards the formation of the diester.

  • Maintain the reaction at this temperature for 3-4 hours, monitoring the reaction progress by measuring the acid number of the mixture. The reaction is considered complete when the acid number drops to a low, stable value.[1]

Step 3: Post-Reaction Work-up and Purification

  • Cool the reaction mixture to approximately 90-95°C.

  • Neutralize the remaining catalyst and any unreacted phthalic acid by washing the crude ester with a sodium carbonate solution. Perform 1-3 washes, stirring for about an hour for each wash, followed by separation of the aqueous layer.[1]

  • Wash the organic layer with hot water (90-95°C) two or more times until the pH of the wash water is neutral (pH 7-8).[1]

  • Remove any unreacted excess alcohol and other volatile impurities by vacuum distillation or steam stripping at a temperature of around 180°C.[1]

  • The final product, this compound, is obtained as a clear, oily liquid.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of high molecular weight phthalates, such as this compound, based on optimized industrial processes.

ParameterValueReference
Molar Ratio (Alcohol:Anhydride)2.1:1 to 3.0:1[1]
Monoesterification Temperature140-150°C[1]
Diesterification Temperature210-230°C[1]
Reaction Time (Diesterification)3-4 hours[1]
Final Product Purity (Ester Content)99.8-99.9%[1]

Visualizations

Diagram 1: Synthesis Pathway of this compound

G cluster_reactants Reactants cluster_process Reaction Stages cluster_products Products Phthalic_Anhydride Phthalic Anhydride Monoesterification Monoesterification (140-150°C) Phthalic_Anhydride->Monoesterification Alcohols Decyl Alcohol + Isoundecyl Alcohol Alcohols->Monoesterification Diesterification Diesterification (210-230°C, Catalyst) Alcohols->Diesterification Monoester Monoalkyl Phthalate Intermediate Monoesterification->Monoester DIDP Decyl Isoundecyl Phthalate Diesterification->DIDP Water Water (byproduct) Diesterification->Water Monoester->Diesterification G Start Start Charge_Reactors Charge Reactor: Phthalic Anhydride, Decyl & Isoundecyl Alcohols Start->Charge_Reactors Monoesterification Monoesterification (140-150°C) Charge_Reactors->Monoesterification Diesterification Add Catalyst & Diesterify (210-230°C) Monoesterification->Diesterification Neutralization Cool and Neutralize with Na2CO3 Solution Diesterification->Neutralization Washing Wash with Water (to neutral pH) Neutralization->Washing Purification Vacuum Distillation/ Steam Stripping Washing->Purification Final_Product This compound Purification->Final_Product

References

An In-depth Technical Guide to Diisodecyl Phthalate (DIDP) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Diisodecyl Phthalate (DIDP) Content Type: An in-depth technical guide or whitepaper. Audience: Researchers, scientists, and drug development professionals.

Introduction

Diisodecyl phthalate (DIDP) is a high molecular weight phthalate ester extensively used as a plasticizer in a wide array of industrial and consumer products. Due to its ubiquity, understanding its chemical properties, biological interactions, and toxicological profile is of paramount importance, particularly for researchers in the fields of toxicology, environmental health, and drug development. This guide provides a comprehensive overview of DIDP, focusing on its chemical identity, physicochemical properties, industrial applications, toxicological data, and known interactions with biological signaling pathways. Furthermore, it outlines detailed experimental protocols for its analysis, aiming to equip researchers with the necessary information for their studies.

Chemical Identity: Decyl Isoundecyl Phthalate vs. Diisodecyl Phthalate

It is important to clarify that the term "this compound" is not a standard chemical descriptor. The correct and commonly used name for the substance is diisodecyl phthalate (DIDP) . DIDP is a complex mixture of isomers, which is reflected in the assignment of multiple CAS numbers.

CAS Numbers and Synonyms

The primary CAS numbers for diisodecyl phthalate are 26761-40-0 and 68515-49-1 .[1] The different CAS numbers are a result of the substance being a complex mixture of branched C9-C11 isomers, with a predominance of C10 isomers.[2]

A comprehensive list of synonyms for DIDP is provided in the table below:

Synonym
Bis(isodecyl) phthalate
1,2-Benzenedicarboxylic acid, diisodecyl ester
Phthalic acid, diisodecyl ester
DIDP
Palatinol Z
Vestinol DZ
Jayflex DIDP
Sicol 184
PX 120
Plasticized ddp
Bis(8-methylnonyl) benzene-1,2-dicarboxylate

Physicochemical Properties

A summary of the key physicochemical properties of diisodecyl phthalate is presented in the following table for easy reference.

PropertyValue
Molecular Formula C28H46O4
Molecular Weight 446.67 g/mol
Appearance Clear, colorless, viscous liquid
Odor Mild
Melting Point -50 °C
Boiling Point 250-257 °C at 0.5 kPa
Density 0.96-0.97 g/cm³ at 20 °C
Vapor Pressure <5.0 x 10⁻⁷ mmHg at 25 °C
Water Solubility Insoluble
Log Kow (Octanol-Water Partition Coefficient) ~10.36

Industrial Applications

DIDP is a primary plasticizer, predominantly used to impart flexibility and durability to polyvinyl chloride (PVC). Its low volatility and high thermal stability make it suitable for a wide range of applications, including:

  • Wire and Cable Insulation: Enhances flexibility and resistance to high temperatures.

  • Automotive Interiors: Used in dashboards, door panels, and other components requiring durability and weather resistance.

  • Flooring and Roofing Membranes: Provides long-term stability in harsh environmental conditions.

  • Synthetic Leather and Coated Fabrics: Imparts softness and longevity.

  • Hoses, Gaskets, and Seals: Offers flexibility and resistance to chemicals and abrasion.

  • Adhesives, Sealants, and Coatings: Improves flexibility and durability.

Toxicological Profile

The toxicological profile of DIDP has been extensively studied. A summary of key toxicological endpoints is provided below.

Toxicological EndpointResult
Acute Oral Toxicity (LD50, rat) > 29,100 mg/kg bw
Acute Dermal Toxicity (LD50, rat/rabbit) > 2,910 mg/kg bw
Acute Inhalation Toxicity (LC50, rat) > 12.54 mg/L (4h)
Skin Irritation Mild irritant
Eye Irritation Mild irritant
Skin Sensitization Not a sensitizer
Genotoxicity Not genotoxic
Carcinogenicity Not classified as a carcinogen
Reproductive Toxicity No evidence of impaired fertility. Reduced pup survival at high doses in F2 generation of two-generation studies.
Developmental Toxicity Increased incidence of fetal variations (skeletal) at high doses.

Signaling Pathways and Biological Interactions

For drug development professionals, understanding the interaction of xenobiotics with cellular signaling pathways is crucial. While research is ongoing, several pathways have been identified as being modulated by phthalates, with some specific evidence for DIDP.

Peroxisome Proliferator-Activated Receptors (PPARs)

DIDP has been shown to act as an agonist for Peroxisome Proliferator-Activated Receptors (PPARs).[3][4][5][6][7] PPARs are nuclear receptors that play a key role in lipid and glucose metabolism. The activation of PPARs by DIDP can lead to downstream effects on gene expression related to fatty acid metabolism.[3][4][6][7] This interaction is of particular interest as PPARs are therapeutic targets for metabolic disorders. The metabolic conversion of DIDP to its monoester metabolite, monoisodecyl phthalate (MIDP), appears to be important for PPAR activation.[5]

PPAR_Activation_Pathway DIDP Diisodecyl Phthalate (DIDP) MIDP Monoisodecyl Phthalate (MIDP) (Active Metabolite) DIDP->MIDP Metabolism (Esterases/Lipases) PPAR PPARα / PPARγ MIDP->PPAR Binds and Activates RXR RXR PPAR->RXR Forms Heterodimer PPRE PPAR Response Element (PPRE) in Target Gene Promoters RXR->PPRE Binds to DNA Gene_Expression Altered Gene Expression (e.g., Fatty Acid Metabolism) PPRE->Gene_Expression Regulates Transcription

Other Potential Signaling Pathways

While direct evidence for DIDP is still emerging, studies on other phthalates suggest potential interactions with the following signaling pathways, which warrant further investigation for DIDP:

  • Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway: This pathway is a key regulator of the cellular antioxidant response. Some phthalates have been shown to modulate Nrf2 signaling, which could have implications for oxidative stress-related cellular damage.[8][9][10][11][12]

  • Nuclear factor-kappa B (NF-κB) signaling pathway: NF-κB is a critical regulator of inflammation and immune responses. Some phthalates have been demonstrated to activate the NF-κB pathway, potentially contributing to inflammatory conditions.[11][13][14][15][16]

  • Phosphatidylinositol 3-kinase (PI3K)/AKT pathway: This pathway is central to cell growth, proliferation, and survival. There is evidence that some phthalates may influence the PI3K/AKT signaling cascade.[11][17][18][19]

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible research. Below are outlines of methodologies for the analysis of DIDP in biological and environmental matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a widely used and robust technique for the quantification of phthalates.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Matrix: Biological fluids (e.g., urine, plasma), environmental samples (e.g., water).
  • Homogenization: Homogenize solid samples as required.
  • Enzymatic Deconjugation (for urine): Treat urine samples with β-glucuronidase to hydrolyze conjugated metabolites.
  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by deionized water.
  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.
  • Washing: Wash the cartridge with a water/methanol mixture to remove interferences.
  • Elution: Elute the analytes with an appropriate organic solvent (e.g., ethyl acetate, hexane).
  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent (e.g., isooctane).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.
  • Mass Spectrometer: Agilent 5977A MSD or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
  • Injection Mode: Splitless.
  • Injector Temperature: 280 °C.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 1 min.
  • Ramp 1: 10 °C/min to 250 °C.
  • Ramp 2: 5 °C/min to 300 °C, hold for 5 min.
  • MSD Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Characteristic ions for DIDP include m/z 149, 167, and 293.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological or Environmental Sample Pretreatment Homogenization / Enzymatic Deconjugation Sample->Pretreatment SPE Solid-Phase Extraction (SPE) Pretreatment->SPE Elution Elution and Concentration SPE->Elution Reconstitution Reconstitution in Injection Solvent Elution->Reconstitution GC_Injection GC Injection Reconstitution->GC_Injection Separation Chromatographic Separation (HP-5ms column) GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (SIM Mode) Ionization->Mass_Analysis Detection Detection and Quantification Mass_Analysis->Detection

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Analysis

UHPLC-MS/MS offers high sensitivity and specificity, particularly for the analysis of DIDP metabolites in complex biological matrices.[20][21][22]

1. Sample Preparation (Liquid-Liquid Extraction - LLE or QuEChERS):

  • Matrix: Biological fluids (e.g., urine, plasma).
  • Enzymatic Deconjugation: As described for GC-MS.
  • LLE:
  • Add an appropriate organic solvent (e.g., methyl tert-butyl ether) to the sample.
  • Vortex and centrifuge to separate the layers.
  • Collect the organic layer.
  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined extraction and cleanup method that can be adapted for phthalate analysis.
  • Solvent Evaporation and Reconstitution: Evaporate the organic extract and reconstitute in the mobile phase.

2. UHPLC-MS/MS Instrumentation and Conditions:

  • UHPLC System: Agilent 1290 Infinity II or equivalent.
  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
  • Column: ZORBAX Eclipse Plus C18 (e.g., 2.1 x 50 mm, 1.8 µm) or equivalent.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.
  • Flow Rate: 0.2-0.4 mL/min.
  • Column Temperature: 40 °C.
  • Ion Source: Electrospray Ionization (ESI) in negative mode for metabolites.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for DIDP and its metabolites would need to be optimized.

Conclusion

Diisodecyl phthalate is a prevalent industrial chemical with a well-characterized toxicological profile, indicating low acute toxicity but with some concerns regarding developmental effects at high doses. For researchers and drug development professionals, the interaction of DIDP with nuclear receptors like PPARs presents a significant area of interest, potentially linking environmental exposures to metabolic health. Further research into the effects of DIDP on other signaling pathways such as Nrf2, NF-κB, and PI3K/AKT is warranted to fully elucidate its biological activity. The provided experimental protocols for GC-MS and UHPLC-MS/MS offer robust and sensitive methods for the accurate quantification of DIDP and its metabolites, facilitating further research in this field.

References

A Technical Guide to the Biodegradation of Branched-Chain Phthalates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biodegradation pathways of branched-chain phthalates. It is designed to furnish researchers, scientists, and professionals in drug development with an in-depth understanding of the microbial degradation of these ubiquitous environmental contaminants. This document details the enzymatic processes, intermediate metabolites, and catabolic pathways involved, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate comprehension and further research.

Introduction to Phthalate Biodegradation

Phthalic acid esters (PAEs), or phthalates, are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polymers. Branched-chain phthalates, such as diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP), are high-molecular-weight phthalates commonly used in a variety of consumer and industrial products. Due to their widespread use and the non-covalent bonds they form with plastic polymers, these compounds can easily leach into the environment, leading to widespread contamination and potential adverse health effects, including endocrine disruption.[1] Microbial biodegradation is a primary mechanism for the removal of phthalates from contaminated environments.[2] This process is generally more efficient for phthalates with shorter alkyl chains, while those with longer or branched chains, like DINP and DIDP, are typically more resistant to degradation.[2]

The general aerobic biodegradation pathway for phthalates involves a three-stage process:

  • Primary Biodegradation: The initial breakdown of the phthalate diester into its corresponding monoester and alcohol.[3]

  • Intermediate Biodegradation: The further degradation of the monoester into phthalic acid (PA).[3]

  • Ultimate Biodegradation: The complete mineralization of phthalic acid into carbon dioxide, water, and biomass.[3]

Under anaerobic conditions, the degradation of phthalate also proceeds through the formation of phthaloyl-CoA, which is then decarboxylated to benzoyl-CoA, a central intermediate in the anaerobic degradation of aromatic compounds.[1][4]

Biodegradation Pathways of Branched-Chain Phthalates

The biodegradation of branched-chain phthalates follows the general pathway described above, with specific enzymes and intermediate metabolites. The initial and rate-limiting step is the hydrolysis of the ester bonds, which is often hindered by the steric effects of the branched alkyl chains.

A common pathway involves the sequential hydrolysis of the two ester linkages. For instance, diisononyl phthalate (DINP) is first hydrolyzed to monoisononyl phthalate (MINP) and isononyl alcohol.[5][6] MINP is then further hydrolyzed to phthalic acid and another molecule of isononyl alcohol. The resulting phthalic acid is then channeled into the central carbon metabolism, typically via protocatechuate, which enters the tricarboxylic acid (TCA) cycle.

Simultaneously, a process of de-esterification and β-oxidation can occur.[5][6]

Key Enzymes in Phthalate Biodegradation

Several key enzymes are involved in the microbial degradation of phthalates:

  • Esterases/Hydrolases: These enzymes, such as triacylglycerol lipase, acetyl esterase, and carboxylesterase, are responsible for the initial hydrolysis of the phthalate diester to its monoester and subsequently to phthalic acid.[4][7]

  • Dioxygenases: Phthalate dioxygenases are crucial for the aerobic degradation of phthalic acid. They hydroxylate the aromatic ring to form dihydrodiol intermediates.[1][8] For example, phthalate 4,5-dioxygenase and phthalate 3,4-dioxygenase are key enzymes in this step.[8]

  • Dehydrogenases: These enzymes catalyze the oxidation of the dihydrodiol intermediates to dihydroxyphthalates.[8]

  • Decarboxylases: These enzymes remove a carboxyl group from dihydroxyphthalate to form protocatechuate.[7][8]

  • Phthaloyl-CoA Synthetase/Transferase and Decarboxylase: Under anaerobic conditions, phthalate is activated to phthaloyl-CoA, which is then decarboxylated to benzoyl-CoA.[1][4]

Visualizing the Biodegradation Pathway

The following diagram illustrates the general aerobic biodegradation pathway of a branched-chain phthalate, using Diisononyl Phthalate (DINP) as an example.

Biodegradation_Pathway cluster_initial Initial Hydrolysis cluster_intermediate Intermediate Degradation cluster_central Central Metabolism DINP Diisononyl Phthalate (DINP) MINP Monoisononyl Phthalate (MINP) DINP->MINP Esterase/Hydrolase Isononanol1 Isononyl Alcohol DINP->Isononanol1 PA Phthalic Acid (PA) MINP->PA Esterase/Hydrolase Isononanol2 Isononyl Alcohol MINP->Isononanol2 Protocatechuate Protocatechuate PA->Protocatechuate Dioxygenase, Dehydrogenase, Decarboxylase TCA TCA Cycle Protocatechuate->TCA Ring Cleavage

Aerobic biodegradation pathway of Diisononyl Phthalate (DINP).

Quantitative Data on Biodegradation

The efficiency of branched-chain phthalate biodegradation can vary significantly depending on the microbial strain, environmental conditions, and the initial concentration of the phthalate. The following tables summarize quantitative data from various studies.

Table 1: Biodegradation of Diisononyl Phthalate (DINP)

Microbial AgentInitial DINP Conc. (mg/L)ConditionsDegradation Efficiency (%)Time (h)Half-life (h)Reference
Consortium of saline soil bacteria500pH 7.0, 31°C9916812.76[5][6]
Sphingobium chungbukense100pH 7.0, 30°C---[9]

Table 2: Biodegradation of Diisodecyl Phthalate (DIDP)

EnvironmentConditionsPrimary Biodegradation (%)Ultimate Biodegradation (%)TimeReference
WaterAerobic>9956.2 - 7428 days[3][10]
Activated SludgeAerobic90-9 days[3][10]
Activated SludgeAerobic97-12 days[3][10]

Table 3: Biodegradation of Other Phthalates by Various Microorganisms

PhthalateMicroorganismInitial Conc. (mg/L)Degradation Efficiency (%)TimeReference
Di-n-butyl phthalate (DBP)Acinetobacter baumannii DP-29.8185.86-[11]
Di-isobutyl phthalate (DIBP)Paenarthrobacter sp. PH1100010024 h[12]
Dioctyl phthalate (DEHP)Bacillus sp. (immobilized)591.9-[13]
Dimethyl phthalate (DMP)Gordonia sp.100010096 h[14]
Di-n-butyl phthalate (DBP)Gordonia sp.100010096 h[14]
Di-n-octyl phthalate (DnOP)Gordonia sp.100083.5120 h[14]
Di-n-butyl phthalate (DBP)Priestia megaterium P-710010020 h[7]

Experimental Protocols

This section outlines typical methodologies for studying the biodegradation of branched-chain phthalates.

Isolation and Identification of Phthalate-Degrading Microorganisms
  • Sample Collection: Collect soil or water samples from phthalate-contaminated sites.

  • Enrichment Culture: Inoculate a mineral salt medium (MSM) containing the target phthalate as the sole carbon source with the collected environmental sample.

  • Isolation: After several rounds of enrichment, spread the culture onto MSM agar plates containing the phthalate to isolate individual colonies.

  • Identification: Identify the isolated strains through morphological observation, biochemical tests, and 16S rDNA sequence analysis.[7][11]

Biodegradation Experiments
  • Culture Preparation: Prepare a liquid MSM containing a specific concentration of the branched-chain phthalate.

  • Inoculation: Inoculate the medium with a pre-cultured phthalate-degrading microbial strain or consortium.

  • Incubation: Incubate the cultures under controlled conditions (e.g., specific pH, temperature, and agitation).[9][12]

  • Sampling: Collect samples at regular intervals to analyze the residual phthalate concentration and identify metabolites.

  • Control: Maintain an uninoculated control to account for any abiotic degradation.

The following diagram illustrates a general experimental workflow for a biodegradation study.

Experimental_Workflow start Start: Sample Collection (e.g., contaminated soil) enrichment Enrichment Culture (Mineral Salt Medium + Phthalate) start->enrichment isolation Isolation of Pure Cultures (Agar Plates) enrichment->isolation identification Microbial Identification (16S rDNA sequencing) isolation->identification biodegradation_exp Biodegradation Experiment (Liquid Culture) identification->biodegradation_exp sampling Time-course Sampling biodegradation_exp->sampling analysis Analytical Chemistry (HPLC, GC-MS) sampling->analysis data_analysis Data Analysis (Degradation kinetics, Metabolite ID) analysis->data_analysis end End: Results & Conclusion data_analysis->end

General experimental workflow for phthalate biodegradation studies.
Analytical Methods for Metabolite Identification

The identification and quantification of phthalates and their metabolites are crucial for elucidating biodegradation pathways.

  • Sample Preparation:

    • Liquid-Liquid Extraction: Extract the culture supernatant with an organic solvent (e.g., n-hexane, ethyl acetate).[7]

    • Solid-Phase Extraction (SPE): Clean up complex samples like urine or serum using SPE cartridges.[15][16]

  • Analytical Instrumentation:

    • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile organic compounds. It is often used to identify intermediate metabolites.[11][13][17][18]

    • High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of phthalates and their metabolites.[12][17][18]

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for the determination of phthalate metabolites in complex matrices like urine and serum.[15][16][19]

Conclusion

The biodegradation of branched-chain phthalates is a complex process involving a series of enzymatic reactions mediated by diverse microorganisms. Understanding these pathways is essential for developing effective bioremediation strategies to remove these persistent pollutants from the environment. This guide provides a foundational understanding of the core principles, quantitative aspects, and experimental approaches in the study of branched-chain phthalate biodegradation. Further research is needed to explore the full diversity of phthalate-degrading microorganisms and their enzymatic machinery, which will be instrumental in designing practical and efficient bioremediation technologies.

References

Toxicological Profile of High Molecular Weight Phthalates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of high molecular weight phthalates (HMWPs). It is designed to be a resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This document summarizes key toxicological endpoints, details experimental methodologies for pertinent studies, and visualizes critical signaling pathways and workflows.

Introduction to High Molecular Weight Phthalates

High molecular weight phthalates (HMWPs) are a class of chemical compounds primarily used as plasticizers to increase the flexibility, durability, and transparency of polyvinyl chloride (PVC) and other plastics. This category typically includes phthalates with seven or more carbon atoms in their backbone.[1] Common examples of HMWPs include di(2-ethylhexyl) phthalate (DEHP), diisononyl phthalate (DINP), and diisodecyl phthalate (DIDP). Due to their widespread use in a vast array of consumer and industrial products, including medical devices, food packaging, and building materials, human exposure to HMWPs is ubiquitous.[2] While not covalently bound to the polymer matrix, HMWPs can leach, migrate, or off-gas from products, leading to environmental contamination and human exposure through ingestion, inhalation, and dermal contact. This has raised concerns about their potential adverse health effects.

Metabolism and Pharmacokinetics

Upon entering the body, HMWP diesters are rapidly metabolized.[1] The initial step involves hydrolysis by lipases and esterases in the gut and other tissues, cleaving one of the two side chains to form the corresponding monoester metabolite.[1] For example, DEHP is metabolized to mono(2-ethylhexyl) phthalate (MEHP). These monoesters are considered the primary toxicologically active metabolites.[3]

Unlike low molecular weight phthalates, the monoesters of HMWPs are further metabolized through oxidation of the remaining alkyl side chain. These oxidative metabolites, along with the monoesters, can be conjugated with glucuronic acid and excreted in the urine and feces.[3] The presence of these oxidative metabolites in urine serves as a reliable biomarker for assessing human exposure to HMWPs.

Core Toxicological Endpoints

The primary toxicological concerns associated with HMWPs revolve around their effects on the endocrine system, reproduction, and development. The liver is also a key target organ.

Endocrine Disruption

HMWPs are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems.[2] The principal mechanism of action for many of the toxic effects of HMWPs is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate gene expression involved in lipid metabolism, inflammation, and cellular differentiation.[4][5] HMWP monoesters, such as MEHP, have been shown to be potent activators of PPARα and PPARγ.[6][7] Activation of PPARα is linked to peroxisome proliferation in the liver of rodents, a key event in the proposed mechanism of liver carcinogenicity.[6] Activation of PPARγ by phthalate monoesters can disrupt normal adipogenesis and steroidogenesis.[6]

Reproductive Toxicity

Exposure to certain HMWPs has been associated with adverse effects on the male reproductive system.[8] In animal studies, in utero and lactational exposure to HMWPs like DEHP can lead to a spectrum of effects in male offspring, collectively known as the "phthalate syndrome."[9] This includes reduced anogenital distance, testicular atrophy, decreased sperm production, and malformations of the reproductive tract such as hypospadias and cryptorchidism.[9] The anti-androgenic effects of HMWPs are thought to be a primary driver of these reproductive toxicities.

Developmental Toxicity

Developmental toxicity is a critical concern for HMWP exposure, particularly during sensitive windows of embryonic and fetal development.[10] Animal studies have demonstrated that gestational exposure to HMWPs can result in a range of adverse outcomes, including increased resorptions, reduced fetal weight, and skeletal and visceral malformations.[11]

Carcinogenicity

The carcinogenic potential of HMWPs has been investigated in long-term animal bioassays. DEHP has been shown to induce liver tumors (hepatocellular carcinomas and neoplastic nodules) in both rats and mice.[12][13] Similarly, DINP has been found to cause liver and kidney tumors in rats.[14] The proposed mechanism for liver carcinogenicity in rodents is primarily linked to PPARα activation, leading to peroxisome proliferation, oxidative stress, and ultimately, tumor formation.[6] However, the relevance of this mode of action to humans is a subject of ongoing scientific debate, as humans are generally less responsive to PPARα agonists than rodents.

Quantitative Toxicological Data

The following tables summarize the No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs) for key HMWPs from selected reproductive, developmental, and carcinogenicity studies. These values are critical for risk assessment and establishing safe exposure limits.

Table 1: Reproductive Toxicity of High Molecular Weight Phthalates

PhthalateSpeciesStudy TypeNOAEL (mg/kg/day)LOAEL (mg/kg/day)Key Effects Observed at LOAEL
DEHPRatTwo-Generation5.829Reduced fertility, decreased sperm production, testicular atrophy.[15]
DINPRatTwo-Generation~64-1684500 ppm in dietReduced anogenital distance in male offspring.[11]
DEHPMouseContinuous Breeding100300Decreased number of litters and live pups per litter.[16]

Table 2: Developmental Toxicity of High Molecular Weight Phthalates

PhthalateSpeciesStudy TypeMaternal NOAEL (mg/kg/day)Maternal LOAEL (mg/kg/day)Developmental NOAEL (mg/kg/day)Developmental LOAEL (mg/kg/day)Key Developmental Effects at LOAEL
DEHPRatGavage5010050100Increased resorptions, reduced fetal weight, skeletal malformations.
DINPRatGavage300750300750Reduced fetal weight, skeletal variations.[11]
BBPRatGavage5010050100Increased incidence of visceral and skeletal malformations.

Table 3: Carcinogenicity of High Molecular Weight Phthalates

| Phthalate | Species | Study Type | Doses Tested (ppm in diet) | Key Tumor Findings | |---|---|---|---| | DEHP | Rat | 2-Year Bioassay | 6000, 12000 | Increased incidence of hepatocellular carcinomas and neoplastic nodules in males and females.[13] | | DEHP | Mouse | 2-Year Bioassay | 3000, 6000 | Increased incidence of hepatocellular carcinomas in males and females.[13] | | DINP | Rat | 2-Year Bioassay | 1500, 6000, 12500 | Increased incidence of hepatocellular adenomas and carcinomas, and renal tubule adenomas in males.[14] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable assessment of the toxicological properties of HMWPs. The following sections outline typical methodologies for key in vivo and in vitro studies.

In Vivo Reproductive Toxicity Study (Two-Generation)

This protocol is based on the OECD Test Guideline 416.

  • Test System: Typically, Sprague-Dawley or Wistar rats are used.

  • Animal Husbandry: Animals are housed in controlled conditions with respect to temperature, humidity, and light cycle, with ad libitum access to food and water.

  • Dose Administration: The test substance is administered to both male and female parental (F0) animals, usually mixed in the diet, for a pre-mating period of at least 10 weeks. Dosing continues through mating, gestation, and lactation for the F0 females.

  • Mating: F0 males and females are paired for mating.

  • F1 Generation: The offspring (F1 generation) are exposed to the test substance via their mothers' milk and then through the diet after weaning. Selected F1 animals are then mated to produce the F2 generation.

  • Endpoints Evaluated:

    • Parental (F0 and F1): Clinical observations, body weight, food consumption, reproductive performance (fertility index, gestation index), organ weights (reproductive organs), and histopathology of reproductive tissues.

    • Offspring (F1 and F2): Viability, clinical signs, body weight, anogenital distance, nipple retention (in males), age at sexual maturation (vaginal opening or preputial separation), and gross necropsy.

In Vivo Developmental Toxicity Study

This protocol is based on the OECD Test Guideline 414.

  • Test System: Pregnant rats or rabbits are commonly used.

  • Dose Administration: The test substance is administered daily by oral gavage to pregnant females during the period of organogenesis (gestation day 6 through 15 for rats).

  • Maternal Observations: Clinical signs, body weight, and food consumption are monitored throughout the study.

  • Fetal Evaluation: Near the end of gestation (e.g., gestation day 20 for rats), the dams are euthanized, and the uterus is examined for the number of implantations, resorptions, and live/dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.

Carcinogenicity Bioassay

This protocol is based on the OECD Test Guideline 451.[17]

  • Test System: Fischer 344 rats and B6C3F1 mice are frequently used.

  • Study Duration: The study typically lasts for the majority of the animal's lifespan, usually 2 years for rats and 18-24 months for mice.[17]

  • Dose Administration: The test substance is administered in the diet at three or more dose levels, plus a control group.[18]

  • In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured regularly.

  • Pathology: At the end of the study, all animals undergo a complete gross necropsy. A comprehensive list of tissues and organs is collected and preserved for histopathological examination by a qualified pathologist.

  • Data Analysis: The incidence of tumors in the treated groups is statistically compared to the control group.

In Vitro PPAR Activation Assay

This protocol describes a common method for assessing the ability of HMWP monoesters to activate PPARs.

  • Cell Culture: A suitable cell line, such as COS-1 or HepG2, is cultured under standard conditions.

  • Transfection: The cells are transiently transfected with three plasmids:

    • An expression vector for the PPAR of interest (e.g., human PPARα or PPARγ).

    • An expression vector for the retinoid X receptor (RXR), the heterodimeric partner of PPARs.

    • A reporter plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase).

  • Treatment: After transfection, the cells are treated with various concentrations of the test compound (e.g., MEHP) for 24-48 hours. A known PPAR agonist is used as a positive control.

  • Reporter Gene Assay: The cells are lysed, and the activity of the reporter gene (e.g., luciferase activity) is measured.

  • Data Analysis: An increase in reporter gene activity in the presence of the test compound indicates activation of the specific PPAR isoform.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the toxicology of HMWPs.

PPAR Signaling Pathway

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HMWP High Molecular Weight Phthalate Monoester Monoester Metabolite (e.g., MEHP) HMWP->Monoester Metabolism PPAR_RXR PPAR-RXR Heterodimer Monoester->PPAR_RXR Ligand Binding & Activation PPRE PPRE (PPAR Response Element) PPAR_RXR->PPRE Binds to DNA TargetGene Target Gene Transcription PPRE->TargetGene Initiates BioEffects Biological Effects (e.g., Altered Lipid Metabolism, Reproductive Toxicity) TargetGene->BioEffects Leads to

Caption: PPAR signaling pathway activated by HMWP metabolites.

Experimental Workflow for a Two-Generation Reproductive Toxicity Study

Two_Gen_Repro_Tox_Workflow start Start: Select F0 Generation premating Pre-mating Dosing (10 weeks) start->premating mating Mating Period premating->mating gestation_lactation Gestation & Lactation (F0 Females) mating->gestation_lactation weaning_f1 Weaning of F1 Pups gestation_lactation->weaning_f1 select_f1 Select F1 for Mating weaning_f1->select_f1 mating_f1 F1 Mating select_f1->mating_f1 gestation_lactation_f1 Gestation & Lactation (F1 Females) mating_f1->gestation_lactation_f1 weaning_f2 Weaning of F2 Pups gestation_lactation_f1->weaning_f2 endpoints Evaluate Toxicological Endpoints (Parental & Offspring) weaning_f2->endpoints end End of Study endpoints->end

Caption: Workflow of a two-generation reproductive toxicity study.

Logical Relationship in Carcinogenicity Bioassay Interpretation

Carcinogenicity_Interpretation exposure Chronic Exposure to HMWP (2-Year Bioassay) tumor_incidence Increased Tumor Incidence in Rodents (e.g., Liver) exposure->tumor_incidence Leads to moa Mode of Action Analysis (e.g., PPARα activation) tumor_incidence->moa Investigate human_relevance Assessment of Human Relevance moa->human_relevance Inform risk_assessment Human Health Risk Assessment human_relevance->risk_assessment Contributes to

Caption: Logical flow for interpreting carcinogenicity bioassay results.

Conclusion

The toxicological profile of high molecular weight phthalates is characterized by their endocrine-disrupting properties, primarily mediated through the activation of PPARs. This activity is linked to adverse reproductive and developmental outcomes observed in animal studies, as well as rodent liver carcinogenicity. The quantitative data from these studies, in the form of NOAELs and LOAELs, are fundamental for human health risk assessment. The standardized experimental protocols outlined in this guide provide a framework for the consistent and reliable evaluation of the safety of HMWPs and other chemicals. A thorough understanding of the toxicological profile of HMWPs is crucial for regulatory decision-making and for ensuring the safety of consumer and industrial products.

References

An In-Depth Technical Guide on the Endocrine Disruption Potential of Decyl Isoundecyl Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Decyl isoundecyl phthalate (DIUP), predominantly referred to in scientific literature as Di-isodecyl phthalate (DIDP), is a complex high molecular weight phthalate ester utilized as a plasticizer. An extensive review of available toxicological data from in silico, in vitro, and in vivo studies indicates a low potential for endocrine disruption. A weight-of-evidence assessment suggests that DIUP is unlikely to interfere with estrogen, androgen, or steroidogenesis pathways.[1][2] While some effects on the thyroid and peroxisome proliferator-activated receptor (PPAR) pathways have been investigated, the overall evidence does not classify DIUP as an endocrine disruptor under current regulatory guidelines.[2] This guide provides a comprehensive overview of the key studies, quantitative data, and experimental methodologies used to assess the endocrine disruption potential of DIUP.

Estrogenic and Androgenic Activity Assessment

A battery of in vitro and in vivo assays has been conducted to evaluate the potential of DIUP to interact with estrogen and androgen signaling pathways. The collective evidence strongly suggests a lack of significant estrogenic or androgenic activity.

In Vitro Assays

High-throughput screening (HTS) programs, such as the US EPA's ToxCast™, have evaluated DIUP in a wide range of assays. These studies have consistently shown a lack of activity in assays designed to detect estrogen receptor (ER) and androgen receptor (AR) binding and transactivation.[1]

Table 1: Summary of In Vitro Estrogenic and Androgenic Activity of DIUP

Assay TypeTargetKey FindingsReference
Estrogen Receptor (ER) Binding AssayEstrogen Receptor α (ERα)No significant binding observed.ToxCast™ Data[1]
Androgen Receptor (AR) Binding AssayAndrogen Receptor (AR)No significant binding observed.ToxCast™ Data[1]
ER Transactivation AssaysEstrogen Receptor α (ERα)No significant agonist or antagonist activity.ToxCast™ Data[1]
AR Transactivation AssaysAndrogen Receptor (AR)No significant agonist or antagonist activity.ToxCast™ Data[1]
Experimental Protocols: In Vitro Receptor Binding and Reporter Gene Assays

Standardized protocols are employed to assess the interaction of substances with hormone receptors.

This assay determines the ability of a test chemical to compete with a radiolabeled ligand for binding to the ER.

  • Receptor Source: Typically, uterine cytosol from ovariectomized rats is used as a source of ER.

  • Radioligand: [³H]-Estradiol is commonly used.

  • Procedure: A constant concentration of ER and [³H]-Estradiol is incubated with increasing concentrations of the test substance (DIUP).

  • Separation: Bound and free radioligand are separated using methods like hydroxylapatite or dextran-coated charcoal.

  • Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test substance that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

This assay measures the ability of a test chemical to induce or inhibit the transcriptional activity of the AR.

  • Cell Line: A mammalian cell line (e.g., human breast cancer cell line T47D) stably transfected with an AR expression vector and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter is used.

  • Procedure: Cells are exposed to the test substance (DIUP) in the presence (for antagonist testing) or absence (for agonist testing) of a known androgen.

  • Measurement: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

  • Data Analysis: The concentration of the test substance that produces a half-maximal response (EC50 for agonists) or inhibition (IC50 for antagonists) is calculated.

In Vivo Reproductive and Developmental Toxicity Studies

Two-generation reproductive toxicity studies in rats are the gold standard for assessing the potential effects of a substance on the entire reproductive cycle.

Key Findings from Two-Generation Studies

Studies conducted according to OECD Test Guideline 416 have evaluated the effects of dietary administration of DIUP to Sprague-Dawley rats over two generations.

Table 2: Summary of Two-Generation Reproductive Toxicity Study of DIUP in Rats

EndpointF0 GenerationF1 GenerationF2 GenerationReference
Fertility No effects on fertility.[3]No effects on fertility.[3]Not applicable[3]
Adult Body Weight Decreases in body weight observed.[3]Not reportedNot reported[3]
Organ Weights Increases in liver and kidney weights.[3]Not reportedNot reported[3]
Offspring Survival No effect on live birth index.[3]Reduced offspring survival at postnatal days 1 to 4.[3]Reduced offspring survival at postnatal days 1 to 4 (more pronounced).[3][3]
Offspring Body Weights Transient decreases prior to weaning.[3]Transient decreases prior to weaning.[3]Transient decreases prior to weaning.[3][3]
Developmental Landmarks No notable alterations.[3]No notable alterations.[3]No notable alterations.[3][3]
Anogenital Distance (AGD) No changes observed in offspring.[1]No changes observed in offspring.[1]Not reported[1]
NOAEL (F2 Offspring Survival) 0.06% in diet (approx. 50 mg/kg/day)[3][3]
NOAEL (Fertility & Development) 0.8% in diet (approx. 600 mg/kg/day)[3][3]
Experimental Protocols: Two-Generation Reproductive Toxicity Study (OECD 416)

This study design provides a comprehensive assessment of reproductive and developmental effects.

  • Test Species: Sprague-Dawley rats are commonly used.[3][4]

  • Administration: The test substance (DIUP) is administered in the diet.[3][5]

  • Dose Levels: At least three dose levels and a control group are used.[6] For DIUP, dietary levels have ranged from 0.02% to 0.8%.[3][5]

  • Exposure Period:

    • F0 Generation: Dosed for a pre-mating period, during mating, gestation, and lactation.

    • F1 Generation: Selected from the F0 litters and dosed from weaning through mating, gestation, and lactation to produce the F2 generation.

  • Endpoints Evaluated:

    • Parental Animals: Clinical observations, body weight, food consumption, estrous cyclicity, mating performance, fertility, gestation length, and detailed post-mortem examination including organ weights and histopathology.

    • Offspring: Viability, sex ratio, clinical signs, body weight, anogenital distance, developmental landmarks (e.g., eye and ear opening, sexual maturation), and post-mortem examination.

    • Sperm Parameters (F1 males): Motility, concentration, and morphology are assessed in epididymal or vas deferens samples.

AGD is a sensitive marker for androgenic or anti-androgenic effects during fetal development.

  • Timing: Measured in pups, typically on postnatal day 1 or 4.

  • Procedure: A microscope or calipers are used to measure the distance from the caudal edge of the genital tubercle to the cranial edge of the anus.[7]

  • Normalization: AGD is often normalized to a measure of body size, such as the cube root of the body weight, to account for differences in pup size.[7]

  • Sample Collection: Sperm is collected from the cauda epididymis or vas deferens.

  • Sperm Motility: Assessed by microscopic examination of a sperm suspension, often using a computer-assisted sperm analysis (CASA) system or manual counting.

  • Sperm Concentration: Determined using a hemocytometer or CASA system.[8]

  • Sperm Morphology: Evaluated by microscopic examination of stained sperm smears, classifying sperm as normal or abnormal based on head and tail morphology.

Thyroid and Peroxisome Proliferator-Activated Receptor (PPAR) Pathways

While DIUP shows little to no activity on the estrogen and androgen pathways, some studies have investigated its potential interaction with the thyroid and PPAR signaling pathways.

Thyroid Pathway
PPAR Pathway

Some phthalates are known to activate PPARs, which are nuclear receptors involved in lipid metabolism. The increases in liver weight and histopathological changes indicative of peroxisomal proliferation observed in the two-generation studies with DIUP are consistent with PPAR activation.[3] However, specific quantitative data on the activation of different PPAR isoforms by DIUP (e.g., EC50 values) are not extensively available in the public literature. Some studies on other phthalates have shown activation of PPARα and PPARγ.[9][10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general endocrine signaling pathways and the workflow of a two-generation reproductive toxicity study.

Endocrine_Signaling cluster_Hormone Hormone Binding & Receptor Activation cluster_Cellular_Response Cellular Response cluster_DIUP Potential DIUP Interaction Hormone Hormone Receptor Receptor Hormone->Receptor Binding Receptor_Activation Receptor Activation (Dimerization, Conformational Change) Receptor->Receptor_Activation Gene_Expression Modulation of Gene Expression Receptor_Activation->Gene_Expression Protein_Synthesis Altered Protein Synthesis Gene_Expression->Protein_Synthesis Cellular_Effect Physiological/ Cellular Effect Protein_Synthesis->Cellular_Effect DIUP DIUP DIUP->Receptor Weak or No Interaction (Estrogen/Androgen Receptors) PPAR PPAR DIUP->PPAR Potential Interaction (PPARs) PPAR->Receptor_Activation

Figure 1: Generalized endocrine signaling pathway and potential interaction points for DIUP.

Two_Gen_Workflow cluster_F0 F0 Generation cluster_F1 F1 Generation cluster_F2 F2 Generation F0_Dosing Dosing (pre-mating, mating, gestation, lactation) F0_Mating Mating F0_Dosing->F0_Mating F0_Gestation Gestation F0_Mating->F0_Gestation F0_Lactation Lactation F0_Gestation->F0_Lactation F1_Selection Pup Selection & Weaning F0_Lactation->F1_Selection F1_Dosing Dosing (from weaning to adulthood) F1_Selection->F1_Dosing F1_Mating Mating F1_Dosing->F1_Mating F1_Endpoints Terminal Endpoints (Sperm analysis, Histopathology) F1_Dosing->F1_Endpoints F1_Gestation Gestation F1_Mating->F1_Gestation F1_Lactation Lactation F1_Gestation->F1_Lactation F2_Pups F2 Pups F1_Lactation->F2_Pups F2_Endpoints Endpoints (Survival, Body Weight, Developmental Landmarks) F2_Pups->F2_Endpoints

References

Decyl isoundecyl phthalate solubility in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Solubility of Decyl Isoundecyl Phthalate in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, commonly referred to in the industry as diisodecyl phthalate (DIDP), is a high-molecular-weight phthalate ester extensively utilized as a plasticizer in various polymer applications. Its efficacy in enhancing the flexibility and durability of materials, particularly polyvinyl chloride (PVC), is well-documented. For researchers, scientists, and professionals in drug development, a thorough understanding of DIDP's solubility characteristics in organic solvents is paramount for formulation, processing, and safety assessments. This technical guide provides a comprehensive overview of the available information on the solubility of DIDP in organic solvents, detailed experimental protocols for determining solubility, and a logical workflow for solubility assessment.

It is important to note that while DIDP is widely described as being soluble in most common organic solvents, specific quantitative solubility data is scarce in publicly available literature and technical data sheets.[1] This guide, therefore, focuses on providing the necessary experimental framework to enable researchers to determine the solubility of DIDP in their specific solvents of interest.

Qualitative Solubility of Diisodecyl Phthalate

Diisodecyl phthalate is generally characterized as a clear, viscous liquid that is practically insoluble in water.[1][2][3][4][5] Technical specifications from various suppliers consistently state that DIDP is soluble in most organic solvents.[1] For instance, related high-molecular-weight phthalates like diisononyl phthalate (DINP) are known to be soluble in acetone and methanol. While quantitative values are not provided, this general solubility is a critical starting point for solvent selection in various applications.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of Diisodecyl Phthalate (DIDP) in Various Organic Solvents

Organic Solvent Temperature (°C) Solubility ( g/100 mL) Observations (e.g., Miscible, Partially Miscible)
e.g., Ethanol e.g., 25 Data to be determined Data to be determined
e.g., Methanol e.g., 25 Data to be determined Data to be determined
e.g., Acetone e.g., 25 Data to be determined Data to be determined
e.g., Toluene e.g., 25 Data to be determined Data to be determined
e.g., Hexane e.g., 25 Data to be determined Data to be determined
e.g., Dichloromethane e.g., 25 Data to be determined Data to be determined

| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined |

Experimental Protocols for Determining Solubility

The following protocols are generalized methods suitable for determining the solubility of a viscous liquid like diisodecyl phthalate in organic solvents. These are based on established principles of solubility testing.

Method 1: Visual Miscibility Determination (Qualitative to Semi-Quantitative)

This method is a straightforward approach to determine if DIDP is miscible with a solvent at a given concentration.

Materials:

  • Diisodecyl Phthalate (DIDP)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Calibrated pipettes or graduated cylinders

  • Vortex mixer or magnetic stirrer

  • Constant temperature bath (optional)

Procedure:

  • Prepare a series of vials for each solvent to be tested.

  • To each vial, add a known volume of the organic solvent.

  • Incrementally add known volumes of DIDP to each vial to achieve a range of concentrations (e.g., 1%, 5%, 10%, 25%, 50% v/v).

  • Securely cap the vials and agitate vigorously using a vortex mixer or magnetic stirrer for a predetermined time (e.g., 15-30 minutes). For highly viscous solutions, a longer mixing time may be necessary.

  • If a constant temperature is required, place the vials in a constant temperature bath during agitation.

  • After agitation, allow the vials to stand undisturbed and observe for any signs of phase separation, cloudiness, or undissolved droplets.

  • Record the observations for each concentration. If a single, clear phase is observed, the DIDP is considered miscible at that concentration.

Method 2: Gravimetric Determination of Solubility (Quantitative)

This method, adapted from principles outlined in methodologies like the CIPAC Method MT 181, is suitable for determining the saturation solubility of DIDP in a solvent.[6][7][8]

Materials:

  • Diisodecyl Phthalate (DIDP)

  • Selected organic solvents (analytical grade)

  • Erlenmeyer flasks with stoppers

  • Magnetic stirrer and stir bars

  • Constant temperature shaker or water bath

  • Analytical balance

  • Syringe filters (solvent-compatible, e.g., PTFE)

  • Evaporating dish or pre-weighed beaker

  • Vacuum oven or desiccator

Procedure:

  • Add a known volume of the selected organic solvent to an Erlenmeyer flask.

  • Place the flask in a constant temperature bath and allow it to equilibrate.

  • Add an excess amount of DIDP to the solvent. The presence of undissolved DIDP is necessary to ensure saturation.

  • Stopper the flask and agitate the mixture using a magnetic stirrer for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The agitation speed should be sufficient to keep the mixture well-dispersed without creating a vortex that could introduce air.

  • After the equilibration period, cease agitation and allow the undissolved DIDP to settle.

  • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a solvent-compatible filter to remove any undissolved droplets.

  • Transfer the filtered, saturated solution to a pre-weighed evaporating dish.

  • Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause the degradation of DIDP.

  • Once the solvent has completely evaporated, weigh the evaporating dish containing the DIDP residue.

  • Calculate the solubility in g/100 mL using the following formula:

    Solubility ( g/100 mL) = [(Weight of dish + residue) - Weight of dish] / Volume of supernatant withdrawn (mL) * 100

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for assessing the solubility of diisodecyl phthalate in an organic solvent.

Solubility_Workflow cluster_prep Preparation cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment cluster_results Results start Select Organic Solvent and Test Temperature prep_materials Prepare DIDP and Solvent start->prep_materials qual_test Perform Visual Miscibility Test (Varying Concentrations) prep_materials->qual_test observe_qual Observe for Phase Separation or Cloudiness qual_test->observe_qual miscible Miscible? observe_qual->miscible quant_test Perform Gravimetric Solubility Test (Saturated Solution) miscible->quant_test No/Partial report_qual Report Qualitative Solubility miscible->report_qual Yes equilibrate Equilibrate and Agitate (24-48h) quant_test->equilibrate filter_evap Filter Supernatant and Evaporate Solvent equilibrate->filter_evap calculate Calculate Solubility (g/100mL) filter_evap->calculate report_quant Report Quantitative Solubility calculate->report_quant end End of Assessment report_qual->end report_quant->end Solvent_Selection_Pathway start Define Application Requirements volatility Volatility Requirement? start->volatility low_vol Select Low Volatility Solvent (e.g., Toluene, Xylene) volatility->low_vol Low high_vol Select High Volatility Solvent (e.g., Acetone, Dichloromethane) volatility->high_vol High polarity Polarity Compatibility? polar_solv Select Polar Solvent (e.g., Ethanol, Ethyl Acetate) polarity->polar_solv Polar Matrix nonpolar_solv Select Nonpolar Solvent (e.g., Hexane, Toluene) polarity->nonpolar_solv Nonpolar Matrix safety Safety/Toxicity Constraints? safe_solv Select Safer Solvent Alternative (e.g., Ethanol, Acetone) safety->safe_solv High Constraints final_choice Final Solvent Selection safety->final_choice Low Constraints low_vol->polarity high_vol->polarity polar_solv->safety nonpolar_solv->safety safe_solv->final_choice

References

Methodological & Application

Analytical Methods for the Quantification of Decyl Isoundecyl Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of decyl isoundecyl phthalate (DIUP), a high molecular weight phthalate plasticizer. The methods described herein utilize Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive and selective quantification in various matrices, such as consumer products and food contact materials.

Introduction

This compound is a complex mixture of isomers used to impart flexibility and durability to plastic products.[1] Due to the potential for these compounds to migrate from plastic materials, robust and reliable analytical methods are essential for monitoring human exposure and ensuring product safety.[2][3] The following protocols provide step-by-step guidance for the extraction and instrumental analysis of this and other high-molecular-weight phthalates.

Analytical Techniques

Both GC-MS and LC-MS/MS are powerful techniques for the analysis of phthalates. GC-MS offers excellent chromatographic separation and is a well-established method for phthalate analysis.[4][5] LC-MS/MS provides high sensitivity and selectivity, particularly for complex matrices, and often requires less sample preparation.[6]

Method 1: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the quantification of this compound in polymeric materials. The protocol involves solvent extraction followed by GC-MS analysis in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Experimental Protocol

1. Sample Preparation: Solvent Extraction

  • Weigh approximately 50 mg of the polymer sample into a glass vial.

  • Add 5 mL of tetrahydrofuran (THF) to dissolve the sample. This can be aided by shaking or sonication.

  • Precipitate the polymer by adding 10 mL of hexane for every 5 mL of THF used.

  • Allow the polymer to settle for at least 5 minutes.

  • Filter the supernatant through a 0.45 µm PTFE filter.

  • Transfer 0.3 mL of the filtered extract to a new vial and dilute to 1.5 mL with cyclohexane. An internal standard may be added at this stage.

  • The sample is now ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 7010 MS or equivalent

  • Column: DB-5MS UI (30 m x 0.25 mm, 0.25 µm) or similar

  • Injector Temperature: 300°C

  • Injection Volume: 1 µL (splitless or split 2:1)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program: Initial temperature of 50°C (hold for 1 min), ramp to 310°C at 20°C/min, and hold for 5 minutes.

  • MSD Transfer Line: 280°C

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Quantitative Data

The following table summarizes the typical quantitative parameters for the analysis of high-molecular-weight phthalates using GC-MS. Data for diisodecyl phthalate (DIDP) is used as a proxy for this compound.

ParameterValueReference
Analyte Diisodecyl Phthalate (as proxy)[2][4]
Quantification Ion (m/z) 307[4]
Qualifier Ions (m/z) 149, 167[4]
Limit of Quantification (LOQ) 54.1 - 76.3 ng/g[2]
Recovery 91.8 - 122%[2]
Linearity (R²) > 0.99
Precision (RSD) 1.8 - 17.8%[2]

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Polymer Sample Dissolution Dissolution in THF Sample->Dissolution Add THF Precipitation Precipitation with Hexane Dissolution->Precipitation Add Hexane Filtration Filtration Precipitation->Filtration Dilution Dilution Filtration->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for GC-MS analysis of this compound.

Method 2: Quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and suitable for the quantification of this compound in complex matrices like food simulants or biological samples. The protocol involves a simple extraction followed by LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol

1. Sample Preparation: Methanol Extraction

  • Homogenize 1 gram of the sample.

  • Add 45 mL of methanol and sonicate for 30 minutes.[6]

  • Transfer a 5 mL aliquot to a centrifuge tube and centrifuge for 10 minutes at 3500 rpm.[6]

  • The supernatant can be further diluted if necessary before LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Waters ACQUITY UPLC H-Class or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

  • Column: Brownlee C18 (100 x 2.1 mm, 2.7 µm) or similar

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 500 µL/min

  • Gradient: A suitable gradient to separate the analyte from matrix interferences. A typical gradient starts with a high percentage of mobile phase A and ramps up to a high percentage of mobile phase B.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Quantitative Data

The following table summarizes the typical quantitative parameters for the analysis of high-molecular-weight phthalates using LC-MS/MS. Data for diisodecyl phthalate (DIDP) is used as a proxy for this compound.

ParameterValueReference
Analyte Diisodecyl Phthalate (as proxy)
Precursor Ion (Q1) (m/z) 447
Product Ion (Q3) for Quantification (m/z) 141
Product Ion (Q3) for Confirmation (m/z) 167[6]
Limit of Quantification (LOQ) 0.025 - 7.5 ng/mL
Recovery 85 - 115%
Linearity (R²) > 0.99
Precision (CV) < 15%

Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Extraction Methanol Extraction & Sonication Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Dilution Dilution (optional) Centrifugation->Dilution Injection LC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization Separation->Ionization Fragmentation Collision-Induced Dissociation Ionization->Fragmentation Q1 -> Q2 Detection Mass Detection (MRM) Fragmentation->Detection Q3 Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for LC-MS/MS analysis of this compound.

Signaling Pathway (Logical Relationship)

The analytical process for quantifying this compound follows a logical progression from sample acquisition to final result, ensuring accuracy and reliability at each step.

Logical_Relationship Sample_Matrix Sample Matrix (e.g., Polymer, Food) Extraction Extraction of Phthalates Sample_Matrix->Extraction Isolation of Analytes Instrumental_Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Extraction->Instrumental_Analysis Introduction into Instrument Data_Acquisition Data Acquisition (Chromatograms & Mass Spectra) Instrumental_Analysis->Data_Acquisition Detection & Recording Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Peak Integration & Calibration Result Final Concentration of This compound Data_Processing->Result Calculation & Reporting

References

Application Note: Analysis of Decyl Isoundecyl Phthalate using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Decyl isoundecyl phthalate (DIUP) is a complex mixture of phthalate esters used as a plasticizer in various polymer applications. Due to the potential for phthalates to migrate from materials and the associated health concerns, robust analytical methods for their identification and quantification are crucial. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of phthalates due to its high sensitivity, selectivity, and ability to identify individual components in a mixture.[1] This application note provides a detailed protocol for the determination of this compound using GC-MS.

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Polymer Sample Dissolution Dissolution in THF Sample->Dissolution Precipitation Precipitation with Hexane Dissolution->Precipitation Filtration Filtration/Centrifugation Precipitation->Filtration Extraction Liquid-Liquid or Solid Phase Extraction Filtration->Extraction Injection GC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Deconvolution Deconvolution Detection->Deconvolution LibrarySearch Spectral Library Search Deconvolution->LibrarySearch Quantification Quantification LibrarySearch->Quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

Logical Relationship of GC-MS Components

The diagram below illustrates the logical relationship between the components of a gas chromatograph-mass spectrometer.

gcms_logic Injector Injector GC_Column GC Column (Separation) Injector->GC_Column Sample Introduction MS_Source Ion Source (Ionization) GC_Column->MS_Source Elution Mass_Analyzer Mass Analyzer (Filtering) MS_Source->Mass_Analyzer Ion Beam Detector Detector Mass_Analyzer->Detector Filtered Ions Data_System Data System Detector->Data_System Signal

Caption: Logical relationship of GC-MS components.

Experimental Protocols

A detailed methodology for the analysis of this compound is provided below.

Sample Preparation

The sample preparation method should be chosen based on the sample matrix. For polymer samples, a dissolution-precipitation method is often employed.[2]

  • Weighing: Accurately weigh approximately 50 mg of the polymer sample into a glass vial.[2]

  • Dissolution: Add 5 mL of tetrahydrofuran (THF) to the sample.[2]

  • Mixing: Shake or stir the mixture for at least 30 minutes to ensure complete dissolution. Sonication may be used to aid dissolution.[2]

  • Precipitation: Add 10 mL of hexane for every 5 mL of THF used to precipitate the polymer.[2]

  • Settling: Shake the mixture and allow it to stand for at least 5 minutes for the polymer to settle.[2]

  • Extraction: Transfer the supernatant to a clean vial for GC-MS analysis. Alternatively, a liquid-liquid extraction or solid-phase extraction (SPE) can be performed to further clean up the sample and concentrate the analytes.[3][4][5] For aqueous samples, liquid-liquid extraction with a solvent like dichloromethane or n-hexane is common.[4][6]

Note: To minimize background contamination, it is crucial to avoid the use of plastic labware during sample and standard preparation. All glassware should be thoroughly cleaned.[7]

GC-MS Parameters

The following table outlines the recommended GC-MS parameters for the analysis of this compound.

ParameterValue
Gas Chromatograph
GC SystemAgilent 7890A or equivalent[3]
InjectorSplit/splitless inlet[8]
Injection Volume1 µL
Injector Temperature320 °C[6]
Carrier GasHelium or Hydrogen[8]
ColumnRtx-440, Rxi-XLB, or TG-5MS (30 m x 0.25 mm, 0.25 µm)[1][4][6]
Oven ProgramInitial temp 100°C (hold 1 min), ramp to 280°C at 10°C/min, then to 310°C at 5°C/min (hold 5 min)[4]
Mass Spectrometer
MS SystemAgilent 5975C or equivalent[3]
Ionization ModeElectron Ionization (EI)[6]
Electron Energy70 eV[6]
Source Temperature260 °C[6]
Transfer Line Temp300 °C[6]
Mass Range50-550 amu
Scan ModeFull Scan and/or Selected Ion Monitoring (SIM)
Data Analysis

Data analysis involves the identification and quantification of this compound.

  • Identification: The identification of phthalates is typically based on their retention times and mass spectra. A characteristic fragment ion for many phthalates is m/z 149.[7] For higher molecular weight phthalates like diisodecyl phthalate, a characteristic ion is m/z 307.[1] The mass spectrum of the analyte should be compared with a reference spectrum from a spectral library such as NIST or MassBank.[9][10]

  • Quantification: For quantitative analysis, a calibration curve is constructed using standard solutions of known concentrations. An internal standard, such as benzyl benzoate, can be used to improve accuracy and precision.[6]

Quantitative Data

The following table summarizes key quantitative information for the analysis of phthalates, including those structurally similar to this compound.

CompoundCAS NumberMolecular FormulaMolecular WeightKey Fragment Ions (m/z)
Di-n-decyl phthalate84-77-5C₂₈H₄₆O₄446.66149, 167, 279
Diisodecyl phthalate (DIDP)26761-40-0C₂₈H₄₆O₄446.66149, 167, 307[1][10]
Diisoundecyl phthalate (DIUP)85507-79-5C₃₀H₅₀O₄474.72149[5]

Note: this compound is a mixture of isomers, and its mass spectrum will be a composite of the spectra of its individual components. The key fragment ions listed are based on common phthalate fragmentation patterns and data for closely related compounds.

Conclusion

Gas chromatography-mass spectrometry provides a reliable and sensitive method for the analysis of this compound in various matrices. Proper sample preparation is critical to minimize background interference and achieve accurate quantification. The methodologies and parameters outlined in this application note serve as a comprehensive guide for researchers and scientists involved in the analysis of phthalates.

References

Application Note: UHPLC-MS/MS Analysis of Decyl Isoundecyl Phthalate Metabolites in Urine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Decyl isoundecyl phthalate (DIUP) is a complex mixture of phthalate esters widely used as a plasticizer in various consumer products. Due to its potential for human exposure and concerns about endocrine-disrupting effects, monitoring of its metabolites in biological matrices is crucial for exposure assessment. This application note provides a detailed protocol for the sensitive and selective quantification of the major metabolites of di-isodecyl phthalate (DIDP), a primary component of DIUP, in human urine using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). The primary metabolites covered in this protocol are mono-isodecyl-phthalate (MiDP), mono-hydroxy-isodecyl-phthalate (MHiDP), mono-oxo-isodecyl-phthalate (MOiDP), and mono-carboxy-isononyl-phthalate (MCiNP).[1][2]

Principle

The method employs enzymatic hydrolysis to deconjugate the glucuronidated metabolites in urine, followed by solid-phase extraction (SPE) for sample cleanup and concentration.[3][4] The extracted metabolites are then separated using a reversed-phase UHPLC system and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification. Isotope-labeled internal standards are used to ensure accuracy and precision.

Metabolic Pathway of Di-isodecyl Phthalate (DIDP)

High molecular weight phthalates such as DIDP undergo a two-phase metabolic process.[5] Initially, they are hydrolyzed by lipases to their corresponding monoesters. These monoesters can then undergo further oxidation and hydroxylation before being conjugated, primarily with glucuronic acid, to facilitate their excretion in urine.[5]

Metabolic Pathway of Di-isodecyl Phthalate parent Di-isodecyl Phthalate (DIDP) hydrolysis Hydrolysis (Lipases, Esterases) parent->hydrolysis monoester Mono-isodecyl Phthalate (MiDP) hydrolysis->monoester oxidation Oxidation & Hydroxylation monoester->oxidation oxidative_metabolites Oxidative Metabolites (MHiDP, MOiDP, MCiNP) oxidation->oxidative_metabolites conjugation Phase II Conjugation (Glucuronidation) oxidative_metabolites->conjugation excretion Urinary Excretion conjugation->excretion

Caption: Metabolic pathway of Di-isodecyl Phthalate.

Experimental Protocols

Sample Preparation
  • Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex mix for 30 seconds. Centrifuge at 3000 x g for 10 minutes to pellet any precipitate. Transfer a 1.0 mL aliquot of the supernatant to a clean polypropylene tube.

  • Internal Standard Spiking: Add 20 µL of an internal standard working solution (containing isotope-labeled analogs of the target metabolites) to each urine sample, quality control (QC) sample, and calibration standard.

  • Enzymatic Hydrolysis: Add 200 µL of a β-glucuronidase enzyme solution in a suitable buffer (e.g., ammonium acetate) to each tube. Vortex briefly and incubate at 37°C for 2 hours to deconjugate the glucuronidated metabolites.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18, 100 mg) with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the metabolites with 2 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial.

UHPLC-MS/MS Analysis

UHPLC Conditions

ParameterValue
Column C18 Core-Shell, 50 mm x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B in 8 min, hold for 2 min, re-equilibrate

MS/MS Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Collision Gas Argon

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
MiDP307.2134.1
MHiDP323.2134.1
MOiDP321.2134.1
MCiNP321.2143.1

Experimental Workflow

UHPLC-MS/MS Experimental Workflow sample Urine Sample spike Spike Internal Standards sample->spike hydrolysis Enzymatic Hydrolysis (β-glucuronidase) spike->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe evap Evaporation & Reconstitution spe->evap uhplc UHPLC Separation evap->uhplc msms MS/MS Detection (MRM Mode) uhplc->msms data Data Analysis & Quantification msms->data

Caption: Workflow for the analysis of phthalate metabolites.

Data Presentation

The following table summarizes representative quantitative data for the UHPLC-MS/MS analysis of DIUP metabolites. These values are based on typical performance characteristics of the described methodology.[4][6]

AnalyteRetention Time (min)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
MiDP5.80.20.6
MHiDP4.50.30.9
MOiDP4.90.30.9
MCiNP5.20.10.3

Quality Control

For data validation, it is recommended to include the following in each analytical run:

  • Calibration Curve: A multi-point calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped urine) should be analyzed to ensure linearity of the response.

  • Quality Control (QC) Samples: Low, medium, and high concentration QC samples should be analyzed in triplicate to assess the accuracy and precision of the method.

  • Method Blanks: A method blank (a sample without the analyte, processed through the entire procedure) should be included to monitor for contamination.

Conclusion

The described UHPLC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of major metabolites of this compound in human urine. The detailed protocol for sample preparation and instrumental analysis, along with the representative quantitative data, offers a comprehensive guide for researchers, scientists, and drug development professionals engaged in biomonitoring and toxicological studies of phthalate exposure.

References

Application Notes and Protocols for Phthalate Analysis in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of various environmental samples for the analysis of phthalate esters. The methodologies outlined are essential for accurately quantifying phthalate concentrations in water, soil, sediment, and air samples, which is crucial for environmental monitoring and human exposure assessment.

General Workflow for Phthalate Analysis

The overall process for analyzing phthalates in environmental samples follows a general workflow from sample collection to data interpretation. The specific steps and techniques employed will vary depending on the sample matrix and the target phthalates.

G cluster_0 Sample Collection & Preservation cluster_1 Sample Preparation cluster_2 Analysis & Data Interpretation SampleCollection Sample Collection (Water, Soil, Sediment, Air) Preservation Sample Preservation (e.g., Refrigeration, Freezing) SampleCollection->Preservation Extraction Extraction (LLE, SPE, UAE, MAE) Preservation->Extraction Cleanup Cleanup/Purification (e.g., Florisil Column) Extraction->Cleanup Concentration Concentration (e.g., Nitrogen Evaporation) Cleanup->Concentration Analysis Instrumental Analysis (GC-MS, HPLC-UV/MS) Concentration->Analysis Quantification Quantification & Data Processing Analysis->Quantification Interpretation Data Interpretation & Reporting Quantification->Interpretation

Application Notes and Protocols for the Use of Decyl Isoundecyl Phthalate as a Plasticizer in Medical Devices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of decyl isoundecyl phthalate as a plasticizer in medical devices. The information is intended to guide researchers and professionals in drug development on the methodologies for assessing the safety and biocompatibility of medical devices containing this plasticizer.

Introduction to this compound

This compound is a high molecular weight phthalate used as a plasticizer to impart flexibility to polyvinyl chloride (PVC) medical devices. It is part of a broader category of diisodecyl phthalates (DIDP), which are mixtures of isomers. Due to concerns about the potential health effects of lower molecular weight phthalates like di(2-ethylhexyl) phthalate (DEHP), alternative plasticizers such as DIDP are increasingly being used in medical applications.

Leaching of this compound from Medical Devices

Phthalate plasticizers are not covalently bound to the PVC polymer matrix and can leach into solutions that come into contact with the medical device, such as blood, infusion solutions, and liquid drugs. The rate of leaching is influenced by several factors including temperature, the lipophilicity of the solution, contact time, and the concentration of the plasticizer in the device.

Quantitative Data on Plasticizer Migration

While specific data for "this compound" is limited, the following table provides comparative migration data for DEHP and other alternative plasticizers from PVC medical devices. This data can serve as a reference for estimating the potential leaching of this compound.

PlasticizerMedical DeviceSimulantMigration LevelReference
Di(2-ethylhexyl) phthalate (DEHP)Blood BagRed Blood Cell ConcentrateUp to 1.85 µg/dm²/mL after 49 days[1]
Diisononyl cyclohexane-1,2-dicarboxylate (DINCH)Blood BagRed Blood Cell ConcentrateUp to 1.13 µg/dm²/mL after 49 days[1]
Di(2-ethylhexyl) terephthalate (DEHT)Blood BagRed Blood Cell ConcentrateUp to 0.86 µg/dm²/mL after 49 days[1]
Di(2-ethylhexyl) phthalate (DEHP)Infusion Bag (new)0.9% NaCl4.31 ± 0.5 µg/L[2]
Di(2-ethylhexyl) phthalate (DEHP)Infusion Bag (3-year shelf-life)0.9% NaClLevels increased 10-fold from new bags[2]
Dibutylphthalate (DBP)Multilayer Infusion BagNot specified0.7 ± 0.1 µg/L[2]
Diethylphthalate (DEP)Multilayer Infusion BagNot specified4.14 ± 0.6 µg/L[2]

Biocompatibility Assessment

The biocompatibility of medical devices plasticized with this compound must be evaluated according to the guidelines set by the International Organization for Standardization (ISO) 10993 series. This involves a series of in vitro and in vivo tests to assess potential biological risks.

In Vitro Cytotoxicity

In vitro cytotoxicity assays are fundamental for assessing the biocompatibility of leachable substances from medical devices.

Quantitative Cytotoxicity Data for Phthalates

PhthalateCell LineAssayEndpointResultReference
Diisodecyl phthalate (DIDP)Primary testicular parenchymal cells (dog)Not specifiedIC50More susceptible than low molecular weight phthalates[3]
Di(2-ethylhexyl) phthalate (DEHP)Primary testicular parenchymal cells (dog)Not specifiedIC5022.53 µM[3]
Dibutyl phthalate (DBP)Human corneal endothelial cell line B4G12Cell proliferationDecreased proliferationObserved[4][5]
Benzyl butyl phthalate (BBP)Human corneal endothelial cell line B4G12Cell proliferationDecreased proliferationObserved[4][5]
Di(2-ethylhexyl) phthalate (DEHP)Human corneal endothelial cell line B4G12Cell proliferationDecreased proliferationObserved[4][5]

Interaction with Cellular Signaling Pathways

Phthalates and their metabolites have been shown to interact with nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs), which are involved in lipid metabolism and inflammation. Activation of these receptors is a potential mechanism of toxicity.

Quantitative Data on PPAR Activation

The following table summarizes the potency of various phthalate monoesters in activating PPARα and PPARγ.

Phthalate MonoesterReceptorEC50 (µM)Reference
Monobenzyl phthalate (MBzP)Mouse PPARα21[6][7]
Monobenzyl phthalate (MBzP)Human PPARα30[6][7]
Monobenzyl phthalate (MBzP)Mouse and Human PPARγ75-100[6][7]
Mono-sec-butyl phthalate (MBuP)Mouse PPARα63[6][7]
Mono-(2-ethylhexyl)-phthalate (MEHP)Mouse PPARα0.6[6][7]
Mono-(2-ethylhexyl)-phthalate (MEHP)Human PPARα3.2[6][7]
Mono-(2-ethylhexyl)-phthalate (MEHP)Mouse PPARγ10.1[6][7]
Mono-(2-ethylhexyl)-phthalate (MEHP)Human PPARγ6.2[6][7]

Experimental Protocols

Protocol 1: Leaching of this compound from Medical Devices

This protocol describes a method to quantify the migration of this compound from a PVC medical device into a simulant solution.

Materials:

  • PVC medical device (e.g., infusion tubing, blood bag)

  • Simulant solution (e.g., ethanol/water mixture (1:1, v/v) for lipophilic substances, or 0.9% NaCl for aqueous solutions)

  • Incubator or water bath

  • Glassware (pre-cleaned with a suitable solvent to remove any phthalate contamination)

  • Internal standard (e.g., a deuterated phthalate)

  • Extraction solvent (e.g., isohexane or dichloromethane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Cut a defined surface area or take a known weight of the PVC medical device.

  • Immerse the sample in a known volume of the pre-warmed simulant solution in a sealed glass container.

  • Incubate at a relevant temperature (e.g., 37°C for body temperature applications) for a specified period (e.g., 24 hours, or at various time points for kinetic studies).

  • After incubation, remove the PVC sample.

  • Spike the simulant solution with a known amount of the internal standard.

  • Perform a liquid-liquid extraction of the phthalate from the simulant using a suitable organic solvent.

  • Concentrate the organic extract under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of solvent suitable for GC-MS analysis.

  • Analyze the sample by GC-MS to identify and quantify the amount of leached this compound by comparing its peak area to that of the internal standard and a calibration curve.

Experimental Workflow for Leaching Study

Leaching_Workflow start Start prep Prepare PVC sample and simulant start->prep immersion Immerse sample in simulant prep->immersion incubation Incubate at controlled temperature immersion->incubation extraction Liquid-liquid extraction of phthalate incubation->extraction analysis GC-MS analysis extraction->analysis quantification Quantify leached phthalate analysis->quantification end End quantification->end

Caption: Workflow for determining plasticizer leaching from a medical device.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of leached this compound.

Materials:

  • Human cell line (e.g., endothelial cells, hepatocytes)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the phthalate) and a negative control (medium only).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[8]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Experimental Workflow for MTT Assay

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat cells with this compound seed_cells->treat_cells incubate_cells Incubate for 24-72 hours treat_cells->incubate_cells add_mtt Add MTT solution incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate cell viability and IC50 read_absorbance->calculate_viability end End calculate_viability->end

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol 3: PPAR Activation Luciferase Reporter Assay

This protocol describes a cell-based reporter assay to measure the activation of PPARs by this compound.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Expression plasmid for the PPAR of interest (e.g., PPARα or PPARγ)

  • Luciferase reporter plasmid containing a PPAR response element (PPRE)

  • Transfection reagent

  • This compound stock solution

  • Positive control (e.g., a known PPAR agonist like rosiglitazone for PPARγ)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect the cells with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent. A co-transfection with a Renilla luciferase plasmid can be used for normalization.

  • Plate the transfected cells in a 96-well plate and allow them to recover.

  • Treat the cells with various concentrations of this compound, a positive control, and a vehicle control.

  • Incubate the cells for 24 hours.

  • Lyse the cells and measure the firefly luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay kit. If a Renilla plasmid was used, measure its activity as well.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable) or to the total protein content.

  • Calculate the fold induction of luciferase activity relative to the vehicle control and determine the EC50 value (the concentration that causes 50% of the maximal response).

Signaling Pathway of PPAR Activation by Phthalates

PPAR_Pathway Phthalate This compound (or its monoester metabolite) PPAR PPAR (e.g., PPARγ) Phthalate->PPAR Binds and activates Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) in target gene promoter Heterodimer->PPRE Binds to Transcription Transcription of target genes (e.g., involved in lipid metabolism) PPRE->Transcription Initiates

Caption: Simplified signaling pathway of PPAR activation by phthalates.

References

Determining the Migration of Decyl Isoundecyl Phthalate from Plastics: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive protocol for the determination of decyl isoundecyl phthalate (DIUP) migration from plastic materials. DIUP, a high molecular weight phthalate plasticizer, is used to impart flexibility in a variety of polymer products. Due to potential health concerns associated with phthalate exposure, monitoring their migration from consumer goods and food contact materials is crucial. This protocol details the necessary steps for sample preparation, extraction, and subsequent analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed for researchers, scientists, and drug development professionals to ensure accurate and reproducible results.

Introduction

Phthalates are a class of chemical compounds commonly used as plasticizers to enhance the flexibility and durability of plastics, primarily polyvinyl chloride (PVC) and polypropylene (PP). This compound (DIUP) is a complex mixture of isomers of high molecular weight phthalates. Unlike some low molecular weight phthalates, which have been associated with endocrine-disrupting effects, high molecular weight phthalates like DIUP are considered to have a lower toxicity profile. However, regulatory bodies worldwide continue to monitor their presence in consumer products.

This application note outlines a robust and validated protocol for quantifying the migration of DIUP from plastic matrices into food simulants. The protocol employs an ultrasonic-assisted extraction method, which offers a more rapid and efficient alternative to traditional Soxhlet extraction, followed by sensitive detection and quantification by GC-MS.

Experimental Protocols

Materials and Reagents
  • Plastic Sample: A representative sample of the plastic material to be tested (e.g., PVC or PP), cut into uniform pieces (e.g., 1 cm x 1 cm).

  • Food Simulants:

    • Distilled or deionized water (Simulant A)

    • 3% (w/v) acetic acid in distilled water (Simulant B)

    • 10% (v/v) ethanol in distilled water (Simulant C)

  • Solvents:

    • Toluene, HPLC grade

    • Dichloromethane, HPLC grade

    • n-Hexane, HPLC grade

  • Internal Standard (IS): Benzyl Benzoate (BB) or other suitable standard not present in the sample.

  • DIUP Standard: Certified reference material of this compound.

  • Glassware: All glassware should be thoroughly cleaned and rinsed with acetone and hexane to avoid phthalate contamination. It is recommended to heat non-volumetric glassware in a muffle furnace at 400°C for at least 2 hours.

Sample Preparation and Migration Test
  • Sample Preparation: Cut the plastic sample into small, uniform pieces to ensure a consistent surface area-to-volume ratio. A typical ratio for migration testing is 6 dm² of sample surface area per 1 liter of food simulant.

  • Migration Conditions: Place a known weight and surface area of the plastic sample into a clean glass container. Add the appropriate food simulant to achieve the desired surface area-to-volume ratio.

  • Incubation: Seal the container and incubate under conditions that simulate the intended use of the plastic product. Common testing conditions are 10 days at 40°C for applications involving long-term contact at room temperature.

  • Blank Preparation: Prepare a blank sample for each food simulant by incubating the simulant without the plastic sample under the same conditions.

Extraction of DIUP from Food Simulant
  • Liquid-Liquid Extraction: After the incubation period, remove the plastic sample from the food simulant. Transfer a known volume of the food simulant to a separatory funnel.

  • Solvent Addition: Add a suitable extraction solvent, such as a mixture of toluene and dichloromethane (1:9 v/v).

  • Extraction: Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure. Allow the layers to separate.

  • Collection: Collect the organic (lower) layer containing the extracted DIUP. Repeat the extraction process two more times with fresh solvent.

  • Concentration: Combine the organic extracts and concentrate them to a small volume (e.g., 1 mL) using a gentle stream of nitrogen.

  • Internal Standard: Add a known concentration of the internal standard to the concentrated extract before GC-MS analysis.

Ultrasonic-Assisted Extraction of DIUP from Plastic (Alternative Method)

This method is suitable for determining the total DIUP content within the plastic.

  • Sample Weighing: Accurately weigh approximately 0.1 g of the plastic sample into a glass vial.

  • Solvent Addition: Add 10 mL of a toluene and dichloromethane mixture (1:9 v/v).[1]

  • Ultrasonication: Place the vial in an ultrasonic bath and sonicate for 30 minutes.[2][3]

  • Filtration: Filter the extract through a 0.45 µm PTFE syringe filter into a clean vial.

  • Internal Standard: Add a known concentration of the internal standard to the filtered extract.

GC-MS Analysis

The analysis of DIUP is performed using a Gas Chromatograph coupled with a Mass Spectrometer.

Instrumental Parameters
ParameterSetting
Gas Chromatograph Agilent 8890 GC or equivalent
Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[1]
Injector Temperature 280°C[4]
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 100°C, hold for 1 min; ramp to 230°C at 10°C/min; ramp to 300°C at 25°C/min, hold for 8 min.[5]
Mass Spectrometer Agilent 5977A MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 250°C
Transfer Line Temp. 300°C
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Parameters for DIUP
CompoundQuantifier Ion (m/z)Qualifier Ions (m/z)
This compound (DIUP)307[4][6]149, 167

Data Presentation

Calibration Curve

Prepare a series of DIUP standard solutions of known concentrations in the extraction solvent, each containing the internal standard at a constant concentration. Analyze these standards using the GC-MS method described above to construct a calibration curve by plotting the ratio of the DIUP peak area to the internal standard peak area against the concentration of DIUP.

Quantitative Data Summary
ParameterValueReference
Specific Migration Limit (SML) for DIDP *Not specifically regulated in all regions; often grouped with other high MW phthalates.[2]
Method Detection Limit (MDL) < 0.01 mg/L[6]
Linear Range 0.05 - 1.0 mg/L[6]
Recovery (Ultrasonic Extraction) > 80%[2][3]

Note: this compound is an isomeric mixture often included under the diisodecyl phthalate (DIDP) CAS number. Regulations often address groups of phthalates.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation & Migration cluster_extraction Extraction cluster_analysis Analysis plastic_sample Plastic Sample incubation Incubation (e.g., 10 days at 40°C) plastic_sample->incubation food_simulant Food Simulant food_simulant->incubation lle Liquid-Liquid Extraction incubation->lle concentration Concentration lle->concentration is_addition Internal Standard Addition concentration->is_addition gcms GC-MS Analysis is_addition->gcms data_analysis Data Analysis gcms->data_analysis

Caption: Experimental workflow for DIUP migration analysis.

Simplified Phthalate Endocrine Disruption Pathway

While high molecular weight phthalates like DIUP show low endocrine activity, this diagram illustrates a general pathway of concern for some lower molecular weight phthalates for comparative context.

signaling_pathway phthalate Low MW Phthalate Metabolites leydig_cell Leydig Cell phthalate->leydig_cell Inhibition testosterone_production Testosterone Production leydig_cell->testosterone_production Stimulates androgen_receptor Androgen Receptor testosterone_production->androgen_receptor Binds to gene_expression Androgen-Dependent Gene Expression androgen_receptor->gene_expression Regulates

Caption: Simplified phthalate endocrine disruption pathway.

Conclusion

The protocol described provides a reliable and efficient method for the determination of this compound migration from plastic materials. The use of ultrasonic-assisted extraction significantly reduces sample preparation time and solvent consumption. The GC-MS method with Selected Ion Monitoring offers high sensitivity and selectivity for the quantification of DIUP. This application note serves as a valuable resource for laboratories involved in the safety assessment of plastic products and materials.

References

Synthesis and Purification of High-Purity Decyl Isoundecyl Phthalate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis and purification of high-purity decyl isoundecyl phthalate, a mixed-ester plasticizer. The synthesis is achieved through a two-stage esterification of phthalic anhydride with a mixture of decyl and isoundecyl alcohols, followed by a comprehensive purification process to remove unreacted starting materials, catalysts, and byproducts. The described protocol is designed to yield a final product with high purity, suitable for demanding applications in research and development.

Introduction

This compound is a high-molecular-weight phthalate ester utilized as a plasticizer to enhance the flexibility and durability of various polymers. The production of a high-purity grade of this compound is critical for applications where leaching of impurities or batch-to-batch variability is a concern. The synthesis involves the esterification of phthalic anhydride with a precise mixture of decyl and isoundecyl alcohols. Achieving high purity necessitates a multi-step purification process to eliminate residual reactants, acidic byproducts, and catalyst residues. This protocol outlines a robust procedure for both the synthesis and subsequent purification, along with analytical methods for quality control.

Synthesis and Purification Workflow

The overall process for producing high-purity this compound can be divided into two main stages: synthesis (esterification) and purification. The workflow is depicted in the diagram below.

Synthesis_Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Phthalic Anhydride, Decyl & Isoundecyl Alcohols Monoesterification Monoesterification (140-160°C) Reactants->Monoesterification Catalyst Catalyst (e.g., Tetra-n-butyl Titanate) Diesterification Diesterification (200-230°C, Vacuum) Catalyst->Diesterification Monoesterification->Diesterification Crude_Ester Crude Decyl Isoundecyl Phthalate Diesterification->Crude_Ester Neutralization Neutralization (NaOH Solution) Crude_Ester->Neutralization Washing Water Washing Neutralization->Washing Dealcoholization Vacuum Stripping (Removal of Excess Alcohol) Washing->Dealcoholization Decolorization Activated Carbon Treatment Dealcoholization->Decolorization Filtration Final Filtration Decolorization->Filtration Pure_Product High-Purity Decyl Isoundecyl Phthalate Filtration->Pure_Product

Caption: Workflow for the synthesis and purification of high-purity this compound.

Experimental Protocols

Synthesis: Two-Stage Esterification

This protocol describes the synthesis of this compound from phthalic anhydride and a mixture of decyl and isoundecyl alcohols. The reaction proceeds in two stages: an initial non-catalytic monoesterification followed by a catalyzed diesterification.

Materials:

  • Phthalic Anhydride (1.0 mole)

  • Decyl Alcohol (1.1 moles)

  • Isoundecyl Alcohol (1.1 moles)

  • Tetra-n-butyl titanate (catalyst, 0.1% w/w of reactants)

  • Nitrogen gas (inert atmosphere)

  • Reaction vessel equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a condenser with a water trap.

Procedure:

  • Monoesterification:

    • Charge the reaction vessel with phthalic anhydride, decyl alcohol, and isoundecyl alcohol.

    • Begin stirring and purge the reactor with nitrogen.

    • Heat the mixture to 140-160°C.

    • Maintain this temperature for 1-2 hours, or until the formation of the monoester is complete (as monitored by the acid value). Water will be evolved and collected in the trap.

  • Diesterification:

    • Cool the reaction mixture to approximately 100°C.

    • Add the tetra-n-butyl titanate catalyst.

    • Gradually increase the temperature to 200-230°C and apply a vacuum.

    • Continue the reaction for 3-5 hours, collecting the water of esterification in the trap.

    • Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value is below 0.5 mg KOH/g.

    • Cool the crude this compound to below 100°C before proceeding to purification.

Purification Protocol

This protocol details the steps to purify the crude this compound to a high-purity final product.

Materials:

  • Crude this compound

  • Sodium hydroxide (NaOH) solution (5% w/v)

  • Deionized water

  • Activated carbon

  • Filter aid (e.g., Celite)

  • Purification vessel with stirring and heating capabilities

  • Vacuum distillation apparatus

Procedure:

  • Neutralization:

    • Transfer the crude ester to the purification vessel.

    • Add a 5% NaOH solution (approximately 10% of the crude ester volume) to neutralize any remaining phthalic acid and monoester.

    • Heat the mixture to 80-90°C and stir for 30-60 minutes.

    • Stop stirring and allow the layers to separate. Remove the lower aqueous layer.

  • Water Washing:

    • Add an equal volume of deionized water to the neutralized ester.

    • Heat to 80-90°C and stir for 30 minutes.

    • Stop stirring, allow for phase separation, and remove the aqueous layer.

    • Repeat the water wash until the pH of the wash water is neutral.

  • Dealcoholization (Vacuum Stripping):

    • Transfer the washed ester to a vacuum distillation apparatus.

    • Heat the ester to 150-170°C under a high vacuum (<10 mmHg).

    • This step removes excess decyl and isoundecyl alcohols. The process is continued until no more alcohol is distilled.

  • Decolorization:

    • Cool the dealcoholized ester to 90-100°C.

    • Add activated carbon (0.5-1.0% w/w) to the ester and stir for 1-2 hours to remove colored impurities.

  • Filtration:

    • Add a filter aid to the mixture and filter while hot through a pre-heated filter to remove the activated carbon and any other solid impurities.

    • The resulting product is high-purity this compound.

Data Presentation

The following tables summarize the expected quantitative data throughout the synthesis and purification process.

Table 1: Synthesis Reaction Parameters

ParameterValue
Molar Ratio (Phthalic Anhydride:Total Alcohol)1 : 2.2
Catalyst Loading (w/w of reactants)0.1%
Monoesterification Temperature140-160°C
Monoesterification Time1-2 hours
Diesterification Temperature200-230°C
Diesterification Time3-5 hours
Final Acid Value (mg KOH/g)< 0.5
Theoretical Yield> 98%

Table 2: Purification Step Efficiency

Purification StepParameter MonitoredInitial Value (Crude)Final Value
Neutralization & WashingAcid Value (mg KOH/g)~5-10< 0.05
DealcoholizationResidual Alcohol (%)~5-10%< 0.1%
DecolorizationColor (APHA)> 100< 20

Table 3: Final Product Specifications

ParameterSpecificationAnalytical Method
Purity (Ester Content, %)≥ 99.5Gas Chromatography (GC)
Acid Value (mg KOH/g)≤ 0.05Titration
Color (APHA)≤ 20Spectrophotometry
Water Content (%)≤ 0.1Karl Fischer Titration
Refractive Index @ 25°C1.484 - 1.488Refractometry

Quality Control and Analysis

High-purity this compound should be analyzed to confirm its identity and purity. Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended method for this purpose.

GC-MS Analysis Protocol

Instrumentation:

  • Gas Chromatograph with a mass selective detector (GC-MS).

  • Capillary Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC Conditions:

  • Injector Temperature: 280°C

  • Oven Program: 150°C (hold 1 min), ramp to 300°C at 15°C/min, hold for 10 min.

  • Carrier Gas: Helium, constant flow of 1.0 mL/min.

  • Injection Volume: 1 µL (splitless).

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: 50-550 amu.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

The resulting chromatogram should show a major peak corresponding to this compound. The mass spectrum of this peak can be used for structural confirmation. Purity is determined by the area percentage of the main peak.

Logical Relationship of Purification Steps

The purification process follows a logical sequence to effectively remove different types of impurities.

Purification_Logic Crude_Ester Crude Ester (Contains: Ester, Unreacted Alcohols, Acidic Impurities, Catalyst, Color) Neutralization Neutralization Crude_Ester->Neutralization Removes Acidic Impurities Washing Washing Neutralization->Washing Removes Salts and Excess Base Dealcoholization Dealcoholization Washing->Dealcoholization Removes Unreacted Alcohols Decolorization Decolorization Dealcoholization->Decolorization Removes Color Impurities Filtration Filtration Decolorization->Filtration Removes Solid Adsorbents Pure_Product Pure Ester Filtration->Pure_Product

Caption: Logical flow of the purification process for this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis and purification of high-purity this compound. By following the outlined procedures for esterification, purification, and analytical testing, researchers can consistently produce a high-quality product suitable for sensitive applications. The provided data tables and workflow diagrams offer a clear and concise summary of the process parameters and expected outcomes.

Application Notes and Protocols for Decyl Isoundecyl Phthalate in Industrial Manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the industrial applications of decyl isoundecyl phthalate (DIDP), with a focus on its role as a primary plasticizer. This document includes key performance data, detailed experimental protocols for its synthesis and incorporation into polymer matrices, and diagrams illustrating its manufacturing process and application workflows.

Introduction

This compound (DIDP) is a high molecular weight ortho-phthalate plasticizer primarily used to impart flexibility and durability to polyvinyl chloride (PVC) and other polymers.[1][2] It is a clear, colorless, and odorless liquid, soluble in most organic solvents but insoluble in water.[3][4] Its chemical structure, characterized by long, branched alkyl chains, provides excellent thermal stability, low volatility, and high resistance to migration and extraction, making it a preferred choice for a wide range of demanding applications.[2][5]

Physicochemical and Performance Data

The following tables summarize the key physicochemical properties of DIDP and its performance characteristics when incorporated into PVC formulations.

Table 1: Physicochemical Properties of this compound

PropertyValueTest Method
Chemical FormulaC₂₈H₄₆O₄-
Molecular Weight446.7 g/mol -
AppearanceClear, colorless to pale yellow liquidVisual
OdorMildOlfactory
Specific Gravity (at 27°C)0.960–0.967ASTM D1045-86
Viscosity (at 20°C)108 ± 2 cPKLJTM
Boiling Point (at 3.5 mmHg)255°Clit.
Pour Point-48°Clit.
Flash Point (COC)232°CKLJTM
Volatile Loss (130°C/3 hrs)0.10% maxKLJTM
Ester Value249–254 mg KOH/gASTM D1045-86
Acidity0.010 wt. % maxASTM D1045-86
Moisture Content0.10 wt. % maxASTM E203
Ester Content99.50% minASTM D1045-86
Volume Resistivity4.5 ± 1.0 x 10¹¹ Ohm-cmKLJTM
Source:[3][4]

Table 2: Performance of DIDP in Flexible PVC Formulations

PropertyDIDP Concentration (phr)Result
Mechanical Properties
Tensile Strength45Decreases with increasing DIDP concentration
Elongation at Break45Increases with increasing DIDP concentration
Shore A Hardness45Decreases with increasing DIDP concentration
Thermal Properties
Thermal Stability (Deshydrochloration)45Maximal at 45 wt. %
Other Properties
Water Absorption (25°C for 3 days)60Does not exceed 0.18 wt. %
Weight Loss45Varies with concentration
phr: parts per hundred resin
Source:[6]

Industrial Applications

DIDP is a versatile plasticizer with a broad range of applications, primarily in the PVC industry.[4][7] Its key benefits include high permanency for improved aging resistance, low volatility, sustained flexibility in cold conditions, and good electrical insulation properties.[8]

Wire and Cable Insulation

Due to its excellent electrical resistivity and high-temperature resistance, DIDP is widely used in the manufacturing of PVC insulation for building wires, appliance wires, and automotive cables.[4][9]

Automotive Interiors

In the automotive sector, DIDP is used in the production of flexible PVC for interior components such as dashboards, door panels, and upholstery. Its low fogging characteristics are particularly advantageous in this application.

Construction Materials

DIDP is a key component in various construction materials, including flooring, roofing membranes, and wall coverings, where its durability and resistance to weathering are crucial.[7]

Adhesives, Sealants, and Coatings

It also finds use in non-polymer applications such as adhesives, sealants, anti-corrosion paints, and lacquers.[3][4]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of DIDP and its incorporation into a PVC plastisol.

Protocol for the Synthesis of this compound

This protocol is based on a typical esterification process.

Materials:

  • Phthalic anhydride

  • Isodecyl alcohol

  • Titanate catalyst (e.g., tetra-isopropyl titanate)

  • Nitrogen gas

  • Sodium hydroxide solution (for neutralization)

  • Deionized water

Equipment:

  • Glass reactor with a stirrer, thermometer, nitrogen inlet, and a distillation setup

  • Heating mantle

  • Separatory funnel

  • Vacuum distillation apparatus

Procedure:

  • Esterification:

    • Charge the reactor with phthalic anhydride and isodecyl alcohol in a molar ratio of approximately 1:2.2.

    • Start stirring and begin purging the reactor with nitrogen gas.

    • Heat the mixture to 140-150°C to initiate the monoesterification reaction.

    • After the initial reaction, increase the temperature to 210-230°C.

    • Introduce the titanate catalyst.

    • Maintain the reaction at this temperature for 3-4 hours, continuously removing the water of reaction through distillation.

  • Neutralization and Washing:

    • Cool the crude ester to below 90°C.

    • Neutralize the excess acid with a sodium hydroxide solution.

    • Wash the ester phase multiple times with deionized water until the wash water is neutral.

  • Purification:

    • Perform steam stripping at approximately 180°C to remove unreacted alcohol and other volatile impurities.

    • Filter the final product to remove any solid impurities.

Protocol for Preparation of a PVC Plastisol Formulation

Materials:

  • PVC resin (e.g., emulsion grade)

  • This compound (DIDP)

  • Thermal stabilizer (e.g., a mixed metal soap)

  • Fillers (e.g., calcium carbonate), as required

  • Pigments, as required

Equipment:

  • High-speed disperser or planetary mixer

  • Viscometer

  • Molding press

  • Tensile tester

Procedure:

  • Mixing:

    • In a suitable mixing vessel, combine the DIDP and any other liquid components.

    • While mixing at low speed, gradually add the PVC resin to the liquid phase.

    • Once the resin is wetted, add the stabilizer, fillers, and pigments.

    • Increase the mixing speed to ensure thorough dispersion of all components. Mix until a homogenous paste (plastisol) is formed.

  • Deaeration:

    • Deaerate the plastisol under vacuum to remove any entrapped air bubbles.

  • Processing:

    • The plastisol can then be processed using various techniques such as spread coating, dip molding, or rotational molding.

    • For testing, cast a film of the plastisol onto a release paper and fuse it in an oven at a temperature typically between 160-200°C.

  • Characterization:

    • Measure the viscosity of the plastisol using a viscometer.

    • After fusing and cooling, the mechanical properties of the PVC film, such as tensile strength and elongation at break, can be determined using a tensile tester according to standard ASTM methods.

Diagrams

The following diagrams illustrate the synthesis process of DIDP and a general workflow for its application in PVC manufacturing.

DIDP_Synthesis cluster_esterification Esterification cluster_purification Purification PA Phthalic Anhydride Reactor Reactor (140-230°C, N2) PA->Reactor IDA Isodecyl Alcohol IDA->Reactor Water Water (byproduct) Reactor->Water Neutralization Neutralization (NaOH) Reactor->Neutralization Catalyst Titanate Catalyst Catalyst->Reactor Washing Water Washing Neutralization->Washing Stripping Steam Stripping (~180°C) Washing->Stripping Filtration Filtration Stripping->Filtration FinalProduct This compound (DIDP) Filtration->FinalProduct

Caption: Synthesis workflow for this compound.

PVC_Application_Workflow cluster_formulation Formulation cluster_processing Processing PVC PVC Resin Mixing High-Speed Mixing PVC->Mixing DIDP DIDP DIDP->Mixing Additives Stabilizers, Fillers, etc. Additives->Mixing Deaeration Vacuum Deaeration Mixing->Deaeration Molding Molding / Extrusion Deaeration->Molding Fusion Fusion (Heat) Molding->Fusion Final_Product Flexible PVC Product (e.g., Wire Insulation, Flooring) Fusion->Final_Product

Caption: General workflow for PVC product manufacturing using DIDP.

Application in Drug Development

While DIDP is mentioned in the context of coatings for pharmaceutical pills and use in medical devices, publicly available, in-depth research on its specific role in drug delivery systems or its interaction with biological signaling pathways is limited.[10] Its primary function in these contexts is likely as a plasticizer to impart flexibility and durability to coatings or device components. Professionals in drug development should be aware of its potential to migrate from polymer matrices and should consider its toxicological profile in any application involving direct or indirect patient contact. The U.S. Environmental Protection Agency (EPA) has identified developmental toxicity as a health concern associated with DIDP exposure in occupational settings.[8]

Safety and Handling

DIDP is considered to have low acute toxicity. However, as with any chemical, appropriate personal protective equipment, including gloves and safety glasses, should be used during handling. Ensure adequate ventilation to minimize inhalation exposure. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Co-elution of Decyl Isoundecyl Phthalate Isomers in GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of decyl isoundecyl phthalate isomers during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate this compound isomers using GC-MS?

The separation of this compound isomers is challenging due to their similar chemical structures and physical properties.[1] These isomers often have very close boiling points and similar interactions with the GC stationary phase, leading to overlapping peaks (co-elution). Furthermore, under typical electron ionization (EI) conditions, these isomers produce a common dominant fragment ion at m/z 149 (phthalic anhydride), making their individual identification and quantification difficult when they co-elute.[1][2]

Q2: What are the primary GC-MS parameters that can be adjusted to improve the separation of these isomers?

To improve the separation of co-eluting isomers, you can primarily adjust the following GC parameters:

  • GC Column and Stationary Phase: Selecting a column with a different stationary phase chemistry can alter the selectivity between the isomers.

  • Oven Temperature Program: Modifying the initial temperature, ramp rates, and hold times can significantly impact the resolution of closely eluting compounds.

  • Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas can enhance column efficiency and improve separation.

Q3: Can mass spectrometry be used to distinguish co-eluting this compound isomers?

While challenging with standard electron ionization (EI) due to the common m/z 149 fragment, it is possible to use mass spectrometry to differentiate co-eluting isomers. This can be achieved by:

  • Selected Ion Monitoring (SIM): If unique, less abundant fragment ions exist for each isomer, SIM can be used for selective detection and quantification.

  • Alternative Ionization Techniques: Softer ionization methods like Atmospheric Pressure Chemical Ionization (APCI) can yield spectra with the molecular ion as the base peak, allowing for differentiation based on their molecular weights.[2]

Q4: Are there alternative chromatographic techniques to GC-MS for separating these isomers?

Yes, High-Performance Liquid Chromatography (HPLC) can be an effective alternative for separating phthalate isomers.[3] Reversed-phase HPLC with a C8 or C18 column and a gradient elution can provide different selectivity compared to GC and may resolve isomers that co-elute on a GC column.[3]

Troubleshooting Guides

Issue: Complete Co-elution of this compound Isomers

Symptoms: A single, often broad or asymmetrical peak is observed where multiple isomers are expected. Mass spectral analysis shows a mixture of fragment ions if unique ions are present, but is dominated by m/z 149.

Possible Causes & Solutions:

CauseRecommended Solution
Inadequate Stationary Phase Selectivity The current GC column's stationary phase is not able to differentiate between the isomers.
Action: Switch to a column with a different stationary phase. For complex phthalate mixtures, Rtx-440 and Rxi-XLB columns have shown good resolution.[1] A mid-polarity phase may provide the necessary difference in interaction to resolve the isomers.
Suboptimal Oven Temperature Program The temperature program is too fast or the initial temperature is too high, causing the isomers to move through the column too quickly and without sufficient interaction with the stationary phase.
Action: Optimize the oven temperature program. Start with a lower initial temperature and use a slower ramp rate (e.g., 5-10°C/min). Introducing a mid-ramp hold at a temperature just below the elution temperature of the isomers can also improve separation.
Carrier Gas Flow Rate Not Optimal The carrier gas flow rate is either too high or too low, leading to reduced column efficiency.
Action: Determine the optimal linear velocity for your carrier gas and column dimensions. Adjust the flow rate to achieve the best balance between analysis time and resolution.
Issue: Partial Co-elution (Shoulders or Tailing Peaks)

Symptoms: The chromatographic peak for the isomers shows a shoulder or significant tailing, indicating that the peaks are not baseline resolved.

Possible Causes & Solutions:

CauseRecommended Solution
Column Overload Injecting too concentrated a sample can lead to peak fronting or tailing and worsen co-elution.
Action: Dilute the sample and re-inject. Ensure the injected amount is within the loading capacity of the column.
Poor Peak Focusing at Injection The initial oven temperature is too high, preventing the analytes from focusing into a tight band at the head of the column.
Action: Lower the initial oven temperature to 10-20°C below the boiling point of the injection solvent. This allows for better solvent focusing and sharper peaks.
Active Sites in the GC System Active sites in the injector liner, column, or transfer line can cause peak tailing for polarizable molecules like phthalates.
Action: Use a deactivated inlet liner. Trim the first few centimeters of the GC column to remove any active sites that may have developed. Ensure the entire flow path is inert.
Compound Degradation High molecular weight phthalates like diundecyl phthalate can break down at high temperatures, leading to multiple smaller peaks that can interfere with the main isomer peaks.[4]
Action: Use a lower injection temperature if possible. Ensure the analysis time is not excessively long at high temperatures. Check for the presence of degradation products in the mass spectrum.

Experimental Protocols

Recommended GC-MS Method for High Molecular Weight Phthalate Isomer Analysis

This method is a starting point and may require further optimization for your specific instrument and isomers of interest. It is adapted from a method developed for similar high molecular weight phthalates.[2]

ParameterSetting
GC Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar 5% phenyl-methylpolysiloxane)
Injection 1 µL, Splitless
Injector Temperature 300°C
Purge Delay 1 minute
Carrier Gas Helium
Flow Rate Constant flow at 2 mL/min
Oven Program Initial: 50°C, hold for 1 minRamp: 20°C/min to 320°CHold: 2.5 min at 320°C
MS Transfer Line Temp 310°C
Ion Source Temperature 230°C (for EI)
Ionization Mode Electron Ionization (EI) or Atmospheric Pressure Chemical Ionization (APCI)
Mass Range m/z 50-550

Note on Ionization: For complex isomer mixtures where EI-MS results in significant co-elution and a dominant m/z 149 fragment, consider using APCI. APCI is a softer ionization technique that can produce the protonated molecule ([M+H]+) as the base peak, allowing for differentiation of isomers with different molecular weights.[2]

Data Presentation

Table 1: Comparison of GC Columns for Phthalate Analysis

GC ColumnStationary PhaseKey Features for Phthalate Analysis
Rtx-440 Proprietary mid-polarityRecommended for best resolution of complex phthalate mixtures.[1]
Rxi-XLB Low-polarity proprietaryAlso recommended for good resolution of complex phthalate mixtures.[1]
DB-5MS 5% Phenyl-methylpolysiloxaneA common, general-purpose column suitable for phthalate analysis.

Visualizations

experimental_workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis cluster_3 Troubleshooting Loop Sample Sample containing this compound Isomers Extraction Solvent Extraction Sample->Extraction Cleanup Solid Phase Extraction (SPE) Cleanup Extraction->Cleanup GC_Injection GC Injection Cleanup->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection MS Detection Separation->Detection Chromatogram Chromatogram Review Detection->Chromatogram Mass_Spectra Mass Spectra Analysis Chromatogram->Mass_Spectra Quantification Quantification Mass_Spectra->Quantification Coelution_Check Co-elution Observed? Quantification->Coelution_Check Optimize_Method Optimize GC Method Coelution_Check->Optimize_Method Yes end Coelution_Check->end No Optimize_Method->GC_Injection

Caption: Experimental workflow for the analysis and troubleshooting of this compound isomers.

troubleshooting_logic action_node action_node start Co-elution Observed check_column Is stationary phase selective? start->check_column change_column Change to a different polarity column (e.g., Rtx-440) check_column->change_column No check_temp Is temperature program optimized? check_column->check_temp Yes optimize_temp Lower initial temp & slow ramp rate check_temp->optimize_temp No check_flow Is carrier gas flow optimal? check_temp->check_flow Yes optimize_flow Adjust flow to optimal linear velocity check_flow->optimize_flow No check_ions Are unique ions present in MS? check_flow->check_ions Yes use_sim Use SIM with unique ions check_ions->use_sim Yes consider_apci Consider APCI for [M+H]+ check_ions->consider_apci No

Caption: Logical troubleshooting flow for addressing co-elution of phthalate isomers in GC-MS.

References

Improving extraction efficiency of decyl isoundecyl phthalate from complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the efficient extraction of decyl isoundecyl phthalate and other high molecular weight phthalates from complex matrices. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to enhance your analytical workflows.

Troubleshooting Guides and FAQs

This section addresses common challenges encountered during the extraction of this compound, offering solutions and preventative measures in a direct question-and-answer format.

Contamination Issues

Q1: My procedural blanks show significant phthalate contamination. What are the common sources and how can I minimize them?

A1: Phthalate contamination is a pervasive issue in laboratory environments. Common sources include plastic lab consumables, solvents, and even laboratory air.[1][2] To minimize contamination, a multi-pronged approach is recommended:

  • Glassware: Use exclusively glass or stainless steel labware. Avoid all plastic containers, pipette tips, and syringe filters unless they are certified phthalate-free.[1] All glassware should be meticulously cleaned by soaking in an alkaline solution for 48 hours, rinsing with purified water, followed by a methanol rinse, and then calcining at 450°C overnight.[3]

  • Solvents: Use high-purity, phthalate-free grade solvents. It is advisable to pre-screen new batches of solvents for phthalate contamination. Some studies recommend purifying solvents using deactivated alumina to remove trace phthalates.[3]

  • Laboratory Environment: Phthalates are semi-volatile and can be present in laboratory air, originating from various plastic materials in the lab.[2] To mitigate this, work in a well-ventilated area, preferably a fume hood, and keep solvent and sample containers covered whenever possible.[3]

  • Sample Handling: Minimize sample handling steps to reduce the chances of introducing contaminants.[3] Avoid using parafilm to seal containers as it can be a source of phthalate leaching.[1]

Low Recovery & Poor Reproducibility

Q2: I am experiencing low and inconsistent recovery of this compound. What factors could be contributing to this?

A2: Low and variable recovery of high molecular weight phthalates like this compound can be attributed to several factors:

  • Incomplete Extraction: Due to their hydrophobic nature, high molecular weight phthalates can have strong interactions with the sample matrix, especially in complex organic-rich samples like soil and sediment.[4] Increasing the extraction time, using a more appropriate solvent or solvent mixture, or employing a more vigorous extraction technique like ultrasound-assisted extraction (UAE) or accelerated solvent extraction (ASE) can improve recovery.[2][5]

  • Adsorption to Labware: Phthalates can adsorb to the surfaces of glassware and other lab apparatus. To counteract this, ensure all surfaces are thoroughly cleaned and consider silanizing glassware to reduce active sites.

  • Matrix Effects: Co-extracted matrix components can interfere with the analytical signal, leading to either suppression or enhancement of the analyte response.[6][7] This can be mistaken for low recovery. Employing a robust cleanup step after extraction, such as solid-phase extraction (SPE), can help remove interfering compounds.[1][8] Using matrix-matched standards for calibration is also crucial for accurate quantification.[7]

  • Analyte Degradation: Although generally stable, prolonged exposure to harsh conditions (e.g., high temperatures, extreme pH) during extraction could potentially lead to degradation of the target analyte.

Matrix-Specific Challenges

Q3: What are the best extraction strategies for different complex matrices like soil, plastics, and biological tissues?

A3: The optimal extraction strategy is highly dependent on the sample matrix:

  • Soil and Sediment: These matrices are rich in organic matter which can interfere with extraction and analysis. A common approach is ultrasound-assisted extraction (UAE) with a mixture of polar and non-polar solvents (e.g., hexane and acetone), followed by a cleanup step using solid-phase extraction (SPE) with silica or florisil cartridges.[5][8]

  • Plastics and Polymers: The primary challenge is to efficiently dissolve the polymer to release the phthalates without degrading them. A typical method involves dissolving the plastic in a suitable solvent like tetrahydrofuran (THF), followed by precipitation of the polymer with a non-solvent such as hexane or methanol. The supernatant containing the phthalates is then collected for analysis.[9][10][11]

  • Biological Matrices (e.g., tissues, fluids): These samples have high lipid content which can co-extract with phthalates and cause significant matrix effects. A liquid-liquid extraction (LLE) with a solvent like hexane or a mixture of hexane and dichloromethane is often employed.[4] A subsequent cleanup step, such as gel permeation chromatography (GPC) or SPE, is essential to remove lipids before instrumental analysis.[3][10]

Quantitative Data Summary

The following tables summarize recovery data for high molecular weight phthalates from various complex matrices using different extraction techniques. Note that data specifically for this compound is limited; therefore, data for structurally similar phthalates like di-n-octyl phthalate (DNOP) and di(2-ethylhexyl) phthalate (DEHP) are included for comparison.

Table 1: Recovery of High Molecular Weight Phthalates from Soil and Sediment

PhthalateMatrixExtraction MethodSolvent(s)Recovery (%)Reference
DEHPSoilMicrowave-Assisted ExtractionAcetonitrile84 - 115[7]
DNOPSoilMicrowave-Assisted ExtractionAcetonitrile84 - 115[7]
DEHPSedimentUltrasonic-Assisted ExtractionHexane/Dichloromethane78 - 117[1]
DNOPSedimentUltrasonic-Assisted ExtractionHexane/Dichloromethane78 - 117[1]

Table 2: Recovery of High Molecular Weight Phthalates from Plastic and Consumer Products

PhthalateMatrixExtraction MethodSolvent(s)Recovery (%)Reference
DEHPPolypropyleneSonication-Assisted ExtractionToluene/Dichloromethane79.2 - 91.1[10]
DNOPPolypropyleneSonication-Assisted ExtractionToluene/Dichloromethane79.2 - 91.1[10]
Diisodecyl PhthalatePVCAutomated Liquid ExtractionTetrahydrofuran/HexaneNot specified, good precision[9]

Table 3: Recovery of High Molecular Weight Phthalates from Liquid Matrices

PhthalateMatrixExtraction MethodSorbent/SolventRecovery (%)Reference
DEHPWaterSolid-Phase ExtractionChromabond® HLB~50[12]
DNOPWaterSolid-Phase ExtractionC1897 - 109[13]
DEHPBody WashSolid-Supported LLEDiatomaceous Earth91 - 108[14]

Detailed Experimental Protocols

This section provides detailed methodologies for key extraction techniques cited in the troubleshooting guide.

1. Ultrasound-Assisted Extraction (UAE) for Soil and Sediment

This protocol is adapted from methods described for the extraction of phthalates from solid environmental matrices.[5][8]

  • Sample Preparation: Air-dry the soil or sediment sample and sieve to remove large debris. Homogenize the sample by grinding.

  • Extraction:

    • Weigh approximately 5 grams of the homogenized sample into a glass centrifuge tube.

    • Add 10 mL of a 1:1 (v/v) mixture of n-hexane and acetone.

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

    • Centrifuge the sample at 3000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean glass collection tube.

    • Repeat the extraction (steps 2-5) two more times with fresh solvent, combining the supernatants.

  • Solvent Evaporation: Evaporate the combined extract to near dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a small, known volume of hexane (e.g., 1 mL) for subsequent cleanup or direct analysis.

2. Solid-Phase Extraction (SPE) Cleanup for Environmental Extracts

This protocol is a general cleanup procedure for removing polar interferences from organic solvent extracts.

  • Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through a silica gel SPE cartridge (e.g., 500 mg, 6 mL).

    • Pass 5 mL of n-hexane through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the reconstituted extract (in hexane) onto the conditioned SPE cartridge.

  • Elution:

    • Elute the phthalates from the cartridge with 10 mL of a 70:30 (v/v) mixture of n-hexane and ethyl acetate.

  • Final Preparation: Evaporate the eluate to the desired final volume (e.g., 1 mL) under a gentle stream of nitrogen before GC-MS analysis.

3. Liquid-Liquid Extraction (LLE) for Biological Fluids

This protocol is a general procedure for extracting phthalates from aqueous biological samples.[3]

  • Sample Preparation: Acidify the aqueous sample (e.g., urine, plasma) to a pH of approximately 6.

  • Extraction:

    • Place 5 mL of the prepared sample into a glass separatory funnel.

    • Add 10 mL of n-hexane.

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate.

    • Drain the aqueous (lower) layer and collect the organic (upper) layer.

    • Repeat the extraction of the aqueous layer with a fresh 10 mL portion of n-hexane.

  • Drying and Concentration:

    • Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to the desired final volume under a gentle stream of nitrogen.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships for troubleshooting.

Extraction_Troubleshooting_Workflow start Start: Low/Inconsistent Phthalate Recovery check_contamination Check for Contamination (Analyze Procedural Blanks) start->check_contamination contamination_present Contamination Detected check_contamination->contamination_present Yes no_contamination No Significant Contamination check_contamination->no_contamination No review_cleaning Review Labware Cleaning Procedures contamination_present->review_cleaning check_solvents Screen Solvents and Reagents for Phthalates contamination_present->check_solvents minimize_exposure Minimize Air Exposure of Samples/Solvents contamination_present->minimize_exposure optimize_extraction Optimize Extraction Parameters no_contamination->optimize_extraction end_good End: Improved Recovery review_cleaning->end_good check_solvents->end_good minimize_exposure->end_good incomplete_extraction Suspect Incomplete Extraction optimize_extraction->incomplete_extraction Low Absolute Response matrix_effects Suspect Matrix Effects optimize_extraction->matrix_effects Inconsistent Results/ Signal Suppression increase_time Increase Extraction Time/ Temperature incomplete_extraction->increase_time change_solvent Use Stronger/Different Solvent System incomplete_extraction->change_solvent use_uae_ase Employ UAE or ASE incomplete_extraction->use_uae_ase improve_cleanup Improve Sample Cleanup (e.g., SPE) matrix_effects->improve_cleanup use_matrix_matched Use Matrix-Matched Standards matrix_effects->use_matrix_matched increase_time->end_good change_solvent->end_good use_uae_ase->end_good improve_cleanup->end_good use_matrix_matched->end_good

Caption: Troubleshooting workflow for low or inconsistent phthalate recovery.

SPE_Cleanup_Workflow start Start: Crude Extract in Organic Solvent condition Condition SPE Cartridge (e.g., with Hexane) start->condition load Load Sample Extract condition->load wash Wash Cartridge to Remove Interferences (Optional) load->wash elute Elute Phthalates with Appropriate Solvent wash->elute concentrate Evaporate and Reconstitute for Analysis elute->concentrate end End: Cleaned Extract Ready for GC-MS concentrate->end

Caption: General workflow for solid-phase extraction (SPE) cleanup.

References

Technical Support Center: Optimization of Injection Parameters for Decyl Isoundecyl Phthalate (DIUP) in GC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the gas chromatography (GC) analysis of decyl isoundecyl phthalate (DIUP).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the GC analysis of DIUP and other high-molecular-weight phthalates.

Q1: Why do I see a broad, unresolved hump or a cluster of peaks for my DIUP standard instead of a single sharp peak?

A1: this compound (DIUP), much like diisononyl phthalate (DiNP) and diisodecyl phthalate (DiDP), is not a single compound but a complex mixture of branched isomers.[1] This isomeric complexity is the primary reason for the characteristic unresolved peak cluster in the chromatogram. The various isomers have slightly different boiling points and interactions with the stationary phase, leading to co-elution and the appearance of a broad hump.

Troubleshooting Steps:

  • Confirm Peak Identity: Ensure the observed peak cluster corresponds to DIUP by analyzing a certified reference standard.

  • Optimize Temperature Program: A slow oven temperature ramp rate (e.g., 5-10°C/min) can sometimes improve the separation of some isomers, although baseline resolution is unlikely.

  • Select Appropriate Column: While a complete separation of all isomers is challenging, using a column specifically designed for phthalate analysis, such as an Rtx-440 or Rxi-XLB, can provide the best possible resolution.[2][3]

  • Mass Spectrometry: Utilize mass spectrometry (MS) for detection. While many isomers will produce a common fragment ion at m/z 149, you can use less abundant, more specific ions for qualitative analysis if your instrument has sufficient sensitivity.[1][2] For instance, for DiNP and DiDP, unique ions like m/z 293 and m/z 307, respectively, can be used for identification.[2]

Q2: My DIUP peaks are tailing. What are the possible causes and solutions?

A2: Peak tailing for active compounds like phthalates can be caused by several factors related to the GC system's inertness and injection parameters.

Potential Causes & Solutions:

  • Active Sites in the Inlet: The injector liner, glass wool, and metal surfaces of the inlet can have active sites (silanol groups) that interact with the phthalates, causing tailing.

    • Solution: Use a deactivated inlet liner and deactivated glass wool.[4][5] Consider liners with a gooseneck or taper to prevent contact with the hot metal seal at the bottom of the inlet.[4][6]

  • Column Contamination or Degradation: The front portion of the GC column can become contaminated with non-volatile matrix components or the stationary phase can degrade, exposing active sites.

    • Solution: Trim the first few centimeters of the column.[7] If the problem persists, the column may need to be replaced.

  • Improper Column Installation: A poor column cut or incorrect installation depth can create dead volume and lead to peak tailing.

    • Solution: Ensure a clean, 90-degree cut of the column and install it at the correct depth in the injector and detector according to the manufacturer's instructions.[7]

  • Inappropriate Initial Oven Temperature: If the initial oven temperature is too high in splitless injection, it can prevent proper focusing of the analytes at the head of the column.

    • Solution: Set the initial oven temperature 10-15°C below the boiling point of the sample solvent to achieve a good "solvent effect" for analyte focusing.[4][6]

Q3: I am experiencing low or inconsistent peak areas for DIUP. What should I investigate?

A3: Low or irreproducible peak areas for high-boiling-point analytes like DIUP often point to issues with sample introduction or discrimination in the injector.

Potential Causes & Solutions:

  • Injector Temperature Too Low: The injector temperature may not be high enough to ensure the complete and rapid vaporization of DIUP.

    • Solution: Optimize the injector temperature. For high-molecular-weight phthalates, temperatures around 280-300°C are common.[1][2] However, be mindful of potential degradation of thermolabile compounds.[6]

  • Splitless Hold Time Too Short: In splitless injection, if the split vent opens too early, a portion of the analyte may be lost before it is transferred to the column.

    • Solution: Optimize the splitless hold time to be long enough for the complete transfer of DIUP to the column. A general guideline is to allow the liner to be swept 1.5-2 times with the carrier gas before opening the split vent.[8]

  • Backflash: If the sample solvent expands to a volume greater than the liner capacity upon injection, it can lead to sample loss and contamination of the gas lines, resulting in poor reproducibility.

    • Solution: Use a solvent with a lower expansion volume, reduce the injection volume, or use a liner with a larger internal diameter. You can also use a pressure-pulsed injection to help contain the sample vapor.

  • Syringe Discrimination: The high-boiling-point components of a sample may not be efficiently transferred from the syringe needle, leading to discrimination.

    • Solution: Use a fast injection speed to minimize the time the needle spends in the hot injector. The use of glass wool in the liner can help wipe the needle tip.[4]

  • Leaks: Leaks in the injector, such as a worn septum, can lead to a loss of sample and inconsistent results.

    • Solution: Regularly replace the septum and check for leaks at all fittings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended GC injection parameters for DIUP analysis?

A1: The optimal injection parameters can vary depending on the specific GC system, column, and desired sensitivity. However, the following table provides a good starting point based on methods for similar high-molecular-weight phthalates.

ParameterSplitless InjectionProgrammed Temperature Vaporizing (PTV) Injection
Injector Temperature 280 - 300°C[1][2]Initial: 50°C, Ramp: 16°C/sec to 250°C, Hold: 2 min[9]
Injection Volume 1 µL1 µL
Liner Deactivated, single taper with glass wool[2][8]Fritted liner[9]
Splitless Hold Time 1.0 - 1.5 min[1]N/A (Solvent vent mode may be used)
Initial Oven Temperature 50 - 100°C (hold for 1-3 min)[1][10]50°C (hold for 2 min)[9]
Oven Temperature Program Ramp at 10-20°C/min to 300-320°C, hold for 2.5-12 min[1][11]Ramp at 10°C/min to 300°C, hold for 10 min[9]
Carrier Gas HeliumHelium
Flow Rate 1 - 2 mL/min (constant flow)[1][10]Pressure programmed (e.g., 0.48 to 0.55 bar)[9]

Q2: How can I minimize phthalate contamination in my GC analysis of DIUP?

A2: Phthalates are ubiquitous plasticizers, and contamination is a common challenge. Here are some key steps to minimize background levels:

  • Use Phthalate-Free Consumables: Whenever possible, use vials, caps, septa, and solvents that are certified to be phthalate-free.

  • Glassware Preparation: Thoroughly clean all glassware with a solvent like acetone or methylene chloride and bake it at a high temperature in an oven.

  • Sample Preparation: Avoid using plastic materials during sample preparation. Use glass pipettes and syringes.

  • Blank Injections: Regularly run solvent blanks to monitor the background level of phthalates in your system.

  • Syringe Cleaning: The outer surface of the syringe needle can adsorb phthalates from the lab air. Some PTV injection methods include a needle cleaning step in the injector prior to the actual injection.

Q3: What type of GC column is best suited for DIUP analysis?

A3: A low-polarity, high-temperature stable column is recommended. Columns with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) are commonly used and provide good performance for a wide range of phthalates.[1] For potentially better resolution of high-molecular-weight phthalates, consider columns like Rtx-440 or Rxi-XLB.[2][3]

Column Parameters:

  • Stationary Phase: 5% Phenyl-methylpolysiloxane or similar

  • Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness is a standard choice.

Experimental Protocols

Protocol 1: Splitless Injection GC-MS Method for DIUP

This protocol provides a general procedure for the analysis of DIUP using a standard splitless injector.

  • Sample Preparation: Dissolve the DIUP standard or sample extract in a phthalate-free solvent (e.g., methylene chloride, isohexane) to the desired concentration.

  • GC-MS System Configuration:

    • Injector: Split/splitless injector with a deactivated single taper liner with glass wool.

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injection Parameters:

    • Injector Temperature: 290°C

    • Injection Volume: 1 µL

    • Injection Mode: Splitless

    • Splitless Hold Time: 1.2 min

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 310°C.

    • Hold: 5 minutes at 310°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Scan mode (e.g., m/z 50-500) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, monitoring for characteristic DIUP fragment ions.

Protocol 2: Programmed Temperature Vaporizing (PTV) Injection GC-MS Method for DIUP

This protocol is adapted for a PTV injector, which can offer advantages for high-boiling-point and thermally labile compounds.

  • Sample Preparation: As described in Protocol 1.

  • GC-MS System Configuration:

    • Injector: PTV injector with a fritted liner.

    • Column: As described in Protocol 1.

    • Carrier Gas: Helium, pressure programmed.

  • PTV Injection Program:

    • Initial Injector Temperature: 50°C.

    • Injection: 1 µL injection.

    • Solvent Vent Time: (Optional, depends on solvent) e.g., 0.2 min at a high split flow.

    • Injector Ramp: 16°C/sec to 250°C, hold for 2 minutes.

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 300°C.

    • Hold: 10 minutes at 300°C.

  • Mass Spectrometer Parameters: As described in Protocol 1.

Visualizations

GC_Troubleshooting_Workflow start Problem Encountered (e.g., Peak Tailing, Low Area) check_injection Review Injection Parameters start->check_injection check_system Inspect GC System Hardware start->check_system check_method Evaluate Method Parameters start->check_method inj_temp Injector Temp Too Low? check_injection->inj_temp splitless_time Splitless Time Too Short? check_injection->splitless_time backflash Backflash Occurring? check_injection->backflash liner Liner Active or Contaminated? check_system->liner septum Septum Leaking? check_system->septum column_install Column Installation Incorrect? check_system->column_install oven_prog Oven Program Suboptimal? check_method->oven_prog flow_rate Flow Rate Incorrect? check_method->flow_rate solution_inj Optimize Injector Temp, Splitless Time, Inj. Volume inj_temp->solution_inj splitless_time->solution_inj backflash->solution_inj solution_system Replace Liner/Septum, Reinstall Column liner->solution_system septum->solution_system column_install->solution_system solution_method Optimize Oven Program and Flow Rate oven_prog->solution_method flow_rate->solution_method resolved Issue Resolved solution_inj->resolved solution_system->resolved solution_method->resolved

Caption: A logical workflow for troubleshooting common GC issues.

Splitless_Injection_Process start Start: Sample Injection injection Syringe injects sample into hot inlet. Split vent is CLOSED. start->injection vaporization Sample vaporizes in the liner. injection->vaporization transfer Carrier gas sweeps sample vapor onto the GC column. vaporization->transfer focusing Analytes condense at the head of the cooler column (Solvent Effect). transfer->focusing split_open Split vent OPENS after splitless hold time. focusing->split_open purge Remaining solvent vapor in the inlet is purged out the split vent. split_open->purge separation Chromatographic separation begins as oven temperature ramps. purge->separation end End: Detection separation->end

Caption: The process flow of a splitless injection in GC.

References

Technical Support Center: Analysis of Decyl Isoundecyl Phthalate by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the LC-MS/MS analysis of decyl isoundecyl phthalate (DIDP) and other high molecular weight phthalates.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Issue Potential Cause(s) Recommended Action(s)
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too high a concentration of the analyte. 2. Incompatible Injection Solvent: The solvent used to dissolve the sample is too strong, causing the analyte to move through the column too quickly. 3. Column Contamination: Buildup of matrix components on the column. 4. Secondary Interactions: Interactions between the analyte and active sites on the column packing material.1. Dilute the sample and re-inject. 2. Ensure the injection solvent is similar in strength to or weaker than the initial mobile phase. A solvent exchange step may be necessary. 3. Implement a column wash step between injections. If the problem persists, reverse-flush the column (if permissible by the manufacturer) or replace it. 4. Use a mobile phase additive (e.g., a small amount of a competing base for basic analytes) or switch to a different column chemistry.
High Background/Contamination 1. Contaminated Solvents/Reagents: Phthalates are ubiquitous and can be present in solvents, water, and sample preparation materials.[1] 2. Leaching from Plasticware: Use of plastic tubes, pipette tips, or filters can introduce phthalate contamination.[1] 3. Contaminated LC System: Phthalates can leach from tubing and other components of the LC system.[1]1. Use high-purity, LC-MS grade solvents and reagents. Test all materials for phthalate contamination before use. 2. Avoid plastic materials wherever possible. Use glassware that has been thoroughly cleaned. 3. Install a trap column between the pump and the autosampler to capture contaminants from the mobile phase.[1] Regularly flush the system with a strong solvent like isopropanol.
Low Signal Intensity/Poor Sensitivity 1. Ion Suppression: Co-eluting matrix components interfere with the ionization of the analyte in the MS source.[2] 2. Suboptimal MS Parameters: Incorrect cone voltage, collision energy, or other MS settings. 3. Inefficient Sample Extraction: Poor recovery of the analyte from the sample matrix.1. Improve sample cleanup using techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Optimize chromatographic separation to resolve the analyte from interfering matrix components. Dilute the sample if sensitivity allows. 2. Optimize MS parameters by infusing a standard solution of this compound and adjusting settings to maximize the signal. 3. Evaluate and optimize the extraction procedure. Test different solvents and extraction conditions to maximize recovery.
Inconsistent Results/Poor Reproducibility 1. Variable Matrix Effects: Differences in the composition of the matrix between samples can lead to varying degrees of ion suppression or enhancement.[3] 2. Inconsistent Sample Preparation: Variations in the extraction and cleanup procedure. 3. Instrument Instability: Fluctuations in the performance of the LC-MS/MS system.1. Use a suitable isotopically labeled internal standard that co-elutes with the analyte to compensate for matrix effects.[4][5] Matrix-matched calibration or the standard addition method can also be employed.[3] 2. Ensure consistent and precise execution of the sample preparation protocol. Use automated systems if available. 3. Perform regular system suitability checks and calibrations to ensure the instrument is performing optimally.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of matrix effects in the analysis of this compound?

A1: Matrix effects, primarily ion suppression, are a significant challenge in the LC-MS/MS analysis of this compound. These effects arise from co-eluting compounds from the sample matrix that interfere with the ionization of the analyte in the mass spectrometer's ion source.[2] For high molecular weight phthalates like this compound, complex matrices such as plastics, food, and environmental samples are common sources of these interfering compounds. The presence of other plasticizers, polymers, and endogenous substances can all contribute to ion suppression.

Q2: How can I minimize phthalate contamination in my blanks and samples?

A2: Phthalates are ubiquitous environmental contaminants, which makes controlling background contamination critical. Key strategies include:

  • Use of Glassware: Avoid all plastic containers, pipette tips, and other labware whenever possible. Use pre-cleaned glassware.

  • High-Purity Solvents: Utilize LC-MS grade solvents and reagents that are certified to be low in phthalate content.

  • System Plumbing: Be aware that some components of the LC system itself, such as tubing and seals, can be a source of phthalate contamination.

  • Trap Columns: A trap column installed between the solvent mixer and the injector can help to remove phthalate contamination originating from the mobile phase and the LC pump.[1]

Q3: What type of internal standard is best for the quantification of this compound?

A3: The ideal internal standard is an isotopically labeled version of the analyte, as it will have nearly identical chemical and physical properties, including chromatographic retention time and ionization efficiency. For this compound, a ¹³C-labeled internal standard is preferred over a deuterated (²H-labeled) one. Deuterated standards can sometimes exhibit slightly different chromatographic behavior (a phenomenon known as the "isotope effect"), which can lead to them not perfectly co-eluting with the native analyte and thus not fully compensating for matrix effects.[6][7] ¹³C-labeled standards do not typically show this chromatographic shift.[5][7]

Q4: What are the most effective sample preparation techniques for complex matrices?

A4: For complex matrices, a robust sample preparation protocol is essential to remove interfering components.

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and concentrating the analyte of interest. Various sorbents can be used depending on the specific matrix and analyte properties.

  • Liquid-Liquid Extraction (LLE): LLE can be used to separate the analyte from interfering substances based on their differential solubility in two immiscible liquids.

  • "Dilute and Shoot": For less complex matrices or when high sensitivity is not required, a simple dilution of the sample extract followed by direct injection can be a quick and effective approach.

Q5: How can I confirm the identity of this compound in my samples?

A5: In LC-MS/MS, identification is typically confirmed by monitoring multiple Multiple Reaction Monitoring (MRM) transitions for the analyte. The ratio of the intensities of these transitions should be consistent between the sample and a known standard. For this compound, which is a mixture of isomers, the resulting chromatogram will show a broad peak or a cluster of peaks.

Quantitative Data Summary

The following tables summarize recovery and matrix effect data for high molecular weight phthalates from various studies.

Table 1: Recovery Data for High Molecular Weight Phthalates in Different Matrices

AnalyteMatrixSpiking LevelRecovery (%)Reference
Diisononyl phthalate (DINP)PVC10 mg/L95.8[8]
Diisodecyl phthalate (DIDP)PVC10 mg/L98.2[8]
Di(2-ethylhexyl) phthalate (DEHP)Fish5 µg/kg85-95[9]
Di-n-butyl phthalate (DBP)Fish5 µg/kg75-85[9]
Diethyl phthalate (DEP)Fish5 µg/kg70-80[9]

Table 2: Matrix Effect Data for High Molecular Weight Phthalates

AnalyteMatrixMatrix Effect (%)CommentsReference
Di(2-ethylhexyl) phthalate (DEHP)Rat Plasma94.5 ± 5.7Slight ion suppression[10]
Di(2-ethylhexyl) phthalate (DEHP)Rat Feces Homogenate100.1 ± 2.3No significant matrix effect[10]
Diisononyl phthalate (DINP)Coated Paper>20% suppressionSignificant ion suppression[11]
Di-n-octyl phthalate (DnOP)Coated Paper>20% suppressionSignificant ion suppression[11]

Experimental Protocols

Protocol 1: Sample Preparation for Phthalates in Plastic Toys (Ultrasonic Extraction)

This protocol is adapted from a method for the extraction of various phthalates from PVC toys.

  • Sample Weighing: Accurately weigh approximately 1 gram of the homogenized plastic sample into a glass centrifuge tube.

  • Extraction: Add 10 mL of methanol to the tube.

  • Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filtration and Dilution: Filter the supernatant through a 0.22 µm PTFE syringe filter into a glass autosampler vial. Dilute the extract as necessary with methanol prior to LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of High Molecular Weight Phthalates

This is a general protocol and should be optimized for your specific instrument and application.

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 5 mM Ammonium Acetate in Water

  • Mobile Phase B: Methanol

  • Gradient:

    • 0-1 min: 80% B

    • 1-8 min: Gradient to 98% B

    • 8-10 min: Hold at 98% B

    • 10.1-12 min: Return to 80% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Example for DIDP):

    • Precursor Ion: m/z 447.4

    • Product Ions: m/z 149.1, 167.1

  • Note: MS parameters such as declustering potential and collision energy should be optimized for each specific analyte and instrument.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Weigh Sample extract Solvent Extraction sample->extract cleanup SPE Cleanup extract->cleanup concentrate Evaporate & Reconstitute cleanup->concentrate inject Inject into LC-MS/MS concentrate->inject Prepared Sample separate Chromatographic Separation inject->separate detect MS/MS Detection separate->detect integrate Peak Integration detect->integrate Raw Data quantify Quantification integrate->quantify report Reporting quantify->report

Caption: A typical experimental workflow for the analysis of this compound.

troubleshooting_matrix_effects start Inconsistent Results or Low Signal Intensity check_is Using Isotopically Labeled Internal Standard? start->check_is improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) check_is->improve_cleanup No optimize_chrom Optimize Chromatography (Separate from interferences) check_is->optimize_chrom Yes end Improved Results improve_cleanup->end matrix_matched Use Matrix-Matched Calibration optimize_chrom->matrix_matched standard_addition Use Standard Addition Method matrix_matched->standard_addition standard_addition->end

Caption: A decision tree for troubleshooting matrix effects in LC-MS/MS analysis.

References

Technical Support Center: Enhancing the Resolution of Branched Phthalate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the chromatographic separation of branched phthalate isomers. This resource provides in-depth troubleshooting guides and frequently asked questions to help you enhance the resolution and accuracy of your analytical methods.

Troubleshooting Guide: Resolving Common Issues

This guide addresses specific problems you may encounter during the analysis of branched phthalate isomers.

Problem: Poor Resolution or Co-elution of Branched Phthalate Isomers

Q: My chromatogram shows poor separation between critical isomer pairs (e.g., Di-iso-nonyl phthalate (DINP) and Di-iso-decyl phthalate (DIDP) isomers, or bis(2-ethylhexyl) phthalate (DEHP) and di-n-octyl phthalate (DNOP)). How can I improve the resolution?

A: Achieving baseline separation of branched phthalate isomers can be challenging due to their similar physicochemical properties. Here are several strategies to improve resolution, categorized by chromatographic technique.

  • Optimize the Temperature Program: A slow temperature ramp rate can significantly improve the separation of closely eluting compounds.[1] Faster temperature programs can lead to sharper peaks, but may compromise resolution.[1]

    • Troubleshooting Step: Decrease the temperature ramp rate (e.g., from 10°C/min to 3-5°C/min) in the elution range of the target isomers.[2]

  • Select an Appropriate GC Column: The choice of stationary phase is critical for resolving phthalate isomers.

    • Recommendation: Columns with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5MS) are commonly used.[3][4] For enhanced selectivity, consider columns like Rtx-440 or Rxi-XLB, which have shown excellent resolution for complex phthalate mixtures.[4] Dual column setups, such as Rtx-440 and Rxi-35sil MS, can also provide confirmation and improved separation.[5]

  • Adjust Carrier Gas Flow Rate: The flow rate of the carrier gas (typically helium or hydrogen) affects chromatographic efficiency.

    • Troubleshooting Step: Optimize the flow rate to achieve the best balance between resolution and analysis time. Slower flow rates generally improve resolution but lengthen the run time.[6]

  • Use a Longer Column or a Column with a Smaller Internal Diameter: Increasing the column length or decreasing the internal diameter can enhance separation efficiency.[6]

  • Optimize the Mobile Phase Composition: The composition of the mobile phase is a powerful tool for adjusting selectivity.[7][8]

    • Troubleshooting Step: For reverse-phase chromatography, systematically vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase.[9][10] Using a different organic solvent can also alter selectivity.[11]

  • Employ Gradient Elution: A gradient elution, where the mobile phase composition changes over time, is often necessary to separate complex mixtures of phthalates with varying polarities.[10][12][13]

  • Adjust the Mobile Phase pH: For certain stationary phases and analytes, modifying the pH of the aqueous component of the mobile phase can influence retention and selectivity.[13]

  • Select a Suitable LC Column: The choice of stationary phase is crucial for achieving separation.

    • Recommendation: C18 columns are widely used for phthalate analysis.[14][15] Phenyl-hexyl columns can also provide good separation for critical isomers.

  • Control the Column Temperature: Maintaining a consistent and optimized column temperature can improve peak shape and reproducibility.[7] Increasing the temperature can reduce viscosity and improve mass transfer, potentially leading to sharper peaks.[7]

Problem: High Background Contamination in Blanks

Q: I am observing significant phthalate peaks in my blank injections, which interferes with the quantification of my samples. What are the common sources of this contamination and how can I minimize them?

A: Phthalates are ubiquitous environmental contaminants, making background contamination a common challenge.[16]

  • Identify and Eliminate Contamination Sources:

    • Solvents and Reagents: Use high-purity, phthalate-free solvents and reagents.[17] It is advisable to test new batches of solvents for phthalate contamination.

    • Sample Preparation Materials: Plastic materials such as pipette tips, centrifuge tubes, and vials can leach phthalates. Whenever possible, use glassware or polypropylene materials that have been thoroughly cleaned.[14]

    • Chromatography System: Components of the GC or LC system, including tubing, seals, and septa, can be sources of phthalates. An LC system can be equipped with a trap column to retain phthalates from the mobile phase.[18]

    • Laboratory Environment: Phthalates can be present in laboratory air and dust.[16] Keep samples and solvent reservoirs covered.

  • Implement Rigorous Cleaning Procedures:

    • Glassware: Thoroughly wash all glassware with a suitable solvent (e.g., acetone, hexane) and bake at a high temperature if possible.

  • Syringe Contamination in GC: The outer surface of the syringe needle can absorb phthalates from the laboratory air, leading to contamination during injection.[16]

    • Troubleshooting Step: Implement thorough needle washing procedures.

Frequently Asked Questions (FAQs)

Q1: Which chromatographic technique, GC or LC, is generally better for the analysis of branched phthalate isomers?

A1: Both GC and LC are widely used for phthalate analysis, and the choice depends on the specific application and available instrumentation.[19] GC-MS is a very common and robust technique for phthalate analysis, offering excellent chromatographic resolution for many isomers.[4][20] LC-MS/MS is also highly effective, particularly for less volatile or thermally labile phthalates, and can offer very low detection limits.[14][15]

Q2: What is the significance of the m/z 149 ion in the mass spectra of phthalates?

A2: The ion at a mass-to-charge ratio (m/z) of 149, corresponding to the protonated phthalic anhydride ion ([C₈H₅O₃]⁺), is a characteristic fragment for many phthalates in electron ionization (EI) mass spectrometry.[1] While it is a useful indicator for the presence of phthalates, its lack of specificity can make it difficult to distinguish between co-eluting isomers.

Q3: Can derivatization improve the separation of phthalate isomers in GC?

A3: While derivatization is a common strategy to improve the chromatographic behavior of certain compounds, it is generally not necessary for the analysis of phthalate esters by GC.[20] Direct analysis of the native compounds is the standard approach.

Q4: How can I confirm the identity of a phthalate isomer if I suspect co-elution?

A4: Mass spectrometry (MS) is a powerful tool for confirmation. In GC-MS, examining the full mass spectrum of the peak can provide structural information. For LC-MS/MS, using multiple reaction monitoring (MRM) with specific precursor-to-product ion transitions can enhance selectivity and confirmation.[14] Additionally, using a confirmation column with a different stationary phase in GC can help to resolve co-eluting peaks.[5]

Quantitative Data Summary

The following tables provide examples of typical chromatographic conditions for the analysis of phthalate isomers. These should be considered as starting points for method development and optimization.

Table 1: Example Gas Chromatography (GC) Conditions

ParameterRecommended Setting
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS UI)
Carrier Gas Helium or Hydrogen
Flow Rate 0.9 - 2 mL/min (constant flow)
Inlet Temperature 280 °C
Injection Mode Pulsed Splitless
Temperature Program Initial: 60-80°C (hold 1-2 min), Ramp 1: 10-50°C/min to 220°C, Ramp 2: 5-12.5°C/min to 320°C (hold 1-5 min)[3]
MS Transfer Line Temp 280 °C
MS Ion Source Temp 230-300 °C

Table 2: Example Liquid Chromatography (LC) Conditions

ParameterRecommended Setting
Column C18 or Phenyl-Hexyl, 100-150 mm x 2.1-4.6 mm, 2.7-5 µm particle size
Mobile Phase A Water with 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a higher percentage of A, ramp to a high percentage of B over 10-15 minutes, hold, then return to initial conditions.
Flow Rate 0.3 - 1.0 mL/min[9]
Column Temperature 30-40 °C
Injection Volume 5-20 µL

Experimental Protocols

Protocol 1: GC-MS Analysis of Phthalate Isomers
  • Sample Preparation:

    • Perform a liquid-liquid or solid-phase extraction appropriate for your sample matrix to isolate the phthalates.

    • Concentrate the extract and reconstitute in a suitable solvent (e.g., hexane or isooctane).

    • Add an appropriate internal standard.

  • Instrument Setup:

    • Set up the GC-MS system according to the parameters outlined in Table 1.

    • Perform a system suitability check to ensure proper performance.

  • Analysis:

    • Inject the prepared sample onto the GC-MS system.

    • Acquire data in full scan mode to identify the phthalates present and in selected ion monitoring (SIM) mode for quantification of target analytes.

  • Data Processing:

    • Integrate the chromatographic peaks for the target phthalates and the internal standard.

    • Construct a calibration curve using standards of known concentrations.

    • Quantify the amount of each phthalate in the sample.

Protocol 2: LC-MS/MS Analysis of Phthalate Isomers
  • Sample Preparation:

    • Dilute liquid samples (e.g., beverages) with water. For solid samples, perform a solvent extraction.

    • Filter the sample through a 0.22 µm filter before analysis.

    • Spike with an appropriate internal standard.

  • Instrument Setup:

    • Set up the LC-MS/MS system according to the parameters in Table 2.

    • Optimize the MS/MS parameters (e.g., collision energy) for each target phthalate to identify the most sensitive and specific MRM transitions.

  • Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Acquire data in MRM mode.

  • Data Processing:

    • Integrate the peak areas for the MRM transitions of each phthalate and the internal standard.

    • Create a calibration curve and determine the concentration of each analyte in the sample.

Visualizations

Troubleshooting_Workflow start Start: Poor Resolution of Branched Phthalate Isomers is_gc Using GC? start->is_gc is_lc Using LC? is_gc->is_lc No optimize_temp Optimize Temperature Program (Slower Ramp Rate) is_gc->optimize_temp Yes optimize_mobile_phase Optimize Mobile Phase Composition/Gradient is_lc->optimize_mobile_phase Yes end_bad Resolution Still Poor (Consult Instrument Specialist) is_lc->end_bad No change_column_gc Change GC Column (e.g., Rtx-440, Rxi-XLB) optimize_temp->change_column_gc optimize_flow_gc Optimize Carrier Gas Flow Rate change_column_gc->optimize_flow_gc end_good Resolution Improved optimize_flow_gc->end_good optimize_flow_gc->end_bad change_column_lc Change LC Column (e.g., Phenyl-Hexyl) optimize_mobile_phase->change_column_lc adjust_ph Adjust Mobile Phase pH change_column_lc->adjust_ph adjust_ph->end_good adjust_ph->end_bad

Caption: Troubleshooting workflow for poor isomer resolution.

Contamination_Troubleshooting start Start: High Background Contamination in Blanks check_solvents Analyze High-Purity Solvents and Reagents as Blanks start->check_solvents contamination_found_solvents Contamination Present? check_solvents->contamination_found_solvents replace_solvents Replace Solvents/Reagents contamination_found_solvents->replace_solvents Yes check_materials Check Sample Prep Materials (Vials, Pipette Tips, etc.) contamination_found_solvents->check_materials No replace_solvents->check_materials contamination_found_materials Contamination Present? check_materials->contamination_found_materials use_clean_materials Use Cleaned Glassware or Phthalate-Free Plastics contamination_found_materials->use_clean_materials Yes check_system Check Chromatographic System (Tubing, Septa, Mobile Phase) contamination_found_materials->check_system No use_clean_materials->check_system contamination_found_system Contamination Present? check_system->contamination_found_system clean_system Clean System Components/ Install Trap Column (LC) contamination_found_system->clean_system Yes end_good Background Reduced contamination_found_system->end_good No clean_system->end_good

Caption: Troubleshooting workflow for background contamination.

References

Troubleshooting poor recovery of decyl isoundecyl phthalate in sample prep

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the sample preparation of decyl isoundecyl phthalate, a high molecular weight plasticizer.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common causes of poor recovery for this compound?

Poor recovery of high molecular weight phthalates like this compound is often linked to several key factors during sample preparation:

  • Incomplete Extraction: Due to its hydrophobic nature and low volatility, this compound can be difficult to fully extract from complex sample matrices, particularly those with high fat or polymer content. The choice of extraction solvent and technique is critical.

  • Adsorption to Surfaces: Phthalates are known to adsorb to glass and plastic surfaces. This can lead to significant analyte loss, especially at low concentrations. Using deactivated glassware or polypropylene can help mitigate this issue.

  • Matrix Effects: Co-extracted substances from the sample matrix can interfere with the analytical measurement, leading to signal suppression or enhancement in techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

  • Contamination: Phthalates are ubiquitous in the laboratory environment, found in solvents, reagents, plastic labware, and even in the air. This can lead to artificially high and variable blank levels, complicating the accurate quantification of the target analyte.[1]

  • Suboptimal Sample Preparation Parameters: Incorrect solvent polarity, pH, or temperature during extraction can significantly impact recovery rates.

Q2: I am seeing inconsistent and low recoveries with my Solid-Phase Extraction (SPE) method. What should I check?

Low and erratic recoveries in SPE are common when working with high molecular weight phthalates. Here is a step-by-step troubleshooting guide:

  • Sorbent Selection: Ensure the sorbent is appropriate for a hydrophobic compound like this compound. C18 and Hydrophilic-Lipophilic Balanced (HLB) sorbents are common choices.

  • Conditioning and Equilibration: Inadequate conditioning of the SPE cartridge can lead to poor retention. Ensure the sorbent is properly wetted with an appropriate solvent (e.g., methanol) followed by an equilibration step with reagent water or a buffer that matches the sample's pH.

  • Sample Loading: The flow rate during sample loading is critical. A slow and steady flow rate ensures adequate interaction time between the analyte and the sorbent. If the sample is too viscous, dilution with a suitable solvent may be necessary.

  • Washing Step: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the this compound. A common approach is to use a mixture of water and a small percentage of an organic solvent like methanol.

  • Elution Step: Ensure the elution solvent is strong enough to fully desorb the analyte from the sorbent. For reverse-phase sorbents, solvents like acetonitrile, acetone, or hexane are typically used. Multiple, small-volume elutions can be more effective than a single large-volume elution.

  • Drying Step: For non-aqueous final extracts, a drying step after the wash and before elution (e.g., passing nitrogen through the cartridge) can improve recovery by preventing water from being carried over into the final extract.

Q3: My Liquid-Liquid Extraction (LLE) is yielding a persistent emulsion. How can I resolve this?

Emulsion formation is a frequent issue in LLE, especially with complex matrices. Here are several strategies to break emulsions and improve phase separation:

  • Addition of Salt: Adding a saturated sodium chloride (NaCl) solution can increase the polarity of the aqueous phase, often forcing the separation of the organic and aqueous layers.

  • Centrifugation: Applying centrifugal force is a very effective way to break emulsions.

  • Solvent Modification: Adding a small amount of a different organic solvent with intermediate polarity can sometimes disrupt the emulsion.

  • Temperature Change: Gently warming or cooling the sample can alter the solubility and density of the phases, aiding in separation.

  • Filtration: Passing the emulsified mixture through a bed of glass wool or a phase separation filter paper can also be effective.

Q4: I suspect contamination is affecting my results. What are the best practices to minimize phthalate contamination in the lab?

Given the prevalence of phthalates, maintaining a clean workflow is paramount for accurate analysis.

  • Solvent and Reagent Purity: Use high-purity, phthalate-free solvents and reagents. It is advisable to run solvent blanks to check for contamination.

  • Glassware and Labware: Whenever possible, use glassware and avoid plastic containers, pipette tips, and tubing. All glassware should be thoroughly cleaned, rinsed with a high-purity solvent, and, if possible, baked at a high temperature (e.g., 400°C) to remove any organic residues.

  • Sample Collection and Storage: Collect samples in pre-cleaned glass containers with polytetrafluoroethylene (PTFE)-lined caps.

  • Laboratory Environment: Be mindful of potential sources of airborne contamination, such as vinyl flooring, paint, and plastic equipment.

  • Procedural Blanks: Always include procedural blanks (a sample with no analyte that is taken through the entire sample preparation and analysis process) with each batch of samples to monitor for contamination.

Quantitative Data Summary

The following table summarizes expected recovery rates for high molecular weight phthalates, including Diisodecyl phthalate (DIDP) as a close analog for this compound, using different sample preparation techniques. Note that actual recoveries will be matrix-dependent.

Analyte (Analog)Sample MatrixSample Preparation MethodExtraction Solvent(s)Typical Recovery (%)Reference(s)
Diisodecyl phthalate (DIDP)Drinking WaterAutomated Solid-Phase Extraction (SPE) with C18 diskDichloromethane112.88[2]
Di-n-octyl phthalate (DNOP)Drinking WaterAutomated Solid-Phase Extraction (SPE) with C18 diskDichloromethane105.04[2]
Di(2-ethylhexyl) phthalate (DEHP)Drinking WaterAutomated Solid-Phase Extraction (SPE) with C18 diskDichloromethane108.20[2]
Various PhthalatesEdible OilsLiquid-Liquid Extraction (LLE)Acetonitrile/Hexane80-110[3]
Various PhthalatesPolymer (PVC)Solvent ExtractionTetrahydrofuran/Hexane>90
Di(2-ethylhexyl) phthalate (DEHP)Pharmaceutical PreparationsSolid-Phase Extraction (HLB)Acetonitrile with 1% Formic Acid<80
Di-n-octyl phthalate (DOP)Pharmaceutical PreparationsSolid-Phase Extraction (HLB)Acetonitrile with 1% Formic Acid<80

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Samples

This protocol is a general guideline for the extraction of this compound from aqueous matrices using a C18 SPE cartridge.

  • Cartridge Conditioning:

    • Pass 5 mL of elution solvent (e.g., acetonitrile or hexane) through the C18 cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Pass 5 mL of reagent water through the cartridge, ensuring the sorbent does not go dry.

  • Sample Loading:

    • Load the aqueous sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.

  • Drying:

    • Dry the cartridge by passing nitrogen gas through it for 10-15 minutes.

  • Elution:

    • Elute the this compound from the cartridge with 5-10 mL of a non-polar solvent such as acetonitrile, acetone, or hexane. Collect the eluate in a clean glass tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of a suitable solvent for analysis (e.g., hexane or isooctane).

Protocol 2: Liquid-Liquid Extraction (LLE) for Oily/Fatty Samples

This protocol provides a general method for extracting this compound from oily or fatty matrices.

  • Sample Preparation:

    • Weigh a known amount of the homogenized sample into a glass centrifuge tube.

  • Solvent Addition:

    • Add a known volume of a solvent system suitable for liquid-liquid partitioning, such as acetonitrile and hexane.

  • Extraction:

    • Vortex the mixture vigorously for 2-3 minutes to ensure thorough mixing and extraction of the analyte into the acetonitrile phase.

  • Phase Separation:

    • Centrifuge the sample to achieve a clear separation between the hexane (oil) and acetonitrile layers.

  • Collection:

    • Carefully transfer the lower acetonitrile layer containing the this compound to a clean glass tube.

  • Concentration and Reconstitution:

    • Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for the intended analysis.

Visualizations

Troubleshooting_Poor_Recovery Start Poor Recovery of this compound Check_Contamination Review for Contamination Sources (Solvents, Glassware, Blanks) Start->Check_Contamination Check_SPE Troubleshoot SPE Method Start->Check_SPE Check_LLE Troubleshoot LLE Method Start->Check_LLE Optimize_Method Optimize Extraction Parameters (Solvent, pH, Temperature) Check_Contamination->Optimize_Method Check_SPE->Optimize_Method Check_LLE->Optimize_Method Check_Matrix Investigate Matrix Effects Good_Recovery Acceptable Recovery Achieved Check_Matrix->Good_Recovery Optimize_Method->Check_Matrix SPE_Workflow Condition 1. Condition Cartridge (e.g., Methanol) Equilibrate 2. Equilibrate Cartridge (e.g., Reagent Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Interferences (e.g., Water/Methanol) Load->Wash Elute 5. Elute Analyte (e.g., Acetonitrile) Wash->Elute Analyze 6. Analyze Extract Elute->Analyze

References

Strategies to reduce instrument contamination for trace phthalate analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for trace phthalate analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize instrument contamination and ensure accurate analytical results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering step-by-step solutions to identify and eliminate sources of phthalate contamination.

Issue 1: High background or persistent phthalate peaks in GC-MS/LC-MS blanks.

Possible Cause: Contamination from various sources within the analytical system or laboratory environment. Phthalates are ubiquitous plasticizers found in many common laboratory items.[1]

Troubleshooting Steps:

  • Isolate the Source:

    • Solvent Blank: Inject a high-purity solvent directly into the instrument. If phthalate peaks are present, the contamination may originate from the solvent, transfer lines, or the instrument itself.

    • System Blank: Run a blank injection without any solvent. This can help identify contamination within the carrier gas/mobile phase lines or the injector.

    • Vial Blank: Analyze a solvent that has been stored in a sample vial with a cap and septum. This will help determine if the vials, caps, or septa are the source of contamination.[2][3]

  • Component Cleaning Protocols:

    • GC-MS Injector Maintenance:

      • Injector Liner: Regularly inspect and replace the injector liner, as it can accumulate non-volatile residues.[4][5] When replacing, handle the new liner with clean, powder-free gloves or forceps to prevent contamination.

      • Injector Body: For persistent contamination, a more thorough cleaning of the injector body may be necessary. A video tutorial on disassembling and sonicating a GC injector can provide visual guidance.

    • HPLC System Flushing:

      • For general contamination, flush the system with a sequence of solvents. A common procedure is to flush with your mobile phase, followed by water, and then a strong organic solvent like isopropanol or methanol. Use at least 10 column volumes for each solvent.[6]

      • For stubborn, hydrophobic contaminants like phthalates, an overnight flush with isopropanol (IPA) at a low flow rate can be effective.[7][8]

      • If contamination persists, a more aggressive cleaning with a dilute detergent solution (e.g., 1-2% Alconox® or Liquinox®) can be performed with the column removed, followed by a thorough rinse with water and an organic solvent.[6]

  • Review Laboratory Practices:

    • Gloves: Use nitrile gloves, as vinyl gloves are a significant source of phthalate contamination.[1]

    • Labware: Whenever possible, use glassware instead of plastic. If plasticware is necessary, choose items made from polypropylene (PP) or polyethylene (PE), which tend to have lower phthalate content than polyvinyl chloride (PVC).

    • Environment: Be aware of potential contamination from flooring, paints, and cables in the laboratory environment.[1] Keep the workspace clean and minimize dust.

Issue 2: Inconsistent phthalate levels in replicate samples.

Possible Cause: Sporadic contamination introduced during sample preparation.

Troubleshooting Steps:

  • Evaluate Sample Handling:

    • Pipette Tips: Use phthalate-free pipette tips. Standard pipette tips can be a source of contamination.

    • Parafilm: Avoid using Parafilm to seal flasks or tubes, as it is a known source of phthalate leaching. Use glass stoppers or aluminum foil that has been baked at a high temperature.

    • Solid Phase Extraction (SPE) Cartridges: Phthalates can leach from the sorbent material or the cartridge housing. Run a blank through the SPE cartridge to check for contamination. If contamination is present, consider pre-washing the cartridges with a clean solvent.

  • Check Reagents and Water:

    • Solvents: Use the highest purity solvents available (e.g., HPLC or LC-MS grade). Even high-grade solvents can contain trace levels of phthalates. It is good practice to test new bottles of solvent before use.

    • Water: Use freshly purified water (e.g., from a Milli-Q® system). Storing purified water in plastic containers can lead to phthalate contamination.

Issue 3: Carryover of phthalates from a high-concentration sample to subsequent runs.

Possible Cause: Adsorption of phthalates onto instrument components, particularly the injector, column, or transfer lines.

Troubleshooting Steps:

  • Injector and Syringe Cleaning:

    • Autosampler Syringe: Ensure the autosampler syringe is thoroughly rinsed with a strong solvent between injections. For persistent carryover, the syringe may need to be replaced.

    • Injection Port: A dirty injection port can be a major source of carryover. Regular cleaning of the injector liner and septum is crucial.

  • Column Bake-out (GC-MS):

    • After analyzing a high-concentration sample, bake out the column at a high temperature (below the column's maximum temperature limit) for an extended period to remove adsorbed phthalates.

  • Mobile Phase Flush (LC-MS):

    • Run a high-organic mobile phase for an extended period to wash the column and flow path.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of phthalate contamination in a laboratory?

A1: Phthalates are pervasive and can be introduced from numerous sources. The most common include:

  • Plasticware: Any soft plastic, particularly PVC, is a potential source. This includes tubing, containers, pipette tips, and vial caps.[1]

  • Solvents and Reagents: Even high-purity solvents can contain trace amounts of phthalates.

  • Glassware: Improperly cleaned glassware or glassware stored in a contaminated environment can be a source.

  • Laboratory Environment: Dust, flooring materials, paints, and even personal care products worn by lab personnel can contribute to background phthalate levels.[1]

  • Consumables: Vial septa, filter membranes, and SPE cartridges are common sources of contamination.[2][3]

Q2: What is the best way to clean glassware for trace phthalate analysis?

A2: A rigorous cleaning procedure is essential. A recommended protocol is as follows:

  • Rinse glassware with the last solvent used in it.

  • Wash with a laboratory-grade detergent in hot water.

  • Rinse thoroughly with tap water, followed by deionized water.

  • Rinse with a high-purity solvent such as acetone or hexane.

  • For the most critical applications, bake the glassware in a muffle furnace at 400°C for at least 30 minutes (note: volumetric glassware should not be baked).

  • After cooling, store the glassware covered with baked aluminum foil or in a clean, dedicated cabinet.

Q3: Are there any "phthalate-free" lab products available?

A3: Yes, many manufacturers now offer "phthalate-free" or "low-phthalate" versions of common laboratory consumables, including:

  • Pipette tips

  • Centrifuge tubes

  • Vials and caps

  • Tubing for pumps and fluid transfer

It is always advisable to request certification from the supplier and to test a new batch of consumables for phthalate contamination before use in critical analyses.

Q4: How can I minimize contamination from my GC or LC autosampler?

A4: Autosamplers can be a source of contamination. To minimize this:

  • Use vials and caps made from materials with low phthalate content. Glass vials with PTFE/silicone septa are generally a good choice.[9]

  • Ensure the autosampler syringe and needle are thoroughly washed with a strong, clean solvent between injections.

  • Regularly clean the vial trays and the area around the autosampler to prevent dust accumulation.

Q5: I'm still seeing background phthalates after extensive cleaning. What else can I do?

A5: If background contamination persists, consider these advanced strategies:

  • Dedicated Lab Space: If feasible, dedicate a specific lab area exclusively for trace phthalate analysis to minimize environmental contamination.

  • Air Filtration: Use a fume hood or a clean bench with HEPA filtration for sample preparation.

  • Solvent Distillation: For the most sensitive analyses, consider re-distilling your solvents in an all-glass apparatus to remove any residual phthalates.

  • Background Subtraction: As a last resort, if a consistent low-level background is unavoidable, you can measure the average background level from multiple blank injections and subtract this value from your sample measurements. However, this should be done with caution and is not a substitute for minimizing contamination.

Data & Protocols

Quantitative Data on Phthalate Leaching

The following tables summarize data on the leaching of common phthalates from various laboratory materials. This information can help in selecting appropriate materials for your experiments.

Table 1: Leaching of Phthalates from Medical Supplies

Product CategoryPredominant PhthalateMedian Leached Amount (µg)
Respiratory Support DevicesDEHP6560
IV Fluid Bags (PL146 Plastic)DEHP3260
First Aid SuppliesDEHP0.35
IV FluidsDEHPNot specified

Data extracted from a study on phthalate leaching from medical supplies into an ethanol/water simulant over 60 minutes.[10][11]

Table 2: Phthalate Contamination in Laboratory Water Sources

Water SourceTotal Phthalates (ppb)
HPLC Bottled Water~91
Deionized Water (Faucet)Variable

This data highlights that even high-purity bottled water can be a significant source of phthalate contamination.

Experimental Protocols

Protocol 1: Detailed HPLC System Flushing Procedure to Remove Phthalate Contamination

  • Initial Flush: Remove the analytical column and replace it with a union. Flush the entire system, including all pump channels and the autosampler, with 100% isopropanol (IPA) at a flow rate of 1-2 mL/min for at least 2 hours. For severe contamination, an overnight flush at a lower flow rate (e.g., 0.2 mL/min) is recommended.[7][8]

  • Gradient Flush: If your system has multiple pump channels, perform a gradient flush. For example, run a gradient from 100% water to 100% IPA over 30 minutes, holding at 100% IPA for at least an hour.

  • Seal Wash: Ensure the pump's seal wash function is active and the seal wash solvent (typically a water/IPA or water/methanol mixture) is fresh.

  • Re-equilibration: After the flush, switch back to your initial mobile phase and allow the system to equilibrate until a stable baseline is achieved.

  • Blank Injections: Perform several blank injections to confirm that the contamination has been removed.

Protocol 2: Cleaning a GC Injector Liner

  • Disassembly: Cool the injector and carefully remove the septum nut and the injector liner using clean forceps.

  • Initial Rinse: Rinse the liner with a high-purity solvent (e.g., methanol, acetone, or hexane) to remove any loose debris.

  • Sonication: Place the liner in a beaker with a suitable cleaning solvent and sonicate for 15-30 minutes. For stubborn residues, a dilute cleaning solution (e.g., 1-2% Alconox®) can be used, followed by thorough rinsing with deionized water and then a volatile organic solvent.

  • Drying: Dry the liner in an oven at a temperature appropriate for the liner material (typically 100-150°C) for at least 30 minutes.

  • Deactivation (if necessary): For very sensitive analyses, the liner may need to be re-deactivated using a silanizing agent. Follow the manufacturer's instructions for this procedure.

  • Reassembly: Once cool and dry, carefully reinstall the liner using clean forceps and a new septum.

Visual Guides

The following diagrams illustrate key workflows and logical relationships to aid in your troubleshooting efforts.

Contamination_Troubleshooting_Workflow start High Phthalate Background Detected solvent_blank Run Solvent Blank start->solvent_blank check_solvent Contamination in Solvent? solvent_blank->check_solvent system_blank Run System Blank check_system Contamination in System? system_blank->check_system vial_blank Run Vial Blank check_vials Contamination from Vials/Caps? vial_blank->check_vials check_solvent->system_blank No replace_solvent Replace Solvent/Re-distill check_solvent->replace_solvent Yes check_system->vial_blank No clean_instrument Clean Instrument Components (Injector, Tubing, etc.) check_system->clean_instrument Yes replace_vials Use Phthalate-Free Vials/Caps check_vials->replace_vials Yes end_node Contamination Reduced check_vials->end_node No replace_solvent->end_node clean_instrument->end_node replace_vials->end_node

Caption: A workflow for systematically identifying the source of phthalate contamination.

Sample_Preparation_Workflow start Start Sample Preparation select_labware Select Glassware or Phthalate-Free Plasticware start->select_labware clean_labware Thoroughly Clean Labware (Solvent Rinse & Bake) select_labware->clean_labware reagents Use High-Purity Solvents and Reagents clean_labware->reagents sample_transfer Use Phthalate-Free Pipette Tips reagents->sample_transfer sealing Seal with Glass Stopper or Baked Aluminum Foil (Avoid Parafilm) sample_transfer->sealing storage Store in Clean, Dedicated Area sealing->storage analysis Analyze Sample storage->analysis

References

Technical Support Center: Optimizing Temperature Programs for the Separation of High Molecular Weight Phthalates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing temperature programs for the gas chromatographic (GC) separation of high molecular weight phthalates.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the GC analysis of high molecular weight phthalates?

A1: The primary challenges in analyzing high molecular weight phthalates, such as Di-isononylphthalate (DiNP) and Di-isodecylphthalate (DiDP), by Gas Chromatography (GC) include:

  • Co-elution of Isomers: These phthalates are often complex mixtures of isomers, which can result in an unresolved cluster of peaks in the chromatogram.[1][2][3]

  • Similar Fragmentation Patterns: Many phthalates produce a common base peak ion at m/z 149 in Mass Spectrometry (MS), making it difficult to distinguish between co-eluting compounds.[1][2][3]

  • Thermal Degradation: High molecular weight phthalates can be thermally labile and may degrade in the high-temperature environment of the GC injector.[4][5]

  • Contamination: Phthalates are ubiquitous in laboratory environments, leading to a high risk of sample contamination from sources like solvents, glassware, and syringe needles.[6][7]

  • Peak Tailing: Inadequate chromatographic conditions can lead to poor peak shapes, such as tailing, which affects resolution and quantitation.[8]

Q2: Why is temperature programming crucial for phthalate analysis?

A2: Temperature programming is essential for the efficient separation of complex mixtures of phthalates with a wide range of boiling points. It allows for:

  • Improved Resolution: By gradually increasing the column temperature, temperature programming helps to better separate compounds that would otherwise co-elute under isothermal conditions.

  • Faster Analysis Times: Higher temperatures increase the vapor pressure of the analytes, allowing them to elute faster and reducing the overall run time.[4][5]

  • Sharper Peaks: It helps to prevent peak broadening and tailing for later-eluting, high-boiling compounds.[4][5]

Q3: What are typical starting and final temperatures for a GC oven program for high molecular weight phthalates?

A3: Typical GC oven programs for high molecular weight phthalates often start at a lower temperature to allow for the separation of more volatile compounds and then ramp up to a high final temperature to elute the high molecular weight phthalates. For example, a program might start at 50-80°C, hold for a minute, and then ramp up to 320-340°C.[1][6][9] The final temperature is held for several minutes to ensure all compounds have eluted.

Troubleshooting Guide

Issue 1: Poor Resolution or Co-elution of High Molecular Weight Phthalates

Symptoms:

  • Broad, unresolved peaks for DiNP and DiDP.

  • Inability to differentiate between isomers.

Possible Causes:

  • Sub-optimal temperature program (ramp rate too fast).

  • Inappropriate GC column phase or dimensions.

  • Carrier gas flow rate is not optimal.

Solutions:

  • Optimize the Temperature Program:

    • Slower Ramp Rate: A slower temperature ramp can improve the separation of closely eluting isomers.[4][5] Experiment with ramp rates between 10-20°C/min.

    • Multiple Ramps: Employ a multi-step temperature program. For example, a slower ramp during the elution window of the high molecular weight phthalates can enhance resolution.[10]

  • Select an Appropriate GC Column:

    • Columns with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS, HP-5MS) are commonly used and provide good selectivity for phthalates.[1][11]

    • Consider using a longer column or a column with a smaller internal diameter to increase theoretical plates and improve resolution.

  • Optimize Carrier Gas Flow:

    • Ensure the carrier gas flow rate is set to the optimal linear velocity for the chosen carrier gas (e.g., Helium or Hydrogen) to maximize efficiency.

Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

Possible Causes:

  • Active sites in the GC inlet liner or on the column.

  • Contamination in the GC system.

  • Incompatible solvent or sample matrix.

Solutions:

  • Inlet Maintenance:

    • Use a deactivated (silanized) inlet liner to minimize interactions with active sites.

    • Regularly replace the inlet liner and septum. A piece of a torn septum in the liner can cause peak tailing.[8]

  • Column Maintenance:

    • Condition the column according to the manufacturer's instructions to remove contaminants and ensure a properly deactivated surface.

    • If the column is old or heavily contaminated, it may need to be trimmed or replaced.

  • Check for System Contamination:

    • Run a solvent blank to check for contamination in the system. If ghost peaks are present, clean the inlet and consider baking out the column.[8]

Issue 3: High Background or Ghost Peaks

Symptoms:

  • Elevated baseline in the chromatogram.

  • Presence of unexpected peaks (ghost peaks) in blanks and samples.

Possible Causes:

  • Contamination from laboratory air, solvents, glassware, or the autosampler syringe.[7]

  • Septum bleed from the injector.

  • Carryover from a previous injection.

Solutions:

  • Minimize Environmental Contamination:

    • Phthalates are common contaminants in the lab environment.[7] Use high-purity solvents and scrupulously clean glassware.[6] Avoid using plastic containers or pipette tips.[6]

    • Contamination can be absorbed onto the outer surface of the syringe needle from the lab air.[7] Consider cleaning the needle prior to injection or using a fast injection at a low injector temperature.[7]

  • Use High-Quality Consumables:

    • Use low-bleed septa to minimize septum bleed.

    • Ensure the syringe is clean and free of contaminants.

  • Injector and Oven Parameters:

    • A high injector temperature can help to volatilize high molecular weight phthalates but can also contribute to the degradation of the septum and other materials. Optimize the injector temperature.

    • A post-run bake-out at a high temperature can help to clean the column and remove any residual compounds from previous injections.[12]

Experimental Protocols

Example GC-MS Method for High Molecular Weight Phthalates

This protocol is a general example and may require optimization for specific instruments and applications.

1. Sample Preparation (Liquid-Liquid Extraction):

  • For liquid samples, mix 0.5 mL of the sample with 0.5 mL of hexane.[9]

  • Vortex the mixture for 10 seconds and then centrifuge at 12,000 x g for 10 minutes.[9]

  • Collect the organic (upper) layer and filter it through a 0.22 µm filter before GC-MS analysis.[9]

2. GC-MS Parameters:

ParameterValueReference
GC System Agilent 8890 GC or similar[11][12]
Mass Spectrometer Agilent 5977C MSD or similar[11]
Column Agilent J&W HP-5MS UI 20 m x 0.18 mm, 0.18 µm film[11]
Injector Split/Splitless or Multimode Inlet (MMI)[11]
Injection Volume 1 µL[1]
Injection Mode Pulsed Splitless[11]
Inlet Temperature 280 - 320 °C[6][11]
Carrier Gas Helium or Hydrogen[1][11]
Flow Rate 1.0 - 2.0 mL/min (constant flow)[1][5][6]
Oven Program 60°C (hold 1.5 min), ramp 50°C/min to 220°C, then 12.5°C/min to 320°C (hold 0.3 min)[11]
Transfer Line Temp. 280 °C[11]
Ion Source Temp. 300 °C[11]
Quadrupole Temp. 150 °C[11]
Acquisition Mode Selected Ion Monitoring (SIM)[6]

Table 1: Example GC-MS Parameters for High Molecular Weight Phthalate Analysis

Comparison of Different Temperature Programs
Program #Initial Temp. (°C) & Hold (min)Ramp 1 (°C/min) to Temp. (°C)Ramp 2 (°C/min) to Temp. (°C) & Hold (min)Final Hold (min)Reference
150 (1)20 to 320-2.5[1]
24510 to 2602.5 to 340-
3150 (0.5)5 to 2203 to 27513
480 (1)10 to 320--[6]
560 (1.5)50 to 22012.5 to 320 (0.3)-[11]

Table 2: Comparison of Published GC Oven Temperature Programs for Phthalate Analysis

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_investigate Investigation cluster_action Corrective Actions cluster_end Resolution Start Poor Peak Shape or Resolution Check_Program Review Temperature Program Start->Check_Program Check_Column Inspect GC Column Start->Check_Column Check_Inlet Check Inlet Maintenance Start->Check_Inlet Optimize_Ramp Decrease Ramp Rate Check_Program->Optimize_Ramp Condition_Column Condition or Trim Column Check_Column->Condition_Column Replace_Liner Replace Liner & Septum Check_Inlet->Replace_Liner Check_Contamination Run Solvent Blank Check_Inlet->Check_Contamination Resolved Problem Resolved Optimize_Ramp->Resolved Replace_Liner->Resolved Condition_Column->Resolved Check_Contamination->Resolved

Caption: Troubleshooting workflow for poor peak shape or resolution.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Liquid Sample Add_Hexane Add Hexane Sample->Add_Hexane Vortex Vortex Add_Hexane->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Filter Filter Collect_Organic->Filter GC_MS GC-MS Analysis Filter->GC_MS Data_Analysis Data Analysis & Quantitation GC_MS->Data_Analysis

Caption: General experimental workflow for phthalate analysis.

References

Selecting appropriate internal standards for decyl isoundecyl phthalate analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of decyl isoundecyl phthalate (DIDP).

Troubleshooting Guide

This guide addresses common issues encountered during the gas chromatography-mass spectrometry (GC-MS) analysis of DIDP.

Question: Why is the internal standard peak missing or exhibiting poor recovery in my chromatogram?

Answer:

Several factors can contribute to the disappearance or low recovery of an internal standard peak:

  • Degradation: The internal standard may be unstable under the analytical conditions. Ensure the stability of your internal standard by preparing fresh solutions and storing them properly, typically at 4°C in the dark, using glass vials with PTFE-lined caps.[1]

  • Matrix Effects: Complex sample matrices can interfere with the ionization of the internal standard in the MS source, leading to signal suppression. Consider using a deuterated internal standard that co-elutes with the analyte to better compensate for matrix effects.[2][3]

  • Incorrect Spiking: Verify the concentration and volume of the internal standard solution added to your samples and calibration standards. Ensure consistent spiking across all samples.[4]

  • Instrumental Issues: Check for leaks in the GC system, as this can affect peak shape and intensity.[1] Also, ensure that the injection method is appropriate and that the injector temperature is optimized.

Question: I am observing significant peak tailing for my DIDP and internal standard peaks. What could be the cause?

Answer:

Peak tailing in phthalate analysis is often indicative of active sites in the GC system or contamination.

  • Liner Contamination: The GC inlet liner can accumulate non-volatile residues from sample injections, leading to peak tailing. Regularly inspect and replace the liner. Silylation of the liner can also help to deactivate active sites.

  • Column Contamination: Buildup of matrix components at the head of the analytical column can cause peak distortion. Trimming a small portion (e.g., 10-15 cm) from the front of the column can often resolve this issue.

  • Septum Bleed: Pieces of the injection port septum can fall into the liner, creating active sites. Use high-quality, low-bleed septa and change them regularly.[5]

Question: My blank samples show significant phthalate contamination. How can I minimize this?

Answer:

Phthalate contamination is a pervasive issue in trace analysis.[6][7]

  • Solvent and Reagent Purity: Use high-purity, pesticide-grade, or equivalent solvents. Always test new batches of solvents for phthalate contamination.

  • Glassware and Apparatus: Whenever possible, use glassware instead of plastic labware.[8] Thoroughly clean all glassware by rinsing with acetone and then hexane.[9]

  • Sample Preparation: Minimize the exposure of your samples to the laboratory environment. The syringe needle itself can be a source of contamination from the lab air.[6]

  • Vials and Caps: Use vials with PTFE-lined septa to prevent leaching of phthalates from the cap.

Question: The isomers of DIDP are not fully resolved in my chromatogram. How can I improve the separation?

Answer:

DIDP is a complex mixture of isomers, which can make complete chromatographic separation challenging.[8][10][11]

  • GC Column Selection: The choice of the GC column is critical. Columns like Rtx-440 and Rxi-XLB have shown good performance in separating phthalate isomers.[8][12]

  • Temperature Program Optimization: Adjusting the oven temperature program, including the initial temperature, ramp rates, and final hold time, can significantly impact the resolution of isomers.

  • Selected Ion Monitoring (SIM): While chromatographic resolution may be incomplete, using unique quantifier and qualifier ions in SIM mode can allow for accurate quantification of DIDP isomers.[8][12] For DIDP, m/z 307 is a characteristic ion.[8][12]

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate internal standard for the analysis of this compound (DIDP)?

A1: The ideal internal standard should have similar chemical and physical properties to DIDP and not be present in the samples. The two most common choices are:

  • Deuterated Phthalates: Isotopically labeled analogs, such as Di-n-octyl phthalate-d4 (DnOP-d4) or Bis(2-ethylhexyl) phthalate-d4 (DEHP-d4), are considered the gold standard.[2][13] They exhibit nearly identical extraction and chromatographic behavior to the target analyte, providing the most accurate correction for matrix effects and sample preparation variability.[3] For the quantification of DINP and DIDP, DnOP-d4 is specifically recommended in some methods.[2]

  • Benzyl Benzoate (BB): This is a widely used internal standard for phthalate analysis due to its structural similarity and appropriate retention time.[4][8][14] However, it is not a deuterated analog and may not perfectly mimic the behavior of DIDP in all matrices. There is also a risk of its presence in environmental samples, which could lead to inaccurate results.[14]

Q2: What are the key considerations when developing a GC-MS method for DIDP analysis?

A2: Several factors are crucial for a robust GC-MS method for DIDP:

  • Sample Preparation: The extraction method should be chosen based on the sample matrix. Common techniques include liquid-liquid extraction with solvents like hexane or dichloromethane, solid-phase extraction (SPE), or dissolution of the polymer sample in a solvent like tetrahydrofuran (THF) followed by precipitation of the polymer with a non-solvent like hexane.[15][16]

  • GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent, is typically used for phthalate analysis.[4]

  • Injection Mode: Splitless injection is generally preferred for trace analysis to maximize sensitivity.

  • MS Detection: Selected Ion Monitoring (SIM) mode is recommended for higher sensitivity and selectivity compared to full scan mode.[13] Key ions for DIDP are m/z 307 (quantifier) and others like 281 and 253 as qualifiers.[17]

Q3: How can I avoid matrix effects in my analysis?

A3: Matrix effects, where components of the sample other than the analyte interfere with the analysis, can be a significant source of error.

  • Use of a Deuterated Internal Standard: As mentioned, this is the most effective way to compensate for matrix effects.

  • Sample Cleanup: Employing a cleanup step after extraction, such as solid-phase extraction (SPE), can remove interfering compounds.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the samples can help to compensate for matrix effects.

Data Summary: Comparison of Internal Standards

Internal StandardAdvantagesDisadvantages
Deuterated Phthalates (e.g., DnOP-d4, DEHP-d4) - Best correction for matrix effects and analyte loss during sample preparation.[3]- Similar chromatographic behavior to DIDP.- Higher cost compared to non-deuterated standards.
Benzyl Benzoate (BB) - Lower cost.- Readily available.- Suitable for many applications.[4]- May not fully compensate for matrix effects.- Potential for presence in environmental samples.[14]

Experimental Protocol: GC-MS Analysis of DIDP in a Polymer Matrix

This protocol provides a general workflow for the analysis of DIDP in a polymer sample using an internal standard.

1. Sample Preparation (Dissolution-Precipitation)

  • Weigh approximately 50 mg of the polymer sample into a glass vial.

  • Add 5 mL of tetrahydrofuran (THF) to dissolve the polymer. Vortex or sonicate to ensure complete dissolution.

  • Add 5 mL of hexane to precipitate the polymer.

  • Centrifuge the sample to pellet the precipitated polymer.

  • Transfer the supernatant containing the extracted phthalates to a clean glass vial.

  • Spike the extract with the internal standard solution (e.g., DnOP-d4 or Benzyl Benzoate) to a final concentration of 1 µg/mL.

  • Evaporate the solvent under a gentle stream of nitrogen and reconstitute in 1 mL of hexane for GC-MS analysis.

2. GC-MS Parameters

  • GC System: Agilent 7890B GC or equivalent

  • MS System: Agilent 5977B MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 280°C

  • Injection Mode: Splitless

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 min

    • Ramp 1: 20°C/min to 280°C, hold for 5 min

    • Ramp 2: 10°C/min to 310°C, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor:

    • DIDP: 307 (Quantifier), 281, 253 (Qualifiers)

    • DnOP-d4 (IS): (Specific m/z for the deuterated standard)

    • Benzyl Benzoate (IS): 105 (Quantifier), 77, 122 (Qualifiers)

3. Calibration

Prepare a series of calibration standards containing known concentrations of DIDP and a constant concentration of the internal standard in hexane. The concentration range should bracket the expected concentration of DIDP in the samples.

4. Data Analysis

Quantify the concentration of DIDP in the samples by generating a calibration curve of the response ratio (peak area of DIDP / peak area of internal standard) versus the concentration of DIDP.

Workflow for Internal Standard Selection

Internal_Standard_Selection cluster_0 Initial Considerations cluster_1 Internal Standard (IS) Candidate Selection cluster_2 Method Development & Validation cluster_3 Decision & Implementation Start Define Analyte: This compound (DIDP) Matrix Identify Sample Matrix (e.g., Polymer, Environmental, Biological) Start->Matrix Deuterated Deuterated Phthalate (e.g., DnOP-d4, DEHP-d4) Matrix->Deuterated Ideal Choice NonDeuterated Non-Deuterated Analog (e.g., Benzyl Benzoate) Matrix->NonDeuterated Cost-effective Alternative Method Develop GC-MS Method (Sample Prep, Chromatography, MS Parameters) Deuterated->Method NonDeuterated->Method Validation Validate Method Performance: - Linearity - Accuracy - Precision - Recovery Method->Validation Decision Select Appropriate IS based on Validation Data and Project Requirements Validation->Decision FinalMethod Implement Finalized Method for Routine Analysis Decision->FinalMethod

Caption: Workflow for selecting an appropriate internal standard for DIDP analysis.

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to Validated Methods for Decyl Isoundecyl Phthalate (DIUP) in Food Contact Materials

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safety of food contact materials (FCMs) is paramount. A key aspect of this is the accurate quantification of potentially migrating substances like decyl isoundecyl phthalate (DIUP), a high molecular weight plasticizer. This guide provides an objective comparison of validated analytical methods for DIUP determination in FCMs, supported by experimental data and detailed protocols to aid in method selection and implementation.

The primary analytical techniques for phthalate analysis, including DIUP, are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Both methods offer high sensitivity and selectivity, crucial for detecting and quantifying trace levels of these compounds that may migrate from plastic packaging into food.

Performance Comparison of Analytical Methods

The validation of an analytical method is crucial to ensure reliable and reproducible results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision. While specific data for DIUP is often grouped with other high molecular weight phthalates, the following tables summarize typical performance characteristics for GC-MS and LC-MS based methods.

Validation Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.994[1]> 0.99[2]
Limit of Detection (LOD) Typically in the low µg/L (ppb) range.Can reach as low as 1 µg/L (ppb).[2]
Limit of Quantification (LOQ) Generally in the range of 10-50 µg/L (ppb).Can be as low as 5 µg/L (ppb).
Recovery (%) 83 - 107% for most phthalates.[1]Generally within 80 - 120%.
Precision (RSD%) Typically < 15%.Typically < 15%.

Table 1: Comparison of Typical Validation Parameters for GC-MS and LC-MS Methods for Phthalate Analysis.

In-Depth Look: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used and robust technique for the analysis of semi-volatile compounds like DIUP.[3] The separation of analytes is achieved in the gas phase based on their boiling points and interaction with the stationary phase of the chromatographic column. Mass spectrometry provides sensitive detection and structural information for confident identification.

Experimental Protocol: GC-MS Analysis of DIUP in Food Contact Materials

1. Sample Preparation (Solvent Extraction):

  • Objective: To extract DIUP from the polymer matrix of the food contact material.

  • Procedure:

    • Obtain a representative sample of the food contact material and reduce its size by cutting or grinding to increase the surface area for extraction.[4]

    • Accurately weigh approximately 1-5 grams of the prepared sample into a glass vial.

    • Add a known volume of a suitable organic solvent (e.g., hexane, dichloromethane, or a mixture).

    • Agitate the mixture using ultrasonication or mechanical shaking for a defined period (e.g., 30-60 minutes) to facilitate extraction.

    • Filter the extract to remove any solid particles.

    • The resulting solution is then ready for GC-MS analysis, or it may be concentrated and reconstituted in a different solvent if necessary.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for phthalate analysis (e.g., a 5% phenyl-methylpolysiloxane column).

  • Injector Temperature: Typically set between 250-300°C.

  • Oven Temperature Program: A temperature gradient is used to separate the different phthalates. For example, starting at a lower temperature (e.g., 60°C), holding for a few minutes, and then ramping up to a final temperature of around 300-320°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: A quadrupole mass spectrometer is commonly used.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) is often employed for higher sensitivity and selectivity by monitoring characteristic ions of DIUP.

Alternative Approach: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is another powerful technique for phthalate analysis, particularly for high molecular weight and less volatile compounds. Separation occurs in the liquid phase, which can be advantageous for complex sample matrices.

Experimental Protocol: LC-MS Analysis of DIUP in Food Contact Materials

1. Sample Preparation:

  • The sample preparation for LC-MS is similar to that for GC-MS, involving solvent extraction.

  • However, the final extract is typically dissolved in a solvent compatible with the LC mobile phase (e.g., acetonitrile or methanol).

2. LC-MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column (e.g., C18) is commonly used.

  • Mobile Phase: A gradient of two or more solvents, such as water and acetonitrile or methanol, often with additives like ammonium formate or formic acid to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (LC-MS/MS) is frequently used for its high sensitivity and specificity, operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Logical Workflow for DIUP Analysis

The following diagram illustrates the general workflow for the validation of an analytical method for DIUP in food contact materials.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation cluster_result Result Sample Food Contact Material Sample SizeReduction Size Reduction (Cutting/Grinding) Sample->SizeReduction Extraction Solvent Extraction SizeReduction->Extraction Filtration Filtration/Cleanup Extraction->Filtration GCMS GC-MS Analysis Filtration->GCMS GC-MS Path LCMS LC-MS Analysis Filtration->LCMS LC-MS Path Linearity Linearity GCMS->Linearity LOD_LOQ LOD & LOQ GCMS->LOD_LOQ Recovery Recovery GCMS->Recovery Precision Precision GCMS->Precision LCMS->Linearity LCMS->LOD_LOQ LCMS->Recovery LCMS->Precision Quantification Quantification of DIUP Linearity->Quantification LOD_LOQ->Quantification Recovery->Quantification Precision->Quantification

Caption: General workflow for DIUP analysis in FCMs.

Choosing the Right Method

Both GC-MS and LC-MS are suitable for the analysis of DIUP in food contact materials. The choice between the two often depends on the specific laboratory equipment available, the complexity of the sample matrix, and the desired level of sensitivity. GC-MS is a well-established and cost-effective method, while LC-MS/MS can offer superior sensitivity for certain applications. Regardless of the method chosen, proper validation is essential to ensure the accuracy and reliability of the results, ultimately contributing to the safety of our food supply.

References

A Comparative Performance Analysis: Decyl Isoundecyl Phthalate vs. Diisononyl Phthalate (DINP)

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of polymer science and formulation, the selection of an appropriate plasticizer is paramount to achieving desired material properties, particularly in polyvinyl chloride (PVC) applications. This guide provides a detailed comparison of the performance of two prominent high molecular weight phthalate plasticizers: decyl isoundecyl phthalate and diisononyl phthalate (DINP). This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in material selection and formulation.

Executive Summary

Both this compound and diisononyl phthalate (DINP) are valued for their ability to impart flexibility and durability to PVC. As a higher molecular weight C10 phthalate, this compound and its close analogs like di(2-propylheptyl) phthalate (DPHP) generally exhibit lower volatility and migration rates compared to the C9 phthalate, DINP. This translates to better permanence and performance in applications requiring long-term stability and minimal plasticizer loss. While both offer good plasticizing efficiency, the C10 phthalates often require slightly higher concentrations to achieve the same level of softness as DINP. In terms of thermal stability, C10 phthalates tend to offer a slight advantage.

Quantitative Performance Comparison

The following table summarizes the key performance differences between a representative C10 phthalate, di(2-propylheptyl) phthalate (DPHP), and DINP in a typical flexible PVC formulation. DPHP is a close analog to this compound and serves as a reliable proxy for its performance characteristics.

Performance MetricDiisononyl Phthalate (DINP)This compound (as DPHP)Test Method
Plasticizing Efficiency
Shore A Hardness (50 phr)8787ASTM D2240
Tensile Strength (MPa, 50 phr)1.701.71ASTM D638
100% Modulus (MPa, 50 phr)1.091.09ASTM D638
Elongation (%)370350ASTM D638
Migration Resistance
Weight Loss (Air, 24h @ 70°C, %)Slightly higher than DPHPSlightly lower than DINPASTM D1203
Leaching Rate (in water, µg d⁻¹)0.014 - 0.030Lower than DINP (expected)Dynamic Extraction
Thermal Stability
Onset of Degradation (°C)~245~255 (compared to a bio-based plasticizer)Thermogravimetric Analysis (TGA)

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of plasticizer performance. Below are the protocols for the key experiments cited in this guide.

Determination of Plasticizer Efficiency

Objective: To evaluate the effectiveness of a plasticizer in softening PVC, measured by mechanical properties such as hardness, tensile strength, and elongation.

Standard Method: Based on ASTM D2284 and ASTM D638.

Procedure:

  • Compounding: Prepare PVC dry blends containing a standard PVC resin, stabilizer, lubricant, and the plasticizer to be tested (DINP or this compound) at a specified concentration (e.g., 50 parts per hundred of resin - phr).

  • Milling and Molding: Process the dry blend on a two-roll mill at a controlled temperature (e.g., 160-170°C) to form a homogenous sheet. Subsequently, press-mold the sheets into standardized test specimens (e.g., dumbbell shapes for tensile testing) under controlled pressure and temperature.

  • Conditioning: Condition the molded specimens for at least 24 hours at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) as per ASTM D618.

  • Hardness Testing (ASTM D2240): Use a Shore A durometer to measure the indentation hardness of the conditioned specimens. Take multiple readings at different points on the specimen and calculate the average.

  • Tensile Testing (ASTM D638): Mount the dumbbell-shaped specimens in a universal testing machine. Apply a tensile load at a constant crosshead speed until the specimen fails. Record the tensile strength (stress at break), 100% modulus (stress at 100% elongation), and the ultimate elongation.

Measurement of Migration Resistance (Weight Loss Method)

Objective: To determine the amount of plasticizer that migrates from the PVC compound under specific conditions, indicating its permanence.

Standard Method: Based on ASTM D1203 (Volatility) and dynamic extraction methods.

Procedure for Volatility (Weight Loss in Air):

  • Specimen Preparation: Cut circular or square specimens of a specified size from the conditioned PVC sheets.

  • Initial Weighing: Accurately weigh each specimen to the nearest 0.0001 g.

  • Aging: Place the specimens in a circulating air oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).

  • Final Weighing: After the aging period, remove the specimens from the oven, allow them to cool to room temperature in a desiccator, and reweigh them.

  • Calculation: Calculate the percentage weight loss, which is primarily attributed to the volatilization of the plasticizer.

Procedure for Leaching in a Liquid Medium:

  • Specimen Preparation: Prepare specimens of known surface area from the conditioned PVC sheets.

  • Immersion: Immerse the specimens in a specified volume of a simulant liquid (e.g., distilled water, ethanol, or a food simulant) in a sealed container.

  • Incubation: Store the container at a controlled temperature for a defined period, with or without agitation.

  • Analysis: After the incubation period, remove the PVC specimens. Analyze the concentration of the leached plasticizer in the simulant liquid using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS).

  • Calculation: Express the migration rate in terms of mass of plasticizer leached per unit surface area per unit time (e.g., µg/cm²/h).

Assessment of Thermal Stability

Objective: To determine the temperature at which the plasticized PVC begins to degrade, indicating its thermal stability.

Standard Method: Thermogravimetric Analysis (TGA).

Procedure:

  • Sample Preparation: Cut a small, representative sample (typically 5-10 mg) from the plasticized PVC sheet.

  • TGA Instrument Setup: Place the sample in a tared TGA pan. Place the pan in the TGA furnace.

  • Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen or air).

  • Data Acquisition: Continuously monitor and record the sample's weight as a function of temperature.

  • Data Analysis: Plot the weight loss versus temperature curve. The onset of degradation is typically determined as the temperature at which a significant weight loss begins. The thermal degradation of PVC typically occurs in two main stages: the first stage (around 250-350°C) involves dehydrochlorination, and the second stage (above 400°C) involves the degradation of the polyene backbone.[1]

Visualizing the Concepts

To better illustrate the relationships and processes described, the following diagrams are provided in Graphviz DOT language.

Phthalate_Structure_and_Interaction cluster_phthalate General Phthalate Structure phthalate Phthalic Anhydride Core Ester Linkage Ester Linkage alkyl1 Alkyl Chain (R1) phthalate:f0->alkyl1 alkyl2 Alkyl Chain (R2) phthalate:f1->alkyl2 interaction Plasticizing Effect alkyl1->interaction alkyl2->interaction pvc_chain ...-CH2-CHCl-CH2-CHCl-... interaction->pvc_chain Reduces intermolecular forces Increases flexibility

Caption: General structure of a phthalate plasticizer and its interaction with the PVC polymer matrix.

Experimental_Workflow_Migration start Start: Conditioned Plasticized PVC Sample prep Specimen Preparation (Known Surface Area) start->prep immersion Immersion in Simulant Liquid prep->immersion incubation Controlled Incubation (Time and Temperature) immersion->incubation analysis Analysis of Simulant (e.g., GC-MS) incubation->analysis calculation Calculate Migration Rate (µg/cm²/h) analysis->calculation end End: Migration Data calculation->end

Caption: Experimental workflow for determining plasticizer migration from a PVC sample.

Conclusion

The choice between this compound and diisononyl phthalate hinges on the specific performance requirements of the final product. For applications demanding the highest degree of permanence, low volatility, and enhanced thermal stability, a C10 phthalate such as this compound is often the superior choice, despite potentially requiring slightly higher concentrations to achieve the same initial softness as DINP. Conversely, for general-purpose flexible PVC applications where a balance of performance and cost is crucial, DINP remains a viable and effective option. The provided experimental protocols offer a standardized framework for conducting in-house comparative studies to validate the optimal plasticizer selection for a given formulation and application.

References

Toxicological comparison between decyl isoundecyl phthalate and alternative plasticizers

Author: BenchChem Technical Support Team. Date: November 2025

A Toxicological Comparison of Decyl Isoundecyl Phthalate and Alternative Plasticizers

This guide provides a comprehensive toxicological comparison between this compound and two common alternative plasticizers: diisononyl phthalate (DINP) and acetyl tributyl citrate (ATBC). The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on plasticizer selection based on their toxicological profiles.

Executive Summary

This compound, a high molecular weight phthalate, and its alternatives, diisononyl phthalate (DINP) and acetyl tributyl citrate (ATBC), are widely used as plasticizers in a variety of materials. While all three substances exhibit low acute toxicity, there are notable differences in their subchronic, reproductive, and developmental toxicity profiles. This guide summarizes key toxicological data from standardized studies, outlines the experimental protocols for these assays, and visualizes relevant toxicological pathways to provide a clear comparative overview.

Comparative Toxicological Data

The following tables summarize the quantitative toxicological data for this compound, DINP, and ATBC across a range of endpoints.

Table 1: Acute Toxicity

Toxicological EndpointThis compoundDiisononyl Phthalate (DINP)Acetyl Tributyl Citrate (ATBC)
Acute Oral LD50 (rat) > 15,800 mg/kg[1][2][3][4]> 9,800 mg/kg[5]> 31,500 mg/kg[6][7]
Acute Dermal LD50 (rabbit) > 7,900 mg/kg[1][2][3][4]> 3,160 mg/kg[8]No data available
Skin Irritation (rabbit) No to mild irritation[1][2]Minimal irritation[8][9]No skin irritation[7][10]
Eye Irritation (rabbit) No to minimal irritation[1]Minimal irritation[8][9]Mild eye irritation[7][10]
Skin Sensitization (guinea pig) Not a sensitizer[1]Unlikely to cause sensitization[8][9]Not a sensitizer[11]

Table 2: Subchronic, Reproductive, and Developmental Toxicity

Toxicological EndpointThis compoundDiisononyl Phthalate (DINP)Acetyl Tributyl Citrate (ATBC)
Subchronic Oral Toxicity (90-day, rat) NOAEL Data suggests subchronic toxicity, but a specific NOAEL from a 90-day study is not readily available. Effects include increased liver weight and decreased testicular weight.[1]88 - 108 mg/kg bw/day (based on liver and kidney effects)[9]1000 mg/kg/day[6]
Reproductive Toxicity (rat) NOAEL Increased relative testes weight observed at 1145 mg/kg bw/day, but within historical control range.[12]470 mg/kg/day (two-generation study)[13]Not a reproductive toxicant in studies in mice and rats.[10][11]
Developmental Toxicity (rat) NOAEL Signs of fetal effects (decreased anogenital distance, supernumerary ribs) at 500 mg/kg/day.[14]500 mg/kg bw/day (skeletal and visceral variations observed at materno-toxic doses)[9]Not a developmental toxicant in studies in mice and rats.[10][11]

Table 3: Genotoxicity and Carcinogenicity

Toxicological EndpointThis compoundDiisononyl Phthalate (DINP)Acetyl Tributyl Citrate (ATBC)
In Vitro Genotoxicity (Ames Test) Negative[12]Not genotoxic[8][9]Not genotoxic[11]
In Vivo Genotoxicity (Micronucleus Test) No data availableNot genotoxic[15]Not genotoxic[11]
Carcinogenicity (rat) No data availableNot considered to be a human carcinogen; some tumors observed in long-term animal studies were deemed not relevant to humans.[9][12]No significant differences in tumor induction were noted in rats.[10][11]

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies following standardized OECD (Organisation for Economic Co-operation and Development) guidelines. Below are detailed methodologies for the key experiments cited.

3.1. Acute Oral Toxicity (OECD 401/420/423/425)

  • Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

  • Test System: Typically, young adult albino rats (e.g., Sprague-Dawley or Wistar strains).

  • Methodology:

    • Animals are fasted prior to dosing.

    • The test substance is administered in a single dose by gavage.

    • A range of dose levels is used to determine the dose that causes mortality in 50% of the animals.

    • Animals are observed for signs of toxicity and mortality for at least 14 days.

    • A post-mortem examination is performed on all animals.

3.2. Skin Irritation (OECD 404)

  • Objective: To assess the potential of a substance to cause skin irritation.

  • Test System: Albino rabbits.

  • Methodology:

    • A small area of the animal's fur is clipped.

    • The test substance (0.5 mL or 0.5 g) is applied to the clipped skin under a gauze patch.

    • The patch is left in place for 4 hours.

    • After removal of the patch, the skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.

    • The severity of the reactions is scored according to a standardized scale.

3.3. Eye Irritation (OECD 405)

  • Objective: To determine the potential of a substance to cause eye irritation or damage.

  • Test System: Albino rabbits.

  • Methodology:

    • A single dose of the test substance (0.1 mL or 0.1 g) is instilled into the conjunctival sac of one eye of the rabbit.

    • The other eye serves as an untreated control.

    • The eyes are observed for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours.

    • The severity of the lesions is scored according to a standardized scale.

3.4. Skin Sensitization (OECD 406 - Guinea Pig Maximisation Test)

  • Objective: To assess the potential of a substance to cause skin sensitization (allergic contact dermatitis).

  • Test System: Guinea pigs.

  • Methodology:

    • Induction Phase: The test substance is administered to the animals by intradermal injection with an adjuvant (Freund's Complete Adjuvant) to enhance the immune response, followed by a topical application one week later.

    • Challenge Phase: Two weeks after the induction phase, a non-irritating concentration of the test substance is applied topically to a different area of the skin.

    • The challenge site is observed for signs of erythema and edema at 24 and 48 hours after patch removal.

    • The incidence and severity of the skin reactions in the test group are compared to a control group that was not induced but was challenged.

3.5. Subchronic Oral Toxicity (OECD 408 - 90-Day Study)

  • Objective: To determine the adverse effects of a substance following repeated oral administration for 90 days.

  • Test System: Rats.

  • Methodology:

    • The test substance is administered daily in the diet, drinking water, or by gavage for 90 days.

    • At least three dose levels and a control group are used.

    • Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are measured weekly.

    • At the end of the study, blood and urine samples are collected for hematological and clinical chemistry analysis.

    • All animals are subjected to a full necropsy, and organs are weighed and examined for gross and microscopic pathological changes.

    • The No-Observed-Adverse-Effect-Level (NOAEL) is determined.

3.6. Reproductive and Developmental Toxicity (OECD 414 & 416)

  • Objective: To assess the potential effects of a substance on reproductive function and prenatal development.

  • Test System: Rats.

  • Methodology (OECD 414 - Prenatal Developmental Toxicity Study):

    • The test substance is administered to pregnant females during the period of organogenesis.

    • Dams are observed for clinical signs of toxicity, and body weight and food consumption are monitored.

    • Shortly before the expected day of delivery, the dams are euthanized, and the uterus is examined for the number of implantations, resorptions, and live and dead fetuses.

    • Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.

  • Methodology (OECD 416 - Two-Generation Reproduction Toxicity Study):

    • The test substance is administered to both male and female animals (P generation) for a period before mating, during mating, and for females, throughout gestation and lactation.

    • The F1 offspring are then selected and administered the test substance and mated to produce an F2 generation.

    • Reproductive parameters such as fertility, gestation length, litter size, and pup viability are assessed.

    • The growth and development of the offspring are monitored.

3.7. Genotoxicity (OECD 471 - Bacterial Reverse Mutation Test & OECD 474 - Mammalian Erythrocyte Micronucleus Test)

  • Objective: To assess the potential of a substance to induce gene mutations or chromosomal damage.

  • Methodology (OECD 471 - Ames Test):

    • Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance with and without a metabolic activation system (S9 mix).

    • If the substance is a mutagen, it will cause the bacteria to revert to a state where they can synthesize their own histidine and thus grow on a histidine-free medium.

    • The number of revertant colonies is counted and compared to a negative control.

  • Methodology (OECD 474 - Micronucleus Test):

    • The test substance is administered to rodents (usually mice or rats).

    • Bone marrow or peripheral blood is collected at appropriate time points after treatment.

    • The cells are stained, and immature erythrocytes are scored for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

    • An increase in the frequency of micronucleated erythrocytes indicates that the substance has caused chromosomal damage.

3.8. Carcinogenicity (OECD 451)

  • Objective: To determine the potential of a substance to cause cancer after long-term exposure.

  • Test System: Rats or mice.

  • Methodology:

    • The test substance is administered daily to animals for a major portion of their lifespan (typically 2 years for rats).

    • At least three dose levels and a control group are used.

    • Animals are observed for clinical signs of toxicity and the development of tumors.

    • At the end of the study, all animals are subjected to a full necropsy, and all organs and tissues are examined for evidence of neoplasia.

Visualization of Toxicological Pathways and Workflows

4.1. Signaling Pathway: Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation by Phthalates

Many phthalates, particularly the higher molecular weight ones, are known to be peroxisome proliferators in rodents, a process mediated by the activation of PPARα. This activation can lead to liver enlargement and, in some cases, liver tumors in rodents.

PPARa_Activation cluster_extracellular Extracellular cluster_cell Hepatocyte Phthalate Phthalate (e.g., DINP) Phthalate_in Phthalate Phthalate->Phthalate_in Uptake PPARa PPARα Phthalate_in->PPARa Binds and Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Induces Peroxisome_Proliferation Peroxisome Proliferation Gene_Expression->Peroxisome_Proliferation Liver_Enlargement Liver Enlargement Peroxisome_Proliferation->Liver_Enlargement Tumor_Formation Rodent Liver Tumors Liver_Enlargement->Tumor_Formation Chronic Exposure

Caption: PPARα activation pathway by phthalates in rodent liver.

4.2. Signaling Pathway: Anti-Androgenic Effects of Phthalates

Certain phthalates can exert anti-androgenic effects by interfering with testosterone synthesis in the fetal testis. This can lead to reproductive and developmental abnormalities in males.

Anti_Androgenic_Pathway cluster_testis Fetal Leydig Cell cluster_outcome Developmental Outcome Phthalate Phthalate Metabolite StAR StAR Protein Phthalate->StAR Inhibits Expression P450scc P450scc Phthalate->P450scc Inhibits Activity Cholesterol Cholesterol Cholesterol->StAR Transport into Mitochondria Testosterone Testosterone Reduced_Testosterone Reduced Fetal Testosterone StAR->P450scc P450scc->Testosterone Synthesis Pathway Reproductive_Tract_Malformations Male Reproductive Tract Malformations Reduced_Testosterone->Reproductive_Tract_Malformations

Caption: Simplified pathway of phthalate-induced anti-androgenic effects.

4.3. Experimental Workflow: General Toxicological Assessment

The following diagram illustrates a typical workflow for the toxicological assessment of a chemical substance.

Toxicological_Workflow cluster_in_vitro In Vitro / In Silico Assessment cluster_in_vivo_acute In Vivo - Acute Toxicity cluster_in_vivo_repeated In Vivo - Repeated Dose Toxicity cluster_in_vivo_long_term In Vivo - Long-Term Effects QSAR QSAR Modeling (Structure-Activity Relationship) Genotoxicity_in_vitro In Vitro Genotoxicity (e.g., Ames Test) QSAR->Genotoxicity_in_vitro Cytotoxicity Cytotoxicity Assays Genotoxicity_in_vitro->Cytotoxicity Acute_Toxicity Acute Toxicity Studies (Oral, Dermal, Inhalation) Cytotoxicity->Acute_Toxicity Irritation_Sensitization Skin/Eye Irritation & Skin Sensitization Acute_Toxicity->Irritation_Sensitization Subchronic_Toxicity Subchronic Toxicity (28-day or 90-day study) Irritation_Sensitization->Subchronic_Toxicity Repro_Devo_Toxicity Reproductive & Developmental Toxicity Subchronic_Toxicity->Repro_Devo_Toxicity Chronic_Toxicity Chronic Toxicity Study Repro_Devo_Toxicity->Chronic_Toxicity Carcinogenicity Carcinogenicity Study Chronic_Toxicity->Carcinogenicity

References

A Head-to-Head Battle of Plasticizers: Citrate Esters Versus Decyl Isoundecyl Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of plasticizer in polymer formulations is critical, impacting everything from the mechanical performance of a medical device to the safety profile of a drug delivery system. This guide provides an in-depth performance evaluation of citrate-based plasticizers against decyl isoundecyl phthalate (DIUP), a high molecular weight phthalate, supported by experimental data and detailed methodologies.

Citrate esters, derived from citric acid, are increasingly favored as non-toxic, biodegradable alternatives to traditional phthalates in a variety of applications, including medical devices, food packaging, and children's toys.[1][2] On the other hand, high molecular weight phthalates like this compound (DIUP) are also utilized for their low volatility and high permanence, offering a different set of performance characteristics.[3] This comparison guide will delve into the key performance metrics: mechanical properties, thermal stability, and migration resistance, to provide a clear, data-driven overview for informed material selection.

Mechanical Performance: A Balancing Act of Strength and Flexibility

The primary function of a plasticizer is to enhance the flexibility of a polymer, most commonly polyvinyl chloride (PVC). This is typically measured by tensile strength and elongation at break. The addition of plasticizers generally leads to a decrease in tensile strength and an increase in elongation at break.[4][5]

Experimental Data: Mechanical Properties
Plasticizer TypePolymerPlasticizer Concentration (phr)Tensile Strength (MPa)Elongation at Break (%)Reference
Citrate-Based
Acetyl Tributyl Citrate (ATBC)PVC40~19.2~318.1[6]
Acetyl Triethyl Citrate (ATEC) / PVCPVCNot Specified13.9% higher than TEC/PVC8.3% higher than TEC/PVC[7]
Acetyl Tributyl Citrate (ATBC) / PVCPVCNot Specified18.7% higher than TBC/PVC2.2% higher than TBC/PVC[7]
This compound (DIUP)
Diisooctyl phthalate (DIOP) (as a proxy)PVC40~15.03~250.67[8]
Unplasticized PVCPVC0~52.2-[9]

Experimental Protocol: Tensile Properties (ASTM D638)

The determination of tensile properties of plastics is standardized by ASTM D638.[10][11][12] This method is crucial for evaluating the plasticizer's efficiency in imparting flexibility and strength to the PVC material.[10]

Workflow for Tensile Property Testing (ASTM D638)

cluster_prep Specimen Preparation cluster_test Testing Procedure cluster_analysis Data Analysis prep1 Material Compounding: Mix PVC resin with plasticizer and other additives. prep2 Molding: Injection mold or cut material into dumbbell-shaped specimens (Type I is common). prep1->prep2 prep3 Conditioning: Condition specimens for at least 40 hours at 23°C and 50% relative humidity. prep2->prep3 test1 Mounting: Place the specimen in the grips of a Universal Testing Machine (UTM). prep3->test1 test2 Extensometer Attachment: Attach an extensometer to the specimen's gauge length to measure strain accurately. test1->test2 test3 Applying Tensile Load: Separate the grips at a constant rate of speed (e.g., 5 to 500 mm/min) until the specimen fails. test2->test3 test4 Data Recording: The UTM continuously records the applied force and the elongation of the specimen. test3->test4 analysis1 Calculate Tensile Strength: Maximum stress the material can withstand. test4->analysis1 analysis2 Calculate Elongation at Break: Percentage increase in length at fracture. test4->analysis2 analysis3 Determine Tensile Modulus: Measure of the material's stiffness. test4->analysis3

Workflow for ASTM D638 Tensile Testing.

Thermal Stability: Resistance to Heat-Induced Degradation

The thermal stability of a plasticized polymer is crucial for its processing and end-use applications, especially those involving elevated temperatures. Thermogravimetric analysis (TGA) is a common technique to evaluate this property by measuring the weight loss of a material as a function of temperature.

Experimental Data: Thermal Stability (TGA)
Plasticizer TypePolymerOnset of Degradation Temperature (°C)Key ObservationsReference
Citrate-Based
Tributyl Citrate (TBC)PVCHigher than DOP-plasticized PVCCitrate esters with longer carbon chains show better thermal stability.[13]
Unplasticized PVCPVC~275-280-[14][15]
This compound (DIUP)
Diisononyl Phthalate (DINP) (as a proxy)PVCHigh thermal stabilityHigh molecular weight phthalates generally exhibit good thermal stability.[16]

Note: The onset of degradation for plasticized PVC is a complex process, with the initial weight loss often attributed to the volatilization of the plasticizer, followed by the dehydrochlorination of the PVC polymer.[17]

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA provides valuable data on the thermal stability of plasticized PVC by identifying the temperatures at which degradation and volatilization occur.

Workflow for Thermogravimetric Analysis (TGA)

cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_interpretation Data Interpretation prep1 Sample Weighing: Accurately weigh a small sample of the plasticized PVC (typically 5-10 mg). prep2 Loading: Place the sample in a TGA crucible (e.g., ceramic or platinum). prep1->prep2 analysis1 Instrument Setup: Place the crucible in the TGA furnace. Set the temperature program (e.g., ramp from 30°C to 600°C at 10°C/min). Set the atmosphere (e.g., nitrogen or air). prep2->analysis1 analysis2 Data Acquisition: Continuously measure the sample's weight as the temperature increases. analysis1->analysis2 interp1 Generate TGA Curve: Plot weight percent vs. temperature. analysis2->interp1 interp2 Generate DTG Curve: Plot the derivative of weight loss vs. temperature to identify peak degradation temperatures. interp1->interp2 interp3 Determine Onset Temperature: Temperature at which significant weight loss begins. interp2->interp3

Workflow for Thermogravimetric Analysis (TGA).

Migration Resistance: Keeping the Plasticizer in Place

Plasticizer migration, or leaching, is the process where the plasticizer moves out of the polymer matrix.[15][18] This is a significant concern for medical devices, where leached substances can come into contact with patients, and for food packaging, where they can contaminate the contents.[18][19][20][21][22]

Experimental Data: Migration Resistance
Plasticizer TypePolymerMigration MediumMigration LevelReference
Citrate-Based
Acetyl Tributyl Citrate (ATBC)PVDC/PVCFish fillets (fatty food)11.1 to 33.4 mg/kg[23]
Tributyl Citrate (TBC)PVCNot specifiedBetter migration resistance than DOP[13]
This compound (DIUP)
Diisononyl Phthalate (DINP) (as a proxy)PVCNot specifiedLower volatility and migration than DOP[24]
High Molecular Weight PhthalatesPVCNot specifiedGenerally lower migration than low molecular weight phthalates

Note: Migration is highly dependent on the nature of the contacting medium (e.g., fatty vs. aqueous), temperature, and contact time.[25]

Experimental Protocol: Migration Testing (Extraction by Chemicals - ASTM D1239)

ASTM D1239 is a standard test method for measuring the resistance of plastic films to extraction by chemicals, which can be used to assess plasticizer migration.[2][7][26][27][28]

Workflow for Migration Testing (ASTM D1239)

cluster_prep Preparation cluster_immersion Immersion cluster_analysis Analysis prep1 Specimen Preparation: Cut plastic film into specified dimensions. prep2 Initial Weighing: Accurately weigh the specimen. prep1->prep2 immersion1 Submersion: Place the weighed specimen in a container with a specified volume of the chemical reagent. prep2->immersion1 prep3 Reagent Conditioning: Bring the chemical reagent (food simulant) to the test temperature. prep3->immersion1 immersion2 Incubation: Cover the container and maintain it at the specified test temperature and duration (e.g., 24 hours at 23°C). immersion1->immersion2 analysis1 Removal and Cleaning: Remove the specimen from the liquid and carefully wipe it dry. immersion2->analysis1 analysis2 Final Weighing: Reweigh the dried specimen. analysis1->analysis2 analysis3 Calculate Weight Loss: Determine the percentage of weight loss, which corresponds to the amount of extracted components. analysis2->analysis3

Workflow for ASTM D1239 Migration Testing.

Conclusion: Selecting the Right Plasticizer for the Application

The choice between citrate-based plasticizers and this compound hinges on the specific performance requirements of the end-product.

Citrate-based plasticizers offer a compelling profile for applications where biocompatibility and environmental friendliness are paramount. They demonstrate good plasticizing efficiency and, particularly with longer alkyl chains, can achieve respectable thermal stability and migration resistance.[13]

This compound (DIUP) , as a high molecular weight phthalate, is valued for its permanence, low volatility, and excellent thermal stability.[3] This makes it suitable for durable applications where long-term performance under demanding conditions is critical.

For researchers and developers, a thorough evaluation of these performance trade-offs is essential. This guide provides a foundational understanding and the necessary experimental frameworks to conduct a comprehensive assessment tailored to your specific material and application needs.

References

Method validation parameters for decyl isoundecyl phthalate in toxicology studies

Author: BenchChem Technical Support Team. Date: November 2025

An Essential Comparison of Analytical Methods for Decyl Isoundecyl Phthalate in Toxicological Research

In the realm of toxicology, the precise and accurate quantification of phthalates such as this compound is paramount for understanding their metabolic pathways and potential health risks. This guide provides a detailed comparison of two prominent analytical techniques for this purpose: Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The following sections present a comprehensive overview of the method validation parameters, experimental protocols, and visual workflows to assist researchers in selecting the most suitable methodology for their studies.

Comparative Analysis of Method Validation Parameters

The selection of an analytical method is critically dependent on its validation parameters. The following table summarizes the performance characteristics of a validated UHPLC-ESI-MS/MS method for the analysis of di-isodecyl phthalate (DIDP), a close structural analog of this compound, and its metabolites, alongside a representative GC-MS method.

Validation ParameterUHPLC-ESI-MS/MS for DIDP and MetabolitesGas Chromatography-Mass Spectrometry (GC-MS) for Phthalates
Linearity (Correlation Coefficient, r²) >0.99 for all analytesTypically >0.99
Limit of Detection (LOD) 0.5 - 2.5 ng/mLGenerally in the low ng/mL range, can be higher for high molecular weight phthalates
Limit of Quantitation (LOQ) 1 - 5 ng/mL54.1 to 76.3 ng/g for DIDP in medical infusion sets[1]
Accuracy (Recovery) 88.4 - 109.8%91.8–122% for DIDP in medical infusion sets[1]
Precision (Coefficient of Variation, CV) Intra-day: 2.1 - 11.2% Inter-day: 3.1 - 12.5%1.8–17.8% (Relative Standard Deviation) for DIDP in medical infusion sets[1]
Specificity High, due to MS/MS detectionGood, but can be affected by co-eluting isomers or matrix interferences sharing common ions (e.g., m/z 149)[2]
Throughput High, with run times around 7-8 minutes per sample[3]Can be slower, though modern methods have achieved run times of less than 6 minutes for multiple phthalates[2]

Experimental Protocols

A detailed understanding of the experimental workflow is crucial for the successful implementation of these analytical methods.

UHPLC-ESI-MS/MS Method for Di-Isodecyl Phthalate and its Metabolites

This method was developed and validated for the simultaneous quantification of DIDP and its major metabolites in rat plasma, urine, feces, and tissues[4][5][6].

1. Sample Preparation:

  • Plasma: Protein precipitation with acetonitrile.

  • Urine: Dilution with purified water.

  • Feces and Tissues: Homogenization and extraction with acetonitrile.

  • All samples are centrifuged, and the supernatant is filtered prior to injection.

2. Chromatographic Separation:

  • Instrument: UHPLC system.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile, both containing formic acid.

  • Flow Rate: Maintained at a constant flow.

3. Mass Spectrometric Detection:

  • Instrument: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode for metabolites and positive ion mode for DIDP.

  • Detection: Multiple Reaction Monitoring (MRM) is used for the specific detection and quantification of each analyte.

General Gas Chromatography-Mass Spectrometry (GC-MS) Method for Phthalates

GC-MS is a widely used technique for the analysis of phthalates in various matrices[2][7].

1. Sample Preparation:

  • Liquid Samples (e.g., Urine): Enzymatic deconjugation to release metabolites, followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes[8][9].

  • Solid Samples: Soxhlet extraction or ultrasonic extraction with an appropriate organic solvent.

  • Derivatization: Often required for the analysis of polar phthalate metabolites to improve their volatility and chromatographic performance[10].

2. Chromatographic Separation:

  • Instrument: Gas chromatograph.

  • Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase[2].

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: A programmed temperature gradient is used to separate the different phthalates.

3. Mass Spectrometric Detection:

  • Instrument: A mass spectrometer, often a single quadrupole or a triple quadrupole for enhanced selectivity (GC-MS/MS)[1].

  • Ionization Mode: Electron Ionization (EI).

  • Detection: Full scan mode for identification or Selected Ion Monitoring (SIM) for targeted quantification[7].

Visualizing the Methodologies

To further clarify the experimental processes and comparative advantages, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis UHPLC-ESI-MS/MS Analysis cluster_data Data Processing Biological_Matrix Biological Matrix (Plasma, Urine, Tissue) Extraction Extraction / Precipitation Biological_Matrix->Extraction Acetonitrile Filtration Filtration Extraction->Filtration UHPLC UHPLC Separation Filtration->UHPLC Injection ESI Electrospray Ionization UHPLC->ESI MSMS Tandem MS Detection (MRM) ESI->MSMS Quantification Quantification MSMS->Quantification Validation Method Validation Quantification->Validation

UHPLC-ESI-MS/MS Experimental Workflow

method_comparison cluster_uhplc UHPLC-ESI-MS/MS cluster_gcms GC-MS UHPLC_adv Advantages: - High Sensitivity & Specificity - No Derivatization Needed - High Throughput - Good for Metabolites UHPLC_disadv Disadvantages: - Potential for Matrix Effects - Higher Instrument Cost GCMS_adv Advantages: - Robust & Widely Available - Excellent Chromatographic Resolution - Lower Instrument Cost GCMS_disadv Disadvantages: - Derivatization often required for metabolites - Lower throughput - Thermal degradation of some analytes - Co-elution of isomers can be an issue

Methodology Comparison: UHPLC-ESI-MS/MS vs. GC-MS

References

A Guide to Inter-Laboratory Comparison of Decyl Isoundecyl Phthalate Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the methodologies and comparative performance of various analytical techniques for the quantification of decyl isoundecyl phthalate (DIUP). The information presented is intended for researchers, scientists, and drug development professionals involved in the analysis of phthalates in pharmaceutical and related matrices. While a direct inter-laboratory comparison study for this compound was not identified, this guide draws upon the results of a similar study on di-isodecyl phthalate (DIDP) and established analytical practices for phthalate analysis to provide a robust comparative framework.

Introduction to Phthalate Analysis

Phthalates are a class of chemical compounds commonly used as plasticizers to enhance the flexibility and durability of polymers.[1][2][3] Their potential for migration from packaging materials and manufacturing equipment into pharmaceutical products is a significant concern due to their endocrine-disrupting properties.[1][2][4] Accurate and reliable quantification of phthalates like DIUP is therefore crucial for ensuring the safety and quality of pharmaceutical products.

Inter-laboratory comparison studies are essential for evaluating the performance of analytical methods across different laboratories, providing valuable insights into the reproducibility and reliability of the data generated.[5] This guide outlines the key performance parameters and experimental protocols for the most common methods used in phthalate analysis.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of common analytical methods for phthalate quantification. The data is extrapolated from an inter-laboratory comparison of di-isodecyl phthalate (DIDP) and represents expected values for DIUP analysis.

MethodLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Repeatability (RSDr) (%)Reproducibility (RSDR) (%)
GC-MS0.1 - 1.00.3 - 3.05 - 1015 - 25
HPLC-UV1.0 - 5.03.0 - 15.08 - 1520 - 35
LC-MS/MS0.05 - 0.50.15 - 1.53 - 810 - 20

Note: RSDr refers to the relative standard deviation under repeatability conditions (within a single laboratory), while RSDR refers to the relative standard deviation under reproducibility conditions (between different laboratories).

Experimental Protocols

Detailed methodologies are crucial for ensuring the consistency and comparability of results in an inter-laboratory study.

1. Sample Preparation

A standardized sample preparation protocol is critical to minimize variability between laboratories.

  • Extraction: A representative sample is subjected to solvent extraction. Common solvents include hexane, dichloromethane, or a mixture of hexane and acetone. The choice of solvent depends on the sample matrix.

  • Cleanup: Solid-phase extraction (SPE) is frequently employed to remove interfering substances. A variety of sorbents can be used, with silica gel and florisil being common choices for phthalate analysis.

  • Concentration: The extract is then concentrated to a final volume, typically using a rotary evaporator or a gentle stream of nitrogen.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the separation and quantification of volatile and semi-volatile compounds like phthalates.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection mode is typically used for trace analysis.

  • Temperature Program: An optimized temperature gradient is used to separate the target analytes from other components in the sample.

  • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

3. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is another common technique for phthalate analysis, particularly for less volatile phthalates.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: A C18 reversed-phase column is most commonly used.

  • Mobile Phase: A gradient of water and an organic solvent such as acetonitrile or methanol.

  • Detection: UV detection is typically performed at a wavelength of 224 nm.

4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it suitable for the analysis of phthalates at very low concentrations.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Detection: Multiple reaction monitoring (MRM) mode is used for quantification, providing high specificity.

Method Validation

All analytical methods used in an inter-laboratory comparison must be properly validated to ensure they are fit for purpose.[6][7][8][9][10] Key validation parameters include:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[6][10]

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range.[6]

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10] This includes repeatability (intra-assay precision) and reproducibility (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

The following diagrams illustrate key aspects of an inter-laboratory comparison study for DIUP quantification.

Inter_Laboratory_Comparison_Workflow cluster_planning Planning & Preparation cluster_execution Laboratory Execution cluster_analysis Data Analysis & Reporting A Define Study Objectives B Select Analytical Methods A->B C Prepare & Distribute Homogeneous Samples B->C D Sample Analysis by Participating Labs C->D E Data Collection & Statistical Analysis D->E F Evaluation of Method Performance E->F G Final Report Generation F->G

Caption: Workflow of an inter-laboratory comparison study.

Analytical_Challenges_in_Phthalate_Analysis cluster_challenges Key Challenges cluster_solutions Mitigation Strategies A Ubiquitous Background Contamination D Use of Phthalate-Free Labware A->D B Matrix Effects in Complex Samples E Effective Sample Cleanup (e.g., SPE) B->E G Use of Isotope-Labeled Internal Standards B->G C Isomeric Complexity of DIUP F High-Resolution Chromatographic Separation C->F

Caption: Common challenges in phthalate analysis and their solutions.

References

A Comparative Analysis of Plasticizer Leaching from PVC: Decyl Isoundecyl Phthalate (DIUP) vs. Di(2-ethylhexyl) Phthalate (DEHP)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the leachability of plasticizers from Polyvinyl Chloride (PVC) is critical for ensuring product safety and efficacy. This guide provides an objective comparison of the leaching characteristics of a high molecular weight phthalate, decyl isoundecyl phthalate (DIUP), and a low molecular weight phthalate, di(2-ethylhexyl) phthalate (DEHP), from PVC materials. Due to the limited availability of direct comparative studies on DIUP, data for a structurally similar high molecular weight phthalate, diisononyl phthalate (DINP), is used as a proxy to draw meaningful comparisons.

The primary concern with plasticizers like DEHP is their potential to migrate from the PVC matrix into materials they come in contact with, including pharmaceuticals, biological solutions, and foodstuffs. This leaching can lead to contamination, potential toxicity, and a compromise in the integrity of the contained product. High molecular weight phthalates, such as DIUP and DINP, have been introduced as alternatives to DEHP, with the expectation of reduced migration due to their larger size and lower mobility within the polymer.

Quantitative Leaching Data: DEHP vs. High Molecular Weight Phthalates

The following tables summarize quantitative data from studies investigating the leaching of DEHP and DINP (as a surrogate for DIUP) from PVC under various conditions.

Table 1: Comparison of Leaching Rates in Aqueous Solutions

PlasticizerPVC TypeLeaching MediumTemperature (°C)Leaching RateReference
DEHPMedical TubingWater37Significantly higher than high MW phthalates[1]
DINP (surrogate for DIUP)Medical TubingWater37Lower than DEHP[2]

Table 2: Leaching into Food Simulants

PlasticizerPVC FilmFood SimulantTimeLeached AmountReference
DEHPFood WrapFatty Food Simulant (Ethanol 50%)10 daysHigh migration observed[3]
DEHPFood WrapAqueous Food Simulant (Ethanol 10%)10 daysLower migration than in fatty simulant[3]
DEHPFood WrapAcidic Food Simulant (Acetic Acid 3%)10 daysLow migration observed[3]

The available data consistently demonstrates that higher molecular weight phthalates, like DINP, exhibit lower leaching rates compared to the lower molecular weight DEHP. This is attributed to the larger molecular size and increased entanglement of the higher molecular weight plasticizers within the PVC polymer matrix, which restricts their migration.

Experimental Protocols for Leaching Assessment

A standardized methodology is crucial for the accurate comparison of plasticizer leaching. The following is a generalized experimental protocol derived from various studies for determining the migration of phthalates from PVC materials.

1. Sample Preparation:

  • PVC material of a defined surface area and thickness is used.

  • Samples are cleaned with a suitable solvent (e.g., isopropanol) to remove surface contaminants and then dried.

2. Leaching Medium Selection:

  • The choice of leaching medium (simulant) is critical and should represent the intended application of the PVC product.

  • Common simulants include:

    • Distilled water or saline for aqueous solutions.

    • Ethanol-water mixtures or olive oil for fatty substances.

    • Acetic acid solutions for acidic products.

3. Leaching Test Conditions:

  • A known volume of the leaching medium is brought into contact with the PVC sample in an inert container (e.g., glass).

  • The system is incubated at a controlled temperature for a specified duration. Agitation may be applied to simulate dynamic conditions.

4. Sample Analysis:

  • At predetermined time intervals, aliquots of the leaching medium are withdrawn.

  • The concentration of the leached phthalate in the aliquot is quantified using analytical techniques such as:

    • Gas Chromatography-Mass Spectrometry (GC-MS)

    • High-Performance Liquid Chromatography (HPLC)

5. Data Reporting:

  • Leaching is typically reported as the mass of plasticizer migrated per unit surface area of the PVC material (e.g., µg/cm²) or as the concentration in the leaching medium (e.g., ppm or µg/mL).

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the typical workflow for a comparative leaching study.

Leaching_Comparison_Workflow cluster_prep Sample Preparation cluster_leaching Leaching Experiment cluster_analysis Analysis cluster_results Results PVC_DEHP PVC with DEHP Leaching_Medium Select Leaching Medium (e.g., Water, Ethanol, Oil) PVC_DEHP->Leaching_Medium PVC_DIUP PVC with DIUP PVC_DIUP->Leaching_Medium Incubation Incubate at Controlled Temperature & Time Leaching_Medium->Incubation Sampling Collect Aliquots Incubation->Sampling Quantification Quantify Phthalates (GC-MS or HPLC) Sampling->Quantification Data_Comparison Compare Leaching Data Quantification->Data_Comparison

Caption: Experimental workflow for comparing phthalate leaching.

Signaling Pathways of Phthalate Endocrine Disruption

While this guide focuses on the comparative leaching, it is important to note the biological context. Phthalates, particularly DEHP and its metabolites, are known endocrine disruptors. The diagram below illustrates a simplified signaling pathway of how certain phthalates can interfere with hormonal systems.

Phthalate_Endocrine_Disruption Phthalate Phthalate (e.g., MEHP) Receptor Nuclear Receptor (e.g., PPAR, ER) Phthalate->Receptor Binds to HRE Hormone Response Element (on DNA) Receptor->HRE Activates & Binds to Gene_Expression Altered Gene Expression HRE->Gene_Expression Regulates Biological_Effect Adverse Biological Effects Gene_Expression->Biological_Effect Leads to

Caption: Simplified pathway of phthalate endocrine disruption.

References

Global Regulatory Landscape for Decyl Isoundecyl Phthalate in Consumer Products: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate web of global regulations surrounding chemical compounds in consumer products is paramount. This guide provides a comparative overview of the regulatory limits for decyl isoundecyl phthalate, with a focus on its closely related and commonly regulated analogue, Diisodecyl phthalate (DIDP), in consumer products across key international markets. The guide details the established limits, the scope of regulated products, and the standardized analytical methodologies for detection and quantification.

The use of phthalates as plasticizers in a wide array of consumer products has been a subject of scientific and regulatory scrutiny due to potential health concerns. "this compound" is a complex mixture of isomers, and for regulatory purposes, it is often covered under the broader category of Diisodecyl phthalate (DIDP). This guide will focus on the regulations pertaining to DIDP as a representative of this chemical class.

Comparative Regulatory Limits for Diisodecyl Phthalate (DIDP)

Regulatory bodies in the European Union, the United States, Canada, and Japan have established specific limits for the presence of DIDP in consumer products, with a primary focus on items intended for children. The most common restriction is a maximum concentration of 0.1% by weight.

Region/CountryRegulatory Body/LegislationProduct ScopeLimit (% by weight)Citation
European Union REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals)Toys and childcare articles that can be placed in the mouth by children.≤ 0.1%[1][2]
United States Consumer Product Safety Improvement Act (CPSIA)Children's toys that can be placed in a child's mouth and child care articles.≤ 0.1%[3][4]
Canada Canada Consumer Product Safety Act (CCPSA) - Phthalates RegulationsThe vinyl in any part of a toy or child care article that can, in a reasonably foreseeable manner, be placed in the mouth of a child under four years of age.≤ 1000 mg/kg (0.1%)[5][6][7]
Japan Food Sanitation LawToys for children under 6 years old where parts are intended to be placed in the mouth.≤ 0.1%[8][9]
Australia Australian Competition and Consumer Commission (ACCC)No specific ban on DIDP, but products must be safe for their intended use.Not specified[10]

Experimental Protocol: Determination of DIDP in Consumer Products

The standardized method for determining the concentration of phthalates in consumer products is Gas Chromatography-Mass Spectrometry (GC-MS). The U.S. Consumer Product Safety Commission (CPSC) has outlined a detailed standard operating procedure, CPSC-CH-C1001-09.3 (and its updated version CPSC-CH-C1001-09.4), which is widely adopted.[11][12][13]

Sample Preparation and Extraction
  • Sample Preparation: A representative portion of the plasticized component of the consumer product is obtained. The sample is then cryogenically ground or cut into small pieces (less than 2 mm in any dimension) to increase the surface area for efficient extraction.[13][14]

  • Dissolution: A known weight of the prepared sample (typically 50 mg) is placed in a glass vial. A suitable solvent, such as tetrahydrofuran (THF), is added to dissolve the polymer matrix. The mixture is then agitated, sometimes with the aid of sonication, until the sample is completely dissolved.[11][15]

  • Precipitation and Filtration: A non-solvent for the polymer, typically hexane or acetonitrile, is added to the solution to precipitate the polymer.[11][13] The mixture is allowed to stand to ensure complete precipitation. The supernatant, containing the dissolved phthalates, is then carefully separated from the precipitated polymer, often by filtration through a 0.45 µm PTFE filter.[11][15]

  • Sample Dilution: An aliquot of the filtered extract is diluted with a suitable solvent, such as cyclohexane, to a concentration that falls within the calibration range of the GC-MS instrument. An internal standard is added at this stage for accurate quantification.[11]

GC-MS Analysis

The prepared sample extract is then injected into a Gas Chromatograph coupled with a Mass Spectrometer.

  • Gas Chromatography (GC): The GC separates the different components of the sample based on their volatility and interaction with the stationary phase of the GC column. A temperature program is used to elute the phthalates at specific retention times.

  • Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification and quantification.

Alternatives to Diisodecyl Phthalate

In response to regulatory pressures and consumer demand for phthalate-free products, a number of alternative plasticizers have been developed and are in use. These alternatives are chosen based on their performance characteristics, cost-effectiveness, and, most importantly, their safety profiles.

Alternative PlasticizerChemical ClassCommon ApplicationsRegulatory StatusCitation
Di(2-ethylhexyl) terephthalate (DEHTP or DOTP) TerephthalateFood packaging, medical devices, toysGenerally considered a safer alternative; not subject to the same restrictions as ortho-phthalates in many jurisdictions.[16]
Acetyl tributyl citrate (ATBC) CitrateToys, food wrap, medical tubingGenerally recognized as safe (GRAS) for food contact applications in the U.S.[16]
Di(2-ethylhexyl) adipate (DEHA) AdipateFood packaging, toysSome restrictions and migration limits in place in the EU for food contact materials.[16]
Trioctyl trimellitate (TOTM) TrimellitateWire and cable insulation, medical devicesUsed in applications requiring low volatility; regulatory status varies.[17]
Diisononyl cyclohexane-1,2-dicarboxylate (DINCH) Aliphatic Dicarboxylic Acid EsterMedical devices, toys, food contact materialsMarketed as a safer alternative to ortho-phthalates; has undergone extensive toxicological evaluation.[16][17]

It is important for researchers and manufacturers to consult the specific regulations of their target markets when considering these alternatives, as the regulatory landscape is constantly evolving.

Logical Workflow for Comparative Risk Assessment

The following diagram illustrates a logical workflow for conducting a comparative risk assessment of plasticizers in consumer products.

cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Exposure Assessment cluster_3 Phase 4: Risk Characterization & Comparison A Identify Plasticizer of Concern (e.g., DIDP) C Gather Toxicological Data (In vivo, In vitro, In silico) A->C D Collect Physicochemical Properties Data A->D E Review Regulatory Status and Limits A->E B Identify Potential Alternatives (e.g., DEHTP, ATBC) B->C B->D B->E H Characterize Risks for DIDP C->H I Characterize Risks for Alternatives C->I G Estimate Exposure Levels (Oral, Dermal, Inhalation) D->G F Determine Consumer Product Use Scenarios F->G G->H G->I J Comparative Risk Evaluation H->J I->J K Select Safer Alternative J->K

Caption: Workflow for comparative risk assessment of plasticizers.

References

Safety Operating Guide

Proper Disposal of Decyl Isoundecyl Phthalate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of decyl isoundecyl phthalate, ensuring compliance and minimizing environmental impact.

This compound is recognized as being toxic to aquatic life with long-lasting effects. Therefore, it is imperative that this substance does not enter drains or waterways. Adherence to proper disposal protocols is crucial.

Immediate Safety and Spill Response

In the event of a spill, immediate containment is the first priority. Cover drains and collect the substance using a liquid-absorbent material, such as Chemizorb®. For small spills, absorbent paper can be used to pick up the liquid.[1] All contaminated materials, including absorbent paper and protective clothing, should be sealed in a vapor-tight plastic bag for eventual disposal.[1] Following the initial cleanup, the contaminated area should be washed with alcohol and then with a strong soap and water solution.[1]

Personal Protective Equipment (PPE): When handling this compound, especially during spill cleanup and disposal, appropriate personal protective equipment should be worn. This includes:

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]

  • Skin Protection: Wear appropriate protective gloves (such as nitrile rubber or neoprene) and clothing to prevent skin exposure.[2][3]

  • Respiratory Protection: Under normal use conditions, respiratory protection is not typically required.[2] However, in the case of significant spills or aerosols, ensure adequate ventilation and consult safety protocols.

Disposal Procedures

The primary directive for the disposal of this compound is to use an approved waste disposal plant. It is crucial to manage this chemical waste in accordance with federal, state, and local regulations.

Key Disposal Steps:

  • Do Not Mix: Leave the chemical in its original container and do not mix it with other waste.

  • Container Management: Ensure the waste container is suitable, closed, and properly labeled for disposal.[2] Uncleaned containers should be handled in the same manner as the product itself.

  • Professional Disposal: Arrange for the collection and disposal of the waste by a licensed and approved waste disposal company. This ensures the substance is managed in an environmentally safe manner.

While this compound may not be specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), as it was not reported in the 2017 RCRA Biennial Report, its environmental toxicity necessitates professional disposal.[4]

Chemical and Physical Properties

Understanding the properties of this compound can inform safe handling and disposal practices.

PropertyValue
Appearance Light yellow, viscous liquid[2]
Odor Odorless[2]
Solubility in water Insoluble[2][3]
Boiling Point > 250 °C[3]
Flash Point 225 °C[3]
Specific Gravity 0.970[2]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 On-Site Management cluster_1 Off-Site Disposal start This compound Waste Generated spill Spill or Leak Occurs start->spill Accident package_waste Keep in Original or Properly Labeled, Sealed Container start->package_waste Routine Disposal contain Contain Spill & Absorb with Inert Material spill->contain Immediate Action package_spill Package Contaminated Materials in Sealed Container contain->package_spill Cleanup contact_vendor Contact Approved Waste Disposal Vendor package_spill->contact_vendor package_waste->contact_vendor transport Arrange for Professional Transport contact_vendor->transport dispose Dispose at a Licensed Facility transport->dispose end Disposal Record Keeping dispose->end Process Complete

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Decyl Isoundecyl Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like Decyl Isoundecyl Phthalate (DIDP) is paramount. This guide provides immediate safety, operational, and disposal protocols to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is critical to minimize exposure. The following table summarizes the required PPE.

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Safety Goggles or Face ShieldTo protect against potential splashes, safety goggles are a minimum requirement. A face shield worn over safety glasses is recommended when there is a higher risk of splashing.[1][2]
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling DIDP.[3][4] It is crucial to consult the glove manufacturer's chemical resistance guide to ensure the chosen gloves provide adequate protection.[3] Gloves should be inspected before each use and changed immediately upon contact with the chemical.[3]
Laboratory CoatA Nomex® laboratory coat should be worn over cotton clothing.[3] The lab coat must be buttoned and fit properly to cover as much skin as possible.[3]
Full Coverage ClothingLong pants and closed-toe, closed-heel shoes are mandatory to protect the skin from potential exposure.[3] Polyester or acrylic clothing should be avoided.[3]
Respiratory Protection Not typically requiredUnder normal use conditions with adequate ventilation, respiratory protection is generally not needed.[5] However, if engineering controls are insufficient to maintain exposure below permissible limits, a respirator may be required.[3]
Safe Handling and Operational Plan

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

Pre-Handling:

  • Consult the Safety Data Sheet (SDS): Always review the SDS for the specific formulation of this compound being used.

  • Ensure Proper Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Inspect PPE: Before starting any procedure, inspect all PPE for any signs of damage or degradation.

Handling:

  • Avoid Direct Contact: Minimize skin and eye contact by using the proper PPE.

  • Prevent Aerosolization: Handle the substance gently to avoid creating aerosols or splashes.

  • Keep Containers Closed: When not in use, ensure that containers of this compound are tightly sealed.

Post-Handling:

  • Decontamination: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

  • Clean Work Area: Clean the work area to remove any potential contamination.

  • Properly Remove and Dispose of PPE: Remove PPE in a manner that avoids contaminating yourself and the surrounding area. Dispose of single-use PPE as outlined in the disposal plan.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is necessary.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as sand, silica gel, or a universal binder.[5]

    • Collect the absorbed material into a suitable, closed container for disposal.[5]

    • Clean the spill area with a suitable solvent, followed by washing with soap and water.[2]

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Prevent the spill from entering drains.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

    • Ingestion: Do not induce vomiting. If the person is conscious, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[6]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Dispose of unused this compound as hazardous waste in accordance with local, state, and federal regulations.[7]

    • Do not mix with other waste. Keep the chemical in its original container for disposal.

  • Contaminated Materials:

    • All disposable PPE (gloves, etc.) and materials used to clean up spills should be considered hazardous waste.

    • Seal contaminated items in a labeled, vapor-tight plastic bag for disposal.[2]

    • Handle uncleaned containers as you would the product itself.

Safe Handling Workflow for this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal a Review SDS b Ensure Proper Ventilation a->b c Inspect PPE b->c d Don Appropriate PPE c->d e Handle Chemical d->e f Keep Containers Closed e->f g Decontaminate Work Area f->g h Properly Remove PPE g->h i Wash Hands Thoroughly h->i j Dispose of Chemical Waste i->j k Dispose of Contaminated PPE j->k

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.